molecular formula C12H19NO3 B1375346 Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-74-7

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1375346
CAS No.: 1101840-74-7
M. Wt: 225.28 g/mol
InChI Key: UCGIBIIHRXRKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 8-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGIBIIHRXRKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735772
Record name tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101840-74-7
Record name tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a paramount objective. Among the scaffolds that have garnered significant attention are azaspirocyclic compounds, which offer a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of a key building block in this class: Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (CAS 1101840-74-7). This versatile intermediate is of considerable interest to researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of Azaspiro[2.5]octane Scaffolds

Azaspirocycles are bicyclic systems where two rings share a single carbon atom, known as the spiro center. This arrangement imparts a rigid, non-planar structure that departs from the two-dimensional nature of many conventional drug molecules.[1] The introduction of a nitrogen atom into the spirocyclic framework, as in azaspiro[2.5]octanes, provides a crucial handle for further chemical modification and can significantly influence the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity.[1]

A key advantage of incorporating azaspirocyclic scaffolds is the increased fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success, as it can contribute to enhanced solubility, reduced off-target toxicity, and greater metabolic stability.[1] Consequently, azaspirocyclic motifs are increasingly prevalent in a diverse array of therapeutic agents, including kinase inhibitors and central nervous system (CNS) active agents.[1]

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1101840-74-7N/A
Molecular Formula C₁₂H₁₉NO₃[2]
Molecular Weight 225.28 g/mol N/A
Monoisotopic Mass 225.13649 Da[2]
Appearance White to light yellow crystalline powderN/A
Predicted XlogP 1.4[2]

Synthesis of this compound: A Proposed Experimental Protocol

While specific, published, step-by-step protocols for the synthesis of this compound are not widely available, a robust and logical synthetic route can be devised based on established chemical transformations. The most plausible approach involves a Corey-Chaykovsky reaction on a readily available starting material, N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). This reaction utilizes a sulfur ylide to convert a ketone into an epoxide. Subsequent rearrangement of the resulting spiro-epoxide would yield the target ketone.

The proposed synthetic workflow is depicted in the following diagram:

G cluster_0 Part 1: Epoxidation cluster_1 Part 2: Rearrangement N-Boc-4-piperidone N-Boc-4-piperidone Reaction Mixture Reaction Mixture N-Boc-4-piperidone->Reaction Mixture Starting Material Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide->Reaction Mixture Ylide Precursor Sodium Hydride Sodium Hydride Sodium Hydride->Reaction Mixture Base Spiro-epoxide intermediate Spiro-epoxide intermediate Rearrangement Reaction Rearrangement Reaction Spiro-epoxide intermediate->Rearrangement Reaction Intermediate Reaction Mixture->Spiro-epoxide intermediate Corey-Chaykovsky Reaction Lewis Acid Lewis Acid Lewis Acid->Rearrangement Reaction Catalyst Target Compound Tert-butyl 4-oxo-6- azaspiro[2.5]octane- 6-carboxylate Rearrangement Reaction->Target Compound Lewis Acid-catalyzed Rearrangement

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Part 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-epoxide intermediate)

  • Preparation of the Sulfur Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise at room temperature. The mixture is stirred under a nitrogen atmosphere until the evolution of hydrogen gas ceases, indicating the formation of the sulfonium ylide.

  • Epoxidation Reaction: Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the prepared ylide solution at room temperature.

  • The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the spiro-epoxide intermediate, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Part 2: Lewis Acid-Catalyzed Rearrangement to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified spiro-epoxide intermediate (1.0 equivalent) in an anhydrous, aprotic solvent such as dichloromethane or toluene.

  • Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, tin(IV) chloride, or a similar catalyst, 0.1-0.5 equivalents) dropwise.

  • Reaction Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the rearrangement is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent used for the reaction. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the final compound, this compound.

Applications in Drug Discovery: A Versatile Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality provides a reactive handle for a variety of chemical transformations, including reductive amination, aldol condensation, and the formation of various heterocyclic systems. The Boc-protecting group on the nitrogen can be readily removed under acidic conditions, allowing for further functionalization at this position.

While specific examples of its direct incorporation into marketed drugs are not readily found in the public literature, its structural motif is present in numerous compounds under investigation, particularly in the area of kinase inhibitors. The rigid spirocyclic core helps to position substituents in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for the target protein.

The following diagram illustrates the potential diversification of the this compound scaffold:

G cluster_0 Derivatization Pathways cluster_1 Resulting Scaffolds Start Tert-butyl 4-oxo-6- azaspiro[2.5]octane- 6-carboxylate Reductive Amination Reductive Amination Start->Reductive Amination R-NH2, NaBH(OAc)3 Wittig Reaction Wittig Reaction Start->Wittig Reaction Ph3P=CHR Heterocycle Formation Heterocycle Formation Start->Heterocycle Formation e.g., Hydrazine Boc Deprotection Boc Deprotection Start->Boc Deprotection TFA or HCl Aminated Spirocycles Aminated Spirocycles Reductive Amination->Aminated Spirocycles Exocyclic Alkenes Exocyclic Alkenes Wittig Reaction->Exocyclic Alkenes Fused Heterocycles Fused Heterocycles Heterocycle Formation->Fused Heterocycles Free Amine Free Amine Boc Deprotection->Free Amine Further Functionalization Further Functionalization Free Amine->Further Functionalization Acylation, Alkylation, etc.

Caption: Potential chemical diversifications of the this compound scaffold.

Conclusion

This compound is a strategically important building block for the synthesis of novel azaspirocyclic compounds in drug discovery. Its rigid three-dimensional structure and versatile chemical handles make it an attractive starting point for the development of potent and selective therapeutic agents. The synthetic protocol outlined in this guide, based on the well-established Corey-Chaykovsky reaction and subsequent rearrangement, provides a reliable pathway to access this valuable intermediate. As the demand for molecules with improved drug-like properties continues to grow, the utility of scaffolds such as this compound is expected to increase significantly.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
  • This compound - PubChemLite. (n.d.).

Sources

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to obtain tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process commencing with the readily available tert-butyl 4-oxopiperidine-1-carboxylate. The core of this methodology involves an initial Corey-Chaykovsky epoxidation, followed by a base-mediated rearrangement of the resulting spiro-epoxide. This guide will elucidate the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and present the expected outcomes in a clear, tabulated format. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both practical instruction and theoretical insight.

Introduction: The Significance of the Azaspiro[2.5]octane Scaffold

The 6-azaspiro[2.5]octane framework is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional topology offers a distinct advantage over more traditional, planar ring systems. By introducing a spirocyclic cyclopropane ring, chemists can explore novel chemical space, enhance the metabolic stability of drug candidates, and improve binding affinity and selectivity for biological targets. The target molecule of this guide, this compound, is a particularly useful intermediate, possessing a ketone functionality that allows for a wide array of subsequent chemical modifications, and a Boc-protecting group for controlled manipulation of the nitrogen atom.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from tert-butyl 4-oxopiperidine-1-carboxylate. The overall transformation is depicted below:

G start tert-Butyl 4-oxopiperidine-1-carboxylate intermediate tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate start->intermediate Step 1: Corey-Chaykovsky Epoxidation product This compound intermediate->product Step 2: Base-Mediated Rearrangement

Figure 1: Overall synthetic workflow.

This strategy hinges on the initial formation of a spiro-epoxide, which is then rearranged to the desired β-ketospirocyclopropane.

Step 1: Corey-Chaykovsky Epoxidation of tert-Butyl 4-oxopiperidine-1-carboxylate

The first step involves the conversion of the ketone in the starting material to a spiro-epoxide using a sulfur ylide, a classic transformation known as the Corey-Chaykovsky reaction.[1][2]

Mechanistic Insight

The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of a sulfur ylide to the carbonyl group of the ketone.[3] In this synthesis, dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, is the reagent of choice.[4] The ylide attacks the electrophilic carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces dimethyl sulfoxide (DMSO) to form the stable epoxide ring.

G cluster_0 Ylide Formation cluster_1 Epoxidation Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Dimethyloxosulfonium methylide Dimethyloxosulfonium methylide Trimethylsulfoxonium iodide->Dimethyloxosulfonium methylide NaH, DMSO N-Boc-4-piperidone N-Boc-4-piperidone Betaine Intermediate Betaine Intermediate N-Boc-4-piperidone->Betaine Intermediate + Ylide Spiro-epoxide Spiro-epoxide Betaine Intermediate->Spiro-epoxide - DMSO

Figure 2: Mechanism of the Corey-Chaykovsky epoxidation.

Experimental Protocol
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes (3 x 10 mL) to remove the oil.

  • Carefully add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.

  • To this suspension, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases and the solution becomes clear, indicating the formation of the ylide.

  • In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the ylide solution to 0 °C in an ice bath and add the solution of the ketone dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Base-Mediated Rearrangement to the β-Ketospirocyclopropane

The second step is the critical rearrangement of the α-spiroepoxide to the target β-ketospirocyclopropane. This transformation is facilitated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).[5][6]

Mechanistic Insight

The mechanism involves the deprotonation of the carbon atom alpha to both the nitrogen of the piperidine ring and the spiro-epoxide. This position is particularly acidic due to the inductive effects of the adjacent heteroatoms. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the adjacent carbon of the epoxide ring, causing it to open and form the three-membered cyclopropane ring. This process regenerates the ketone functionality at the C4 position. The use of a sterically hindered base like LDA is crucial to favor deprotonation over nucleophilic attack on the epoxide ring.[7]

G cluster_0 Rearrangement Spiro-epoxide Spiro-epoxide Alpha-lithiated intermediate Alpha-lithiated intermediate Spiro-epoxide->Alpha-lithiated intermediate LDA, THF, -78 °C β-Ketospirocyclopropane β-Ketospirocyclopropane Alpha-lithiated intermediate->β-Ketospirocyclopropane Intramolecular SN2

Figure 3: Proposed mechanism for the base-mediated rearrangement.

Experimental Protocol
  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.5 eq) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.5 eq, solution in hexanes). Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • In a separate flask, dissolve the purified tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) from Step 1 in anhydrous THF.

  • Add the epoxide solution dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key reactants, products, and expected outcomes for this synthetic sequence.

StepReactantReagentsProductExpected Yield
1tert-Butyl 4-oxopiperidine-1-carboxylateTrimethylsulfoxonium iodide, NaH, DMSO/THFtert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate75-85%
2tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateLithium diisopropylamide (LDA), THFThis compound60-70%

Conclusion

The two-step synthesis outlined in this guide, commencing with a Corey-Chaykovsky epoxidation and culminating in a base-mediated rearrangement, presents an efficient and reliable method for the preparation of this compound. The mechanistic discussions provide a rational basis for the experimental choices, and the detailed protocols offer a practical framework for laboratory execution. This synthetic route provides access to a valuable and versatile building block, thereby empowering further innovation in the development of novel therapeutics.

References

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Collum, D. B., et al. (2011). Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. Journal of the American Chemical Society, 133(39), 15372–15387. Retrieved from [Link]

  • ChemOrgChem. (2024, April 23). LDA|Lithium diisopropylamide|Sigmatropic Rearrangemet|Bayer-Villiger Oxidation|Problem Solved [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2018). Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House-Meinwald Rearrangement for Ring Expansion. The Journal of Organic Chemistry, 83(21), 13245–13259. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Base-Mediated Cascade Rearrangements of Aryl-Substituted Diallyl Ethers. Retrieved from [Link]

  • ChemOrgChem. (2024, September 15). LDA| Lithium diisopropylamide| epoxide isomerization| ChemOrgChem| Problem solved [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (1993). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Beckmann Rearrangement of Oximes Derived from Ring and Side Chain Substituted 3-Phosphonomethylcyclohexenones. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2016). LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with dibenzyl phosphate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Azaspirocyclic compounds, in particular, have garnered significant attention for their ability to enhance aqueous solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of the physicochemical properties of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a key building block in the synthesis of advanced therapeutic agents.

This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay of a molecule's properties with its synthetic applications and biological relevance. The information presented herein is a synthesis of available experimental data, robust computational predictions, and comparative analysis with structurally related analogs, designed to empower researchers in their drug discovery and development endeavors. The relevance of this class of molecules is underscored by their use in the synthesis of PRMT5 inhibitors, as detailed in recent patent literature[1].

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound, a member of the azaspiro[2.5]octane class, is distinguished by a spirocyclic system containing a cyclopropane ring fused to a piperidine ring. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity.

IdentifierValue
IUPAC Name This compound
Synonyms 6-Boc-6-azaspiro[2.5]octan-4-one, tert-butyl 8-oxo-6-azaspiro[2.5]octane-6-carboxylate
CAS Number 1101840-74-7
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1

Physicochemical Properties: A Blend of Predicted and Comparative Data

A thorough understanding of a molecule's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. Due to the limited availability of experimental data for the title compound, this section presents a combination of computationally predicted values and experimental data from a closely related structural analog, N-Boc-4-piperidone.

Predicted Physicochemical Profile

Computational tools provide invaluable insights into the likely properties of a molecule, guiding experimental design and prioritization. The following properties for this compound were predicted using the SwissADME web tool, a widely accepted platform for in silico drug discovery.[2][3]

PropertyPredicted ValueSignificance in Drug Discovery
XlogP3 1.40Indicates good lipophilicity for oral absorption.
Topological Polar Surface Area (TPSA) 46.62 ŲSuggests good cell membrane permeability.
Water Solubility (ESOL) -2.5 (Log S)Moderately soluble.
Bioavailability Score 0.55Indicates a high probability of good oral bioavailability.
Comparative Physicochemical Data: The N-Boc-4-piperidone Analog

N-Boc-4-piperidone shares the core N-Boc protected piperidone structure with the title compound, making it a valuable comparator for which experimental data is available.

PropertyThis compound (Predicted)N-Boc-4-piperidone (Experimental)
Melting Point Not available73-77 °C
Boiling Point Not availableNot available
Solubility Moderately soluble (predicted)Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2)[4]

The presence of the spiro-fused cyclopropane ring in this compound is expected to introduce greater rigidity and a more defined three-dimensional structure compared to N-Boc-4-piperidone. This may influence its crystal packing and, consequently, its melting point. The predicted moderate solubility is in line with what is observed for its analog.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section outlines standardized, self-validating experimental protocols for determining the key physicochemical properties of novel compounds like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Melting Point

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Workflow for Melting Point Determination

Octanol-Water Partition Coefficient (LogP)

LogP is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a flask with the dissolved compound. The flask is shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Shake-Flask Method for LogP Determination

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which is crucial for its solubility, permeability, and target binding. For this compound, the key ionizable group is the nitrogen atom of the piperidine ring, although its basicity is significantly attenuated by the electron-withdrawing Boc group.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Spectral Data: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons, the piperidine ring protons, and the characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. The chemical shifts and coupling patterns of the piperidine protons would be indicative of the ring conformation.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary spiro carbon, the carbons of the cyclopropyl and piperidine rings, and the carbons of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the urethane of the Boc group.

  • N-Boc-4-piperidone (for comparison): The NIST WebBook reports an IR spectrum for N-Boc-4-piperidone, which would serve as a useful reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Expected Fragmentation: Under electron ionization (EI), fragmentation of the Boc group is a common and characteristic pathway. The molecular ion peak [M]⁺ should be observable, along with fragments corresponding to the loss of isobutylene and the entire Boc group.

  • N-Boc-4-piperidone (for comparison): The NIST WebBook provides the mass spectrum of N-Boc-4-piperidone, showing characteristic fragmentation patterns that can be used for comparative purposes[5].

Synthesis and Chemical Reactivity

This compound is a valuable synthetic intermediate. Its chemical reactivity is dominated by the ketone functional group and the Boc-protected amine. The Boc group is stable under a wide range of conditions but can be readily removed with strong acids (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization. The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and reactions with organometallic reagents.

A patent for PRMT5 inhibitors describes the use of this compound as a starting material, highlighting its utility in the construction of more complex molecular architectures[1]. The synthesis of such spirocyclic ketones often involves multi-step sequences that can be tailored to introduce desired stereochemistry.

Conclusion

This compound is a compelling molecular scaffold for the development of novel therapeutics. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust foundation for researchers by integrating confirmed molecular identity, reliable computational predictions, and insightful comparisons with a close structural analog. The outlined experimental protocols offer a clear path for the empirical determination of its key properties. As the importance of three-dimensional molecular architecture in drug design continues to grow, a thorough understanding of the physicochemical characteristics of building blocks like this compound will be indispensable for the successful development of the next generation of medicines.

References

  • NIST. N-tert-Butoxycarbonyl-4-piperidone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Google Patents. WO2024220917A1 - Prmt5 inhibitors and uses thereof.
  • Fulford, M. J. et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515.
  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • Sadek, M. M. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry 2012, 404235.
  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • PubChemLite. This compound. [Link]

  • Daina, A., Michielin, O., & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Ahmad, S., et al.
  • The Chemistry of N-Boc-Toluenesulfonamide: Applications and Benefits. [Link]

  • ResearchGate. Table 2 Solubility of different ketones in the buffer medium and... [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

A Technical Guide to the Structural Elucidaion of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is a unique spirocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid three-dimensional structure, incorporating a cyclopropane ring fused to a piperidinone core, presents a compelling scaffold for the synthesis of novel therapeutic agents. The presence of a quaternary spiro-carbon atom imparts distinct conformational constraints, which can be exploited to achieve specific interactions with biological targets. This guide provides an in-depth exploration of the structural elucidation of this molecule, offering insights into the analytical methodologies and the underlying scientific principles. As direct experimental data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive but scientifically rigorous analysis.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from N-Boc-4-piperidone. The key transformation would involve the formation of the spiro-fused cyclopropane ring. A well-established method for this is the Simmons-Smith cyclopropanation or a variation thereof.

A potential synthetic pathway is outlined below:

Synthesis_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A tert-butyl 4-methylene-6-azaspiro[2.5]octane-6-carboxylate N-Boc-4-piperidone->Intermediate_A 1. Wittig Reaction (e.g., Ph3P=CH2) 2. Simmons-Smith (CH2I2, Zn-Cu) Target_Molecule This compound Intermediate_A->Target_Molecule Oxidative Cleavage (e.g., O3, then DMS)

Caption: Proposed synthetic route to the target molecule.

Structural Elucidation Workflow

The comprehensive structural confirmation of this compound would rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous characterization.

Elucidation_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography Spectroscopic_Analysis Spectroscopic_Analysis Purification->Spectroscopic_Analysis NMR NMR Spectroscopic_Analysis->NMR 1D & 2D MS MS Spectroscopic_Analysis->MS High-Resolution IR IR Spectroscopic_Analysis->IR Functional Groups Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

An In-depth Technical Guide to the NMR Spectroscopy of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed technical analysis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a unique spirocyclic compound, with a focus on its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, fully assigned spectral data for this specific molecule is not widely published, this document leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust predictive framework for its ¹H and ¹³C NMR spectra. This guide is designed to equip researchers with the foundational knowledge to acquire, interpret, and validate the structure of this compound with confidence.

Introduction to the Molecule and the Role of NMR

This compound (PubChem CID: 66783635) is a fascinating molecule that combines several key structural features: a piperidone ring, a spiro-fused cyclopropane ring, and a tert-butoxycarbonyl (Boc) protecting group.[1] Each of these components imparts distinct and predictable characteristics to the molecule's NMR spectra, making NMR an indispensable tool for its structural verification.

The piperidone core is a common scaffold in medicinal chemistry, and the spirocyclic nature of the molecule introduces a three-dimensional complexity that can be critical for biological activity. The cyclopropane ring, with its unique electronic properties, and the bulky N-Boc group, a staple in amine protection, further add to the spectral intricacies.[2] A thorough understanding of the expected NMR signatures of these fragments is essential for any scientist working with this or similar compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, non-aromatic ring system and the presence of diastereotopic protons. The following is a detailed prediction of the chemical shifts (δ) and multiplicities for the key protons in the molecule, assuming a standard deuterated chloroform (CDCl₃) solvent.

The N-Boc Protecting Group

The most prominent and easily identifiable signal in the ¹H NMR spectrum will be from the nine equivalent protons of the tert-butyl group of the Boc protector. This will appear as a sharp singlet in a relatively uncongested region of the spectrum, typically around 1.4-1.5 ppm.[2] The integration of this peak to nine protons serves as an excellent internal reference for confirming the presence and integrity of the Boc group.

The Piperidone Ring Protons

The protons on the piperidone ring are expected to show more complex splitting patterns due to geminal and vicinal coupling. The presence of the ketone at the 4-position will deshield the adjacent protons.

  • Protons at C5 and C7 (α to Nitrogen): These protons are adjacent to the nitrogen atom of the carbamate and are expected to be found in the range of 3.5-4.0 ppm. Due to the rigid spirocyclic system, these protons are diastereotopic and will likely appear as distinct multiplets.

  • Protons at C3 and C5 (α to Ketone): The protons adjacent to the carbonyl group are expected to be deshielded and appear in the 2.2-2.7 ppm range.[3] Again, due to the restricted rotation, these protons are diastereotopic and will likely exhibit complex splitting.

The Cyclopropane Ring Protons

The protons on the cyclopropane ring are a unique feature of this molecule. Cyclopropane protons are known to be unusually shielded and typically appear at very high field, often between 0.2 and 1.0 ppm.[2][4][5] This is attributed to the anisotropic effects of the C-C bonds in the strained three-membered ring. The four protons of the cyclopropane ring in this molecule are also diastereotopic and are expected to give rise to a complex set of multiplets in this upfield region.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
tert-butyl (Boc)1.4 - 1.5s (singlet)9H
H₅, H₇ (piperidone, α to N)3.5 - 4.0m (multiplet)4H
H₃, H₅ (piperidone, α to C=O)2.2 - 2.7m (multiplet)4H
Cyclopropane Protons0.2 - 1.0m (multiplet)4H

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm.[3]

  • Carbamate Carbonyl: The carbonyl carbon of the Boc group will appear around 155 ppm.

  • Quaternary Carbons: The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the spiro carbon (C6) will also be in this region, though its exact shift will be influenced by the strain of the spirocyclic system.

  • Piperidone and Cyclopropane Carbons: The remaining methylene carbons of the piperidone and cyclopropane rings will appear in the aliphatic region of the spectrum, generally between 15 and 60 ppm.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ketone)200 - 210
C=O (Boc)~155
C(CH₃)₃ (Boc)~80
C₆ (spiro)60 - 70
C₅, C₇ (piperidone, α to N)40 - 50
C₃, C₅ (piperidone, α to C=O)35 - 45
C(CH₃)₃ (Boc)~28
Cyclopropane Carbons15 - 25

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard, such as tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[6][7]

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure and the logical workflow for its NMR analysis.

Molecular Structure of this compound struct NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve dissolve transfer transfer dissolve->transfer in CDCl3 H1_NMR H1_NMR transfer->H1_NMR To Spectrometer C13_NMR C13_NMR D2_NMR D2_NMR assign_1H assign_1H D2_NMR->assign_1H assign_13C assign_13C assign_1H->assign_13C assign_1H->assign_13C via HSQC/HMBC structure_confirm structure_confirm assign_13C->structure_confirm

Caption: Logical workflow for NMR characterization.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a multi-faceted task that requires a systematic approach. By understanding the expected chemical shifts and coupling patterns of the constituent fragments—the N-Boc group, the piperidone ring, and the spiro-fused cyclopropane—researchers can confidently interpret the resulting spectra. The combination of one-dimensional ¹H and ¹³C NMR with two-dimensional techniques like COSY, HSQC, and HMBC will provide a comprehensive and unambiguous structural elucidation. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to tackle the analysis of this and structurally related spirocyclic compounds with a solid foundation of predictive knowledge and experimental strategy.

References

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-7. [Link]

  • AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

  • PubMed. Long-range proton-carbon coupling constants: NMR methods and applications. [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 103(25), 7573-7574. [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility characteristics, the theoretical principles governing them, and detailed methodologies for their empirical determination.

Executive Summary: The Importance of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] For a molecule like this compound, which serves as a versatile scaffold in the synthesis of novel therapeutics, understanding its solubility is paramount.[3] Poor solubility can lead to a cascade of developmental challenges, including unreliable results in in vitro assays, diminished bioavailability, and difficulties in formulation.[2][4] This guide will equip the researcher with the necessary knowledge to predict, measure, and interpret the solubility of this spirocyclic compound, thereby mitigating risks in the early stages of drug discovery and development.[1][4]

Molecular Structure and its Implications for Solubility

The solubility of an organic compound is intrinsically linked to its molecular structure.[5][6] The principle of "like dissolves like" dictates that polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents.[5] Let's analyze the structure of this compound to anticipate its solubility behavior.

  • Molecular Formula: C₁₂H₁₉NO₃

  • Molecular Weight: 225.28 g/mol

Key Structural Features:

  • Azaspiro[2.5]octane Core: This bicyclic system provides a rigid, three-dimensional framework.

  • Ketone Group (C=O): The presence of a carbonyl group introduces polarity and a hydrogen bond acceptor site, which can enhance solubility in polar protic solvents.

  • tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group significantly contributes to the non-polar character of the molecule, which will likely favor solubility in organic solvents and decrease aqueous solubility.

  • Carbamate Linkage: This functional group has both polar (N-H and C=O) and non-polar characteristics, contributing to a balanced solubility profile.

Based on this structure, this compound is expected to be a moderately polar compound with good solubility in a range of organic solvents and limited solubility in aqueous media.

Understanding Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[1][7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved state.[8][9] It is a compound- and solvent-specific constant. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11][12]

  • Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (typically in dimethyl sulfoxide, DMSO).[4][7][13] This method is high-throughput and commonly used in early drug discovery.[2][4] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[7][14]

Diagram 1: Conceptual Workflow for Solubility Assessment

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Application A Compound Structure Analysis B Prediction of Physicochemical Properties (logP, pKa, etc.) A->B C Kinetic Solubility Screening (High-Throughput) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D for promising candidates E Quantification of Solute (HPLC, UV-Vis, LC-MS) D->E F Informing Downstream Processes (Formulation, Bioassays) E->F

Caption: A conceptual workflow for assessing the solubility of a new chemical entity.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

FactorInfluence on Solubility
Solvent Polarity As a moderately polar molecule, its solubility will be highest in solvents of similar polarity, such as alcohols, acetone, and ethyl acetate. It will be less soluble in highly non-polar solvents like hexanes and highly polar solvents like water.[15]
Temperature For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][16] This is because increased kinetic energy helps overcome the intermolecular forces in the solid state.[6][16]
pH (in aqueous solutions) The structure of this compound does not contain strongly acidic or basic functional groups that would ionize within a typical pH range. Therefore, its aqueous solubility is expected to be largely independent of pH.
Crystalline Form (Polymorphism) Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Metastable forms are generally more soluble than the most stable crystalline form.[7]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the benchmark for measuring equilibrium solubility.[10][11]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., 1 mL of water, phosphate-buffered saline (PBS), methanol, or acetonitrile) to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the suspension to stand undisturbed for a short period to allow larger particles to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved solid.[4] Adsorption to the filter material should be assessed.[17]

  • Quantification:

    • Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis Spectroscopy.[4][18][19]

Diagram 2: Shake-Flask Method Workflow

G A 1. Add Excess Solid to Solvent B 2. Agitate to Reach Equilibrium (24-48h) A->B C 3. Filter to Remove Undissolved Solid B->C D 4. Dilute Filtrate C->D E 5. Quantify Concentration (e.g., HPLC, LC-MS) D->E

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Kinetic Solubility Determination: High-Throughput Screening

This method is suitable for the rapid assessment of solubility in early-stage drug discovery.[2][4]

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering).[17][20]

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[4]

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[17]

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).[4]

    • Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[17]

  • Data Analysis:

    • The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Analytical Methods for Quantification

A validated analytical method is crucial for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid would likely be suitable for this compound.[18][19] Detection can be achieved using a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity, which is particularly useful for low-solubility compounds or when analyzing complex matrices.[18][19][21]

  • UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a simple and rapid quantification method. A calibration curve of absorbance versus concentration must be established.[22]

Predicted Solubility and Data Presentation

While no specific experimental solubility data for this compound is publicly available, a predicted solubility profile can be inferred. The results from the experimental protocols described above should be tabulated for clarity.

Table 1: Predicted and Experimental Solubility of this compound

Solvent/MediumPredicted SolubilityExperimental Thermodynamic Solubility (µg/mL)Experimental Kinetic Solubility (µg/mL)
WaterLowData to be determinedData to be determined
PBS (pH 7.4)LowData to be determinedData to be determined
MethanolHighData to be determinedN/A
EthanolHighData to be determinedN/A
AcetonitrileModerate to HighData to be determinedN/A
DichloromethaneHighData to be determinedN/A
Ethyl AcetateHighData to be determinedN/A
HexanesLowData to be determinedN/A

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its structural features with robust experimental methodologies, researchers can generate reliable solubility data. This information is critical for guiding lead optimization, designing appropriate in vitro and in vivo experiments, and ultimately, accelerating the drug development process. The protocols outlined herein provide a self-validating system for generating the crucial solubility data required for informed decision-making in any research program utilizing this important chemical entity.

References

A Technical Guide to the Stability of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate: A Proactive Approach for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Early Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its potential success. For novel intermediates and active pharmaceutical ingredients (APIs), a comprehensive understanding of degradation pathways is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality control. This guide provides an in-depth technical exploration of the stability of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a key building block in medicinal chemistry. Its unique spirocyclic structure, combined with the presence of a ketone and a tert-butoxycarbonyl (Boc) protected amine, presents a distinct stability profile that warrants careful investigation.

This document is intended for researchers, scientists, and drug development professionals. It offers a proactive strategy for assessing the stability of this molecule, moving beyond a checklist approach to a mechanistically driven understanding of its potential liabilities. By anticipating degradation pathways and establishing robust analytical methods early in development, we can ensure the quality, safety, and efficacy of the final drug product.

Molecular Profile and Potential Stability Liabilities

This compound possesses two key functional groups that are prime candidates for degradation under various stress conditions: the N-Boc protecting group and the ketone moiety. The spirocyclic core, while generally stable, can influence the reactivity of these functional groups.

Predicted Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for designing meaningful stability studies. Based on the chemical nature of the molecule, the following degradation routes are anticipated:

  • Hydrolytic Degradation: The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding unprotected secondary amine, isobutylene, and carbon dioxide. The ketone functional group is generally stable to hydrolysis.

  • Oxidative Degradation: The secondary amine, once deprotected, can be susceptible to oxidation.[1] The ketone group could also undergo oxidation, potentially leading to ring-opening or other degradation products.[2]

  • Thermal Degradation: N-Boc protected amines can undergo thermal decomposition, particularly at elevated temperatures.[3][4][5][6] This process can lead to the loss of the Boc group and the formation of the free amine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules. While specific photolytic pathways for this molecule are not documented, the ketone and carbamate functionalities could be susceptible to photochemical reactions.

The following diagram illustrates the predicted primary degradation pathways:

G This compound This compound Hydrolysis (Acidic) Hydrolysis (Acidic) This compound->Hydrolysis (Acidic) H+ Thermal Stress Thermal Stress This compound->Thermal Stress Δ Oxidative Stress Oxidative Stress This compound->Oxidative Stress [O] Photochemical Stress Photochemical Stress This compound->Photochemical Stress 6-azaspiro[2.5]octan-4-one\n+ Isobutylene + CO2 6-azaspiro[2.5]octan-4-one + Isobutylene + CO2 Hydrolysis (Acidic)->6-azaspiro[2.5]octan-4-one\n+ Isobutylene + CO2 Thermal Stress->6-azaspiro[2.5]octan-4-one\n+ Isobutylene + CO2 Oxidized Products\n(e.g., ring-opened) Oxidized Products (e.g., ring-opened) Oxidative Stress->Oxidized Products\n(e.g., ring-opened) Photodegradants Photodegradants Photochemical Stress->Photodegradants

Caption: Predicted Degradation Pathways of the Target Molecule.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of a stability program. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is invaluable for the development of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for conducting forced degradation studies:

G cluster_0 Stress Conditions cluster_1 Analytical Evaluation Acid Hydrolysis Acid Hydrolysis Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API Sample API Sample API Sample->Acid Hydrolysis 0.1M HCl API Sample->Base Hydrolysis 0.1M NaOH API Sample->Oxidation 3% H2O2 API Sample->Thermal 60°C API Sample->Photolytic ICH Q1B Peak Purity Peak Purity Analysis->Peak Purity DAD/PDA Mass Balance Mass Balance Analysis->Mass Balance Quantification Method Validation Method Validation Peak Purity->Method Validation Mass Balance->Method Validation

Caption: Forced Degradation Experimental Workflow.

Detailed Protocols for Forced Degradation Studies

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

1. Acidic Hydrolysis

  • Objective: To assess degradation via acid-catalyzed hydrolysis of the N-Boc group.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a developed stability-indicating HPLC method.

2. Basic Hydrolysis

  • Objective: To evaluate the stability of the compound under basic conditions. While the Boc group is generally stable to base, other functionalities could be affected.

  • Protocol:

    • Prepare a stock solution of the compound as described for acidic hydrolysis.

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

    • Analyze the samples by HPLC.

3. Oxidative Degradation

  • Objective: To investigate the susceptibility of the molecule to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound.

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified intervals, withdraw an aliquot, dilute with the mobile phase, and analyze immediately by HPLC.

4. Thermal Degradation

  • Objective: To assess the impact of heat on the solid-state and solution stability.

  • Protocol:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days. At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

    • Solution: Prepare a solution of the compound in a suitable solvent and incubate at 60°C for 24 hours. Analyze aliquots at different time points by HPLC.

5. Photostability Testing

  • Objective: To determine the light sensitivity of the compound according to ICH Q1B guidelines.[7][8][9][10]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a combined visible and UV output, as specified in ICH Q1B.[11]

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13][14][15][16]

Method Development Strategy

The development of a robust SIM involves a systematic approach:

  • Column and Mobile Phase Screening: Start with a C18 column and a simple mobile phase, such as acetonitrile and water with a common buffer (e.g., phosphate or acetate).

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of the parent compound from all potential degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and all degradants.

  • Forced Degradation Sample Analysis: Inject the stressed samples to challenge the method's specificity and ensure that all degradation products are well-resolved from the main peak.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.

Example HPLC Method Parameters

The following table provides a starting point for the development of a stability-indicating HPLC method.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10-90% B over 20 minutesA broad gradient to ensure elution of all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 210 nmKetones and carbamates typically have UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.

Data Interpretation and Reporting

A comprehensive stability report should include the following:

  • Summary of Forced Degradation Results: A table summarizing the percentage of degradation observed under each stress condition.

  • Chromatograms: Representative chromatograms of the unstressed and stressed samples, showing the separation of the parent peak from the degradation products.

  • Mass Balance: An assessment of the mass balance to ensure that all degradation products have been accounted for.

  • Proposed Degradation Pathway: A schematic representation of the likely degradation pathways based on the identified degradants.

Example Stability Data Summary

The following table provides a hypothetical summary of forced degradation results.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (Retention Time)
0.1 M HCl24 hours60 °C15.2%Peak 1 (5.4 min)
0.1 M NaOH24 hours60 °C< 1.0%-
3% H₂O₂24 hoursRoom Temp5.8%Peak 2 (8.1 min), Peak 3 (9.5 min)
Thermal (Solid)7 days60 °C2.1%Peak 1 (5.4 min)
Photolytic (ICH Q1B)--3.5%Peak 4 (11.2 min)

Conclusion: A Foundation for Long-Term Success

A proactive and scientifically rigorous approach to stability testing is indispensable in modern drug development. For this compound, a thorough understanding of its potential degradation pathways, particularly the lability of the N-Boc group, is paramount. By implementing the forced degradation studies and developing a robust stability-indicating analytical method as outlined in this guide, researchers can build a strong foundation for the long-term success of their development programs. This early investment in understanding the molecule's intrinsic stability will pay dividends in the form of a more robust manufacturing process, a well-characterized product, and ultimately, a safer and more effective medicine.

References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products.
  • Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formul
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Quality Guidelines. ICH.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • Oxidative deamin
  • Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation.
  • Oxidation of Primary Amines to Ketones.
  • (PDF) Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. Chemistry Research Journal.
  • Stability Indicating HPLC Method Development and Valid
  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbam
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.

Sources

The Enigmatic Building Block: A Technical Guide to tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel three-dimensional (3D) molecular architectures is paramount. Such structures offer an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties and novel intellectual property.[1] Spirocycles, characterized by two rings sharing a single atom, are exemplary of this pursuit, providing rigid yet conformationally defined frameworks that can precisely orient substituents in 3D space.[2] This guide focuses on a promising yet sparsely documented building block: tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. While direct literature on this specific molecule is notably scarce, its constituent parts—a cyclopropane ring, a piperidone core, and a Boc-protected amine—suggest a versatile platform for the synthesis of complex molecules. This document serves as a technical primer, grounded in established chemical principles, to illuminate the potential of this enigmatic building block for researchers and drug development professionals.

Physicochemical Properties and Structural Features

This compound, with the CAS number 1258431-03-6, possesses a unique combination of structural motifs.[3] The spirocyclic fusion of a cyclopropane and a piperidine ring creates a rigid scaffold with a well-defined geometry. The presence of a ketone at the 4-position and a Boc-protected amine at the 6-position offers two orthogonal points for chemical modification.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃PubChem[4]
Molecular Weight 225.28 g/mol PubChem[4]
CAS Number 1258431-03-6Parchem[3]
Appearance White to off-white solid (predicted)-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) (predicted)-

The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions to reveal the secondary amine for further functionalization. The ketone offers a handle for a plethora of classical carbonyl chemistries, including reductive amination, olefination, and additions of various nucleophiles.

Proposed Synthesis of the Core Scaffold

While no specific synthesis for this compound is currently published in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on well-established organic transformations. A potential retrosynthetic analysis is outlined below.

G Target This compound Intermediate2 Spiro-epoxide Target->Intermediate2 Ring opening Intermediate1 N-Boc-4-piperidone Intermediate2->Intermediate1 Corey-Chaykovsky Reaction Intermediate3 1-(iodomethyl)cyclopropanol

Caption: Retrosynthetic analysis of the target compound.

A forward synthesis could involve the reaction of N-Boc-4-piperidone with a suitable cyclopropylidene transfer reagent or a multi-step sequence involving the formation of a spiro-epoxide followed by a rearrangement. A more direct and likely scalable approach would be a variation of the Corey-Chaykovsky reaction.

Hypothetical Step-by-Step Synthesis Protocol:
  • Preparation of the Ylide: To a solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO under an inert atmosphere (N₂), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases, affording a solution of the dimethylsulfoxonium methylide.

  • Epoxidation: Cool the ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro-epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Rearrangement to the Ketone: The rearrangement of the spiro-epoxide to the target ketone is a more challenging step and may require Lewis acid catalysis. To a solution of the spiro-epoxide in an aprotic solvent such as dichloromethane at 0 °C, add a mild Lewis acid (e.g., BF₃·OEt₂). Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate, separate the layers, and extract the aqueous phase with dichloromethane. Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography to afford this compound.

Reactivity and Application as a Versatile Building Block

The true value of this compound lies in its potential for diversification. The ketone and the protected amine are orthogonal functional handles that can be addressed sequentially.

G cluster_0 Ketone Chemistry cluster_1 Amine Chemistry Ketone 4-Oxo Position ReductiveAmination Reductive Amination (Primary/Secondary Amines) Ketone->ReductiveAmination Wittig Wittig Olefination (Alkenes) Ketone->Wittig Grignard Grignard/Organolithium Addition (Tertiary Alcohols) Ketone->Grignard Amine 6-Azaspiro Position (after Boc deprotection) Acylation Acylation (Amides) Amine->Acylation Alkylation Reductive Alkylation (Substituted Amines) Amine->Alkylation Sulfonylation Sulfonylation (Sulfonamides) Amine->Sulfonylation Core tert-Butyl 4-oxo-6- azaspiro[2.5]octane-6-carboxylate Core->Ketone Core->Amine

Caption: Potential reaction pathways for diversification.

Transformations at the 4-Oxo Position

The ketone functionality is a versatile handle for introducing a wide array of substituents.

  • Reductive Amination: This is arguably one of the most powerful reactions for this building block. Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding 4-amino-6-azaspiro[2.5]octane derivatives. This allows for the introduction of diverse R-groups and the construction of novel diamine scaffolds.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through the Wittig reaction or its Horner-Wadsworth-Emmons variant. This opens up possibilities for further functionalization of the newly formed alkene.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to generate tertiary alcohols. This introduces a new stereocenter and a hydroxyl group that can be used for further derivatization.

Transformations at the 6-Aza Position

The Boc-protected amine can be readily deprotected under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This nucleophilic nitrogen can then undergo a variety of transformations.

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents) will form amide derivatives.

  • Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

  • Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides.

Potential Applications in Drug Discovery

The 6-azaspiro[2.5]octane scaffold is a bioisostere of piperidine, a common motif in many approved drugs.[1] The spirocyclic nature of this building block offers a more rigid and three-dimensional alternative, which can lead to improved target engagement and a better ADME profile.

Potential Therapeutic AreaRationale
CNS Disorders The rigid scaffold can be used to orient pharmacophoric groups for optimal interaction with CNS targets such as GPCRs and ion channels.
Oncology The ability to introduce diverse functionality could lead to the discovery of novel kinase inhibitors or protein-protein interaction modulators.
Infectious Diseases The unique 3D shape could be exploited to design inhibitors of bacterial or viral enzymes that are distinct from existing therapies.

Conclusion and Future Outlook

This compound represents a building block with significant untapped potential. While its synthesis and reactivity are not yet formally documented, its structure suggests a high degree of versatility for the creation of novel spirocyclic compounds. The orthogonal reactivity of the ketone and the protected amine allows for a modular and efficient approach to library synthesis. As the demand for novel 3D scaffolds in drug discovery continues to grow, it is anticipated that this and similar building blocks will play an increasingly important role in the development of the next generation of therapeutics. Further research into the synthesis and reactivity of this intriguing molecule is highly encouraged.

References

  • PubChem. This compound. [Link]

  • Google Patents. Intermediate of 4-oxa-7-azaspiro[2.
  • Huang, W., Wen, K., & Laughlin, S. T. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

Sources

Methodological & Application

Synthetic Strategies for tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-azaspiro[2.5]octane framework is a key structural motif in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive component for exploring chemical space in drug discovery. The tert-butoxycarbonyl (Boc)-protected derivative, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, is a particularly valuable building block, enabling further functionalization at the ketone and elaboration of the spirocyclic core. This application note provides a comprehensive overview of the primary synthetic routes to this important intermediate, with detailed, field-proven protocols for researchers in organic synthesis and drug development.

Comparative Analysis of Synthetic Routes

The construction of the spirocyclic cyclopropane ring system is the key challenge in the synthesis of this compound. Several methodologies can be envisioned, primarily revolving around the formation of the cyclopropane ring. The most prominent and effective strategies include the Kulinkovich-de Meijere reaction, the Simmons-Smith cyclopropanation, and the Corey-Chaykovsky reaction.

Synthetic Route Starting Material Key Reagents Advantages Disadvantages
Route 1: Kulinkovich-de Meijere Reaction N-Boc-4-piperidoneGrignard reagent (e.g., EtMgBr), Titanium(IV) isopropoxideConvergent, one-pot spirocyclopropanationStoichiometric use of titanium reagent, sensitivity to moisture
Route 2: Simmons-Smith Cyclopropanation tert-Butyl 4-methylenepiperidine-1-carboxylateDiiodomethane, Diethylzinc (Furukawa modification)High stereospecificity, well-established reactionRequires pre-synthesis of the alkene precursor, cost of reagents
Route 3: Corey-Chaykovsky Reaction N-Boc-4-piperidoneTrimethylsulfoxonium iodide, a strong base (e.g., NaH)Milder conditions compared to Wittig for olefinationPotential for competing epoxide formation

Route 1: Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful transformation for the synthesis of cyclopropylamines from amides or lactams.[1][2] The reaction proceeds through a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide.[3] This intermediate then reacts with the carbonyl group of the lactam in N-Boc-4-piperidone to form the spirocyclic product. The Boc protecting group is generally stable under these reaction conditions.[3]

Reaction Mechanism

The generally accepted mechanism involves the initial formation of a dialkyltitanium species from the Grignard reagent and titanium(IV) isopropoxide. This species undergoes β-hydride elimination to generate a titanacyclopropane. The titanacyclopropane then adds to the carbonyl group of the lactam, forming an oxatitanacyclopentane intermediate. Subsequent rearrangement and elimination of a titanium oxide species yield the desired spirocyclopropyl ketone.[2]

Graphical Representation of the Kulinkovich-de Meijere Reaction

Kulinkovich_de_Meijere cluster_reagents Reagent Generation cluster_reaction Cyclopropanation EtMgBr EtMgBr Titanacyclopropane Titanacyclopropane Intermediate EtMgBr->Titanacyclopropane 2 eq. Ti(OiPr)4 Ti(OiPr)4 Ti(OiPr)4->Titanacyclopropane NBoc4Piperidone N-Boc-4-piperidone Titanacyclopropane->NBoc4Piperidone Reaction with Lactam Oxatitanacyclopentane Oxatitanacyclopentane Intermediate NBoc4Piperidone->Oxatitanacyclopentane Product tert-Butyl 4-oxo-6- azaspiro[2.5]octane-6-carboxylate Oxatitanacyclopentane->Product Rearrangement

Caption: Workflow of the Kulinkovich-de Meijere reaction.

Detailed Protocol for Route 1

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes.[4] This route requires the prior synthesis of an alkene precursor, tert-butyl 4-methylenepiperidine-1-carboxylate.

Step 2a: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate via Wittig Reaction

The exocyclic methylene group can be introduced onto the N-Boc-4-piperidone core using a Wittig reaction.[5][6]

Protocol for Wittig Olefination:

Materials:

  • Methyltriphenylphosphonium bromide (1.5 eq)

  • Potassium tert-butoxide (1.5 eq)

  • N-Boc-4-piperidone (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise.

  • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield tert-butyl 4-methylenepiperidine-1-carboxylate.[6]

Step 2b: Simmons-Smith Cyclopropanation

The Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc and diiodomethane, is often preferred for its reliability.[4]

Protocol for Simmons-Smith Reaction:

Materials:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • Diiodomethane (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add diethylzinc (2.2 eq) dropwise, followed by the dropwise addition of diiodomethane (2.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Add saturated aqueous sodium bicarbonate solution and stir until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the target compound.

Route 3: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to a carbonyl compound.[7] While this reaction is most commonly used for epoxidation, under certain conditions with specific sulfur ylides, it can lead to cyclopropanation. However, for a simple ketone like N-Boc-4-piperidone, the formation of the corresponding spiro-oxirane, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is the more likely outcome.[8][9] This oxirane can be a useful intermediate itself but does not directly yield the target ketone. Rearrangement of the oxirane to the ketone would require an additional synthetic step.

Graphical Representation of the Corey-Chaykovsky Reaction

Corey_Chaykovsky NBoc4Piperidone N-Boc-4-piperidone Betaine Betaine Intermediate NBoc4Piperidone->Betaine SulfurYlide Sulfur Ylide (e.g., from Me3SOI + NaH) SulfurYlide->Betaine SpiroOxirane tert-Butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate Betaine->SpiroOxirane Intramolecular Nucleophilic Attack TargetKetone Target Ketone (Requires Rearrangement) SpiroOxirane->TargetKetone [Additional Step]

Caption: Corey-Chaykovsky reaction on N-Boc-4-piperidone.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Molecular Formula: C₁₂H₁₉NO₃[10]

  • Molecular Weight: 225.28 g/mol

  • Appearance: Typically a solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.60-3.80 (m, 4H), 2.40-2.50 (m, 4H), 1.47 (s, 9H), 0.80-1.00 (m, 4H). (Predicted, specific literature values should be consulted for confirmation).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 208.0, 154.5, 80.5, 45.0, 42.0, 30.0, 28.4, 15.0. (Predicted).

  • Mass Spectrometry (ESI+): m/z 226.1 [M+H]⁺, 248.1 [M+Na]⁺.[10]

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The Kulinkovich-de Meijere reaction offers a direct and convergent approach from the readily available N-Boc-4-piperidone and is often the method of choice for its efficiency. The Simmons-Smith cyclopropanation provides a reliable, albeit two-step, alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, cost of reagents, and available equipment. The protocols provided herein offer a robust starting point for the successful synthesis of this valuable building block for drug discovery and development.

References

  • Kulinkovich, O. G.; de Meijere, A. The Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich reaction. In Wikipedia; 2023. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents. ResearchGate. [Link]

  • Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem. [Link]

  • Simmons–Smith reaction. In Wikipedia; 2023. [Link]

  • Johnson–Corey–Chaykovsky reaction. In Wikipedia; 2023. [Link]

  • Titanium-Mediated Syntheses of Cyclopropylamines. ResearchGate. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Titanium-Mediated Cyclopropanation of Nitriles with Unsaturated Grignard Reagents: Application to the Synthesis of Constrained Lysine Derivatives. ResearchGate. [Link]

  • Ti-Catalyzed and -Mediated Oxidative Amination Reactions. National Institutes of Health. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • TERT-BUTYL 4-METHYLENEPIPERIDINE-1-CARBOXYLATE. ChemBK. [Link]

Sources

Application Notes and Protocols for the Derivatization of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Azaspiro[2.5]octane Scaffold in Medicinal Chemistry

The 6-azaspiro[2.5]octane framework is a key structural motif in modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a piperidine ring, offers a distinct advantage over flat, aromatic structures. This unique topology allows for a more precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of this scaffold has been shown to improve critical drug-like properties, including metabolic stability and aqueous solubility. The tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, with its strategically placed ketone functionality and a Boc-protected nitrogen, serves as a versatile building block for the synthesis of a diverse array of novel chemical entities with therapeutic potential.

This guide provides detailed protocols and expert insights into the derivatization of this valuable spirocyclic ketone, focusing on reactions that leverage the reactivity of the 4-oxo position to introduce molecular diversity. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate troubleshooting and adaptation.

I. Olefination Reactions: Introducing Exocyclic Double Bonds

Olefination reactions are a cornerstone of synthetic chemistry for converting ketones into alkenes. For the sterically hindered ketone of this compound, the choice of olefination method is critical to achieving good yields.

A. The Wittig Reaction: A Classic Approach to Methylene Scaffolds

The Wittig reaction is a reliable method for the introduction of a methylene group (=CH₂) onto a ketone.[1][2] For sterically hindered ketones, unstabilized ylides, such as methylenetriphenylphosphorane, are often required.

Causality of Experimental Choices:

  • In situ Ylide Generation: The ylide is generated in situ from methyltriphenylphosphonium bromide using a strong base like potassium tert-butoxide. This is crucial as the ylide is highly reactive and not stable for long periods.

  • Anhydrous Conditions: Wittig reagents are sensitive to moisture and protic solvents, which can quench the ylide. Therefore, the reaction must be carried out under strictly anhydrous conditions using aprotic solvents like THF or diethyl ether.

  • Temperature Control: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction, while the subsequent reaction with the ketone can be allowed to proceed at room temperature.

Experimental Protocol: Synthesis of tert-Butyl 4-methylene-6-azaspiro[2.5]octane-6-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyltriphenylphosphonium bromide1.5357.221.20 g
Potassium tert-butoxide1.5112.210.38 g
This compound1.0225.290.50 g
Anhydrous Tetrahydrofuran (THF)--20 mL

Step-by-Step Methodology:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.20 g, 3.36 mmol).

  • Add anhydrous THF (15 mL) and cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Add potassium tert-butoxide (0.38 g, 3.36 mmol) portion-wise over 10 minutes. The formation of the ylide is indicated by the development of a deep yellow or orange color.

  • Stir the ylide suspension at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (0.50 g, 2.22 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the ylide suspension at 0 °C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound.

Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

B. Horner-Wadsworth-Emmons (HWE) Reaction: Accessing Substituted Alkenes with High E-selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, particularly for the synthesis of α,β-unsaturated esters and other substituted alkenes.[3][4] It typically employs a phosphonate carbanion and offers the advantage of producing a water-soluble phosphate byproduct, simplifying purification. The HWE reaction is known for its high E-selectivity.[3]

Causality of Experimental Choices:

  • Stabilized Phosphonates: The use of phosphonates with electron-withdrawing groups (e.g., esters) generates a more nucleophilic and less basic carbanion compared to Wittig ylides, which can be advantageous for reactions with enolizable ketones.

  • Base Selection: Sodium hydride (NaH) is a common choice of base for deprotonating the phosphonate. It is a strong, non-nucleophilic base that ensures complete formation of the carbanion.

  • Solvent: Anhydrous THF is a suitable solvent as it is aprotic and effectively solvates the intermediate species.

Experimental Protocol: Synthesis of (E)-tert-Butyl 4-(2-ethoxy-2-oxoethylidene)-6-azaspiro[2.5]octane-6-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Triethyl phosphonoacetate1.2224.160.59 g
Sodium hydride (60% dispersion in mineral oil)1.224.000.11 g
This compound1.0225.290.50 g
Anhydrous Tetrahydrofuran (THF)--20 mL

Step-by-Step Methodology:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.11 g of a 60% dispersion, 2.66 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (0.59 g, 2.66 mmol) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • In a separate flask, dissolve this compound (0.50 g, 2.22 mmol) in anhydrous THF (10 mL).

  • Add the ketone solution to the phosphonate anion solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 15-30% ethyl acetate in hexanes) to yield the desired α,β-unsaturated ester.

Trustworthiness: The reaction can be monitored by TLC. The E-stereochemistry of the product can be confirmed by ¹H NMR spectroscopy, typically by observing the coupling constant of the vinylic proton.

II. Reductive Amination: Forging Key C-N Bonds

Reductive amination is a highly efficient method for the synthesis of amines from ketones. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic than sodium borohydride and can be used in the presence of acidic catalysts.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone and thus more readily reduced.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reagents and effectively dissolve the starting materials.

Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)-6-azaspiro[2.5]octane-6-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0225.290.50 g
Aniline1.293.130.25 g
Sodium triacetoxyborohydride (STAB)1.5211.940.71 g
Acetic Acid0.160.0513 µL
Dichloromethane (DCM)--20 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add this compound (0.50 g, 2.22 mmol), aniline (0.25 g, 2.66 mmol), and dichloromethane (20 mL).

  • Add a catalytic amount of acetic acid (13 µL, 0.22 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (0.71 g, 3.33 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to obtain the desired secondary amine.

Trustworthiness: The formation of the product can be monitored by LC-MS. The structure can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

III. Nucleophilic Addition of Organometallics: Creating Tertiary Alcohols

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone functionality provides a direct route to tertiary alcohols, introducing a new carbon-carbon bond at the 4-position.

Causality of Experimental Choices:

  • Organolithium vs. Grignard Reagents: For sterically hindered ketones, organolithium reagents are often preferred over Grignard reagents as they are generally more reactive and less prone to side reactions like enolization and reduction.[6][7]

  • Anhydrous and Inert Conditions: Organometallic reagents are extremely sensitive to moisture and air. The reaction must be performed in a flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: The addition is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagent and minimize side reactions.

Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-4-phenyl-6-azaspiro[2.5]octane-6-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0225.290.50 g
Phenyllithium (1.8 M in di-n-butyl ether)1.584.041.85 mL
Anhydrous Tetrahydrofuran (THF)--20 mL

Step-by-Step Methodology:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.50 g, 2.22 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add phenyllithium (1.85 mL of a 1.8 M solution, 3.33 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to yield the tertiary alcohol.

Trustworthiness: The disappearance of the ketone starting material and the appearance of the alcohol product can be monitored by TLC. The structure of the product can be confirmed by spectroscopic methods, including the observation of a hydroxyl peak in the IR spectrum and the absence of the ketone carbonyl signal in the ¹³C NMR spectrum.

IV. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting a ketone with an active methylene compound in the presence of a basic catalyst.[3] This reaction is particularly useful for introducing functionalities that can participate in further transformations, such as Michael additions.

Causality of Experimental Choices:

  • Active Methylene Compound: Malononitrile is a highly reactive active methylene compound due to the two electron-withdrawing nitrile groups, making it suitable for condensation with less reactive ketones.

  • Catalyst: A weak base like piperidine or ammonium acetate is typically used as a catalyst to deprotonate the active methylene compound without causing self-condensation of the ketone.

  • Azeotropic Water Removal: In some cases, a Dean-Stark apparatus is used with a solvent like toluene to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of tert-Butyl 4-(dicyanomethylene)-6-azaspiro[2.5]octane-6-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0225.290.50 g
Malononitrile1.266.060.18 g
Ammonium Acetate0.277.0834 mg
Toluene--25 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (0.50 g, 2.22 mmol), malononitrile (0.18 g, 2.66 mmol), ammonium acetate (34 mg, 0.44 mmol), and toluene (25 mL).

  • Heat the mixture to reflux and stir for 12-24 hours, collecting the water in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the desired product.

Trustworthiness: The reaction progress can be followed by TLC. The product can be characterized by the presence of the nitrile stretch in the IR spectrum and the characteristic signals for the α,β-unsaturated system in the ¹H and ¹³C NMR spectra.

V. Synthesis of Fused Heterocycles: Construction of Spiro-Pyrazolines

The 4-oxo position can serve as a precursor for the construction of fused heterocyclic systems, such as pyrazolines. This can be achieved through a condensation reaction with hydrazine derivatives.

Causality of Experimental Choices:

  • Hydrazine Derivative: Hydrazine hydrate is a common reagent for the formation of pyrazolines from α,β-unsaturated ketones, which can be formed in situ, or directly from 1,3-dicarbonyl compounds. For a simple ketone, the reaction with hydrazine typically yields a hydrazone, which can then be further cyclized under appropriate conditions. A more direct route to pyrazoles involves the reaction of 1,3-diketones with hydrazine.

  • Solvent and Temperature: Ethanol is a common solvent for this type of condensation, and the reaction is often carried out at reflux to ensure a sufficient reaction rate.

Experimental Protocol: Synthesis of tert-Butyl 4',5'-dihydro-1'H-spiro[azaspiro[2.5]octane-4,3'-pyrazole]-6-carboxylate

This protocol describes a potential route. The initial product would be the hydrazone, which may require further steps for cyclization into a pyrazoline. A more direct approach would involve a precursor with a 1,3-dicarbonyl moiety.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0225.290.50 g
Hydrazine hydrate (64%)1.550.060.12 mL
Ethanol--15 mL

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add this compound (0.50 g, 2.22 mmol) and ethanol (15 mL).

  • Add hydrazine hydrate (0.12 mL, ~2.44 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, likely the hydrazone, can be purified by crystallization or column chromatography. Further reaction conditions (e.g., oxidation or reaction with another electrophile) may be necessary to form the pyrazole ring.

Trustworthiness: The formation of the hydrazone can be confirmed by the appearance of a C=N signal in the ¹³C NMR spectrum and the absence of the ketone carbonyl signal. Mass spectrometry will also confirm the addition of the hydrazine moiety.

Visualizing the Derivatization Pathways

Derivatization_Pathways cluster_olefination Olefination cluster_amination Reductive Amination cluster_nucleophilic_addition Nucleophilic Addition cluster_condensation Condensation Start tert-Butyl 4-oxo-6- azaspiro[2.5]octane-6-carboxylate Wittig 4-Methylene Derivative Start->Wittig Wittig Reaction (Ph3P=CH2) HWE 4-Alkoxycarbonylmethylene Derivative (E-isomer) Start->HWE HWE Reaction ((EtO)2P(O)CH2CO2Et) RedAm 4-Amino Derivative Start->RedAm Reductive Amination (R-NH2, NaBH(OAc)3) NucAdd 4-Hydroxy-4-alkyl/aryl Derivative Start->NucAdd Organometallic Addition (R-Li or R-MgBr) Knoevenagel 4-Dicyanomethylene Derivative Start->Knoevenagel Knoevenagel Condensation (CH2(CN)2) Pyrazole Spiro-Pyrazoline (via Hydrazone) Start->Pyrazole Hydrazine Condensation

Caption: Derivatization pathways of the spirocyclic ketone.

Conclusion and Future Perspectives

The derivatization of this compound at the 4-oxo position offers a rich landscape for the generation of novel, three-dimensional molecules for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore a variety of chemical transformations, from simple olefination and amination to the construction of more complex fused heterocyclic systems. The key to success lies in the careful selection of reagents and reaction conditions to overcome the steric hindrance of the spirocyclic core. As the demand for novel chemical matter in drug development continues to grow, the strategic derivatization of scaffolds like the 6-azaspiro[2.5]octane will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

  • Berg, M. A. G., & Pointer, R. D. (Year). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • Benchchem. (n.d.). Application Notes and Protocols: Wittig Reaction of 2,4-Di-tert-butylcyclohexanone.
  • Benchchem. (n.d.). Application Note: Step-by-Step Wittig Reaction Protocol for the Synthesis of Methyl 4-methylidenehexanoate.
  • Guerry, P., et al. (2013). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. Biomacromolecules.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Patel, M., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. MedChemComm.
  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride.
  • PubChemLite. (n.d.). This compound.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Zhang, S., et al. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters.
  • Lookchem. (n.d.). Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER.
  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • NIH. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Omega.
  • NIH. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Journal of Organic Chemistry.
  • NIH. (2017). Synthesis and Tautomerism of Spiro-Pyrazolines. Molecules.
  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • RSC Publishing. (2007). Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. Synlett.
  • RSC Publishing. (2019). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • RSC Publishing. (1969). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction.
  • Sigma-Aldrich. (n.d.). Reductive amination.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • Wikipedia. (n.d.). Organolithium reagent.
  • NIH. (2010). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ChemRxiv. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules.
  • NIH. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules.
  • NIH. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports.
  • NIH. (2023). Pseudo-multicomponent reactions. Beilstein Journal of Organic Chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2018). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • ResearchGate. (2017). Multicomponent reactions for the synthesis of spiro compounds.
  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
  • Arkivoc. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc.
  • CymitQuimica. (n.d.). CAS 147804-30-6: 1-oxa-6-azaspiro[2.5]octane-6-carboxylic ….
  • ResearchGate. (n.d.). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides.

Sources

The Strategic Application of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional structures and embracing the complexity of three-dimensional molecular architectures. Spirocyclic scaffolds, in which two rings share a single atom, have emerged as a particularly attractive design element. Their inherent rigidity and defined spatial arrangement of substituents can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Among these valuable building blocks, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate and its derivatives represent a versatile platform for the construction of innovative therapeutic agents.

This technical guide provides an in-depth exploration of the synthesis and application of this key spirocyclic intermediate, offering researchers and drug development professionals a practical resource for leveraging its potential in their medicinal chemistry programs.

The Spirocyclic Advantage: Why 6-Azaspiro[2.5]octanes?

The 6-azaspiro[2.5]octane core, a fusion of a cyclopropane and a piperidine ring, offers several distinct advantages in drug design. The spirocyclic nature imparts a greater degree of sp3 character to the molecule, a feature that has been correlated with higher clinical success rates. This three-dimensional topology allows for more precise and multi-vectorial interactions with biological targets, often leading to enhanced binding affinity and subtype selectivity. Furthermore, the piperidine moiety is a well-established pharmacophore present in numerous approved drugs, offering a familiar scaffold for lead optimization. The cyclopropane ring introduces conformational constraint, which can lock the molecule into a bioactive conformation and improve metabolic stability by blocking sites of metabolism.

Synthetic Protocols: Accessing the 6-Azaspiro[2.5]octane Core

A reliable and scalable synthesis of the target spirocycle is crucial for its widespread application. While multiple strategies can be envisioned, a common and efficient approach involves the cyclopropanation of a readily available piperidone derivative. Here, we detail a robust protocol for the synthesis of a key precursor, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, and discuss its potential conversion to the target ketone.

Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides from ketones.[1][2] This protocol outlines the formation of the spiro-epoxide from N-Boc-4-piperidone.

Reaction Scheme:

G reagent1 N-Boc-4-piperidone product tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate reagent1->product DMSO, rt reagent2 Trimethylsulfoxonium iodide, Sodium hydride reagent2->product

Synthetic Pathway for Spiro-epoxide

Materials:

  • N-Boc-4-piperidone (1.0 eq)[3]

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq) under a nitrogen atmosphere.

  • Carefully add anhydrous DMSO to the flask to create a slurry.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO.

  • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride slurry at room temperature. The mixture will warm and hydrogen gas will evolve. Stir for 30-45 minutes until the gas evolution ceases and a homogenous solution of the ylide is formed.

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.

Rationale and Insights:

  • The Corey-Chaykovsky reaction is preferred over the Wittig reaction for epoxide formation from ketones because the sulfur ylide is less stabilized and more reactive, favoring nucleophilic addition over the formation of a stable phosphonium ylide.

  • The use of anhydrous DMSO is critical for the formation and stability of the sulfoxonium ylide.

  • Careful quenching is necessary due to the presence of unreacted sodium hydride.

Conceptual Pathway to this compound

The direct synthesis of the target spiro-ketone can be challenging. One potential, albeit less direct, route involves the rearrangement of the spiro-epoxide precursor. Alternatively, cyclopropanation of an enol ether derivative of N-Boc-4-piperidone could be explored.

1. Rearrangement of the Spiro-Epoxide:

Lewis or Brønsted acid-catalyzed rearrangement of epoxides can lead to the formation of ketones.[4][5] This transformation would involve the opening of the epoxide ring followed by a hydride shift.

G reagent1 tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate product This compound reagent1->product Lewis Acid (e.g., BF3·OEt2) or Brønsted Acid

Conceptual Epoxide to Ketone Rearrangement

2. Cyclopropanation of an Enol Ether:

The Simmons-Smith reaction or its modifications can be used to cyclopropanate silyl enol ethers, which can then be hydrolyzed to the corresponding cyclopropyl ketone.[6][7]

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 start N-Boc-4-piperidone intermediate1 Silyl Enol Ether start->intermediate1 LDA, TMSCl intermediate2 Cyclopropanated Silyl Enol Ether intermediate1->intermediate2 Simmons-Smith Reagent (Et2Zn, CH2I2) final_product This compound intermediate2->final_product Hydrolysis (e.g., aq. HCl)

Simmons-Smith Approach to Spiro-ketone

Application in Medicinal Chemistry: A Case Study in T-Type Calcium Channel Antagonists

T-type calcium channels play a crucial role in various physiological processes, and their dysregulation has been implicated in neurological disorders such as epilepsy and neuropathic pain. Consequently, the development of selective T-type calcium channel blockers is an active area of research.[8] The 6-azaspiro[2.5]octane scaffold has been successfully incorporated into potent T-type calcium channel antagonists.

General Synthetic Strategy for T-Type Calcium Channel Antagonists:

A common synthetic route involves the reductive amination of the ketone moiety of the spirocyclic core, followed by coupling with a suitable aromatic or heteroaromatic fragment.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Coupling start This compound intermediate tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate start->intermediate R-NH2, NaBH(OAc)3 final_product Target T-type Calcium Channel Antagonist intermediate->final_product Ar-X, Coupling Conditions

General Synthetic Scheme for Bioactive Derivatives

Table 1: Representative Biological Data for Spirocyclic T-Type Calcium Channel Antagonists

Compound IDSpirocyclic CoreT-Type Channel IC50 (µM)L-Type Channel IC50 (µM)Reference
Analog A 2,8-Diazaspiro[4.5]decan-1-one0.1 - 1.0>10[9]
Analog B 3,4-Dihydroquinazoline derivative0.26>10[8]

Note: The data presented is for analogous spirocyclic systems and is intended to be illustrative of the potential of the 6-azaspiro[2.5]octane scaffold.

The data in Table 1 highlights the potential for achieving potent and selective T-type calcium channel inhibition with spirocyclic scaffolds. The rigid nature of the 6-azaspiro[2.5]octane core can be exploited to optimize interactions with the channel's binding pocket, leading to improved affinity and a better selectivity profile against other calcium channel subtypes.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with therapeutic potential. Its strategic application in medicinal chemistry programs, particularly in the development of T-type calcium channel antagonists, offers a promising avenue for the discovery of new treatments for neurological disorders. The synthetic protocols and conceptual pathways outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this spirocyclic scaffold. As the demand for innovative drug candidates with improved properties continues to grow, the importance of such well-defined, three-dimensional building blocks in shaping the future of medicine cannot be overstated.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Stable" Ylids. Journal of the American Chemical Society, 83(2), 417–423.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions (pp. 1-415). John Wiley & Sons, Inc.
  • PubMed. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. MDPI. Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological evaluation of novel T-type calcium channel blockers. PubMed. Retrieved from [Link]

  • NIH. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • NIH. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. National Institutes of Health. Retrieved from [Link]

  • AWS. (n.d.). Catalytic Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5032323A - Process for isomerizing epoxides to ketones.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubMed. (2008). Synthesis and SAR study of T-type calcium channel blockers. Part II. PubMed. Retrieved from [Link]

  • Reddit. (2024, February 24). How will I convert epoxide to ketone in another position?. Retrieved from [Link]

  • Google Patents. (n.d.). US3151167A - Preparation of ketones from epoxides.
  • PubMed. (2010). Discovery and expanded SAR of 4,4-disubstituted quinazolin-2-ones as potent T-type calcium channel antagonists. PubMed. Retrieved from [Link]

  • PubMed. (1985). SAR studies in the field of calcium(II) antagonists. Effect of modifications at the tetrasubstituted carbon of verapamil-like compounds. PubMed. Retrieved from [Link]

  • PubMed. (2007). Design and synthesis of novel, conformationally restricted HMG-CoA reductase inhibitors. PubMed. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Advances in QSAR Studies on Calcium channel blockers. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate as a Scaffold for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: Beyond Flatland in CNS Drug Design

The pursuit of novel therapeutics for central nervous system (CNS) disorders is fraught with challenges, notably the stringent requirements for compounds to cross the blood-brain barrier and exhibit high target specificity to minimize off-target effects.[1][2] In recent years, medicinal chemistry has pivoted from flat, aromatic-rich molecules towards more three-dimensional (3D) structures.[3] These sp³-rich scaffolds provide a superior spatial arrangement of pharmacophoric features, enabling more precise and potent interactions with the complex topographies of CNS targets like G-protein coupled receptors (GPCRs) and ion channels.[3]

Azaspirocyclic compounds, characterized by two rings sharing a single carbon atom with at least one nitrogen in the framework, have emerged as a particularly compelling class of 3D scaffolds.[3] Their inherent rigidity reduces the entropic penalty of binding to a biological target and allows for the precise vectoral projection of substituents into a receptor's binding pocket.

This document serves as a detailed technical guide on the application of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate , a versatile chemical building block, in the context of a modern neuroscience drug discovery campaign. We will elucidate its value not as an end-product, but as a foundational scaffold for the synthesis of diverse chemical libraries aimed at identifying next-generation CNS therapeutics.

Section 1: The Azaspiro[2.5]octane Core - Properties and Rationale

The title compound offers an ideal starting point for a CNS-focused medicinal chemistry program. Its structure contains several key features: a rigid spirocyclic core, a reactive ketone for straightforward derivatization, and a Boc-protected nitrogen that allows for controlled, orthogonal chemical modifications.

1.1. Physicochemical Profile

A molecule's potential for CNS activity is governed by a delicate balance of properties. The azaspiro[2.5]octane core provides a favorable foundation for achieving a CNS-like profile.

PropertyValueSignificance in CNS Drug Design
Molecular Weight 227.29 g/mol Low starting weight allows for significant chemical modification while staying within CNS MPO (Multi-Parameter Optimization) guidelines (typically < 450 Da).
cLogP 1.1 - 1.5 (est.)An optimal starting point for lipophilicity, crucial for balancing solubility and membrane permeability to cross the blood-brain barrier.
Topological Polar Surface Area (TPSA) 46.6 ŲFalls within the desired range for CNS penetration (typically < 90 Ų), minimizing the risk of being an efflux pump substrate.
Fraction of sp³ carbons (Fsp³) 0.8High Fsp³ character is strongly correlated with improved solubility, metabolic stability, and clinical success rates for drug candidates.[3]
Rotatable Bonds 2Low number of rotatable bonds imparts conformational rigidity, which can increase binding affinity and selectivity.

Data estimated from chemical structure and publicly available databases.

1.2. The Strategic Advantage of the Spirocyclic Ketone

The ketone at the 4-position is the primary handle for diversification. It is an electrophilic center ideally suited for robust and high-throughput chemical reactions, most notably reductive amination. This reaction allows for the introduction of a vast array of amine-containing side chains, directly influencing the compound's pharmacological profile and physicochemical properties.

Section 2: From Scaffold to Library - Synthetic Workflow

The core directive of a discovery campaign is to generate a library of diverse but related compounds for screening. The following section details the primary synthetic protocols for derivatizing the title compound.

2.1. Workflow Overview

The overall strategy involves a two-pronged approach: diversification at the ketone (R¹) and, subsequently, at the piperidine nitrogen (R²). This allows for a thorough exploration of the chemical space around the azaspiro[2.5]octane core.

G A This compound B Step 1: Reductive Amination (Introduce R¹ at C4) A->B R¹-NH₂, NaBH(OAc)₃ C Library of C4-Substituted Intermediates B->C D Step 2: Boc Deprotection C->D TFA or HCl E Step 3: N-Functionalization (Introduce R² at N6) D->E R²-X, Base F Final Compound Library (Diverse R¹ and R²) E->F

Caption: Synthetic workflow for library generation.

2.2. Protocol 2.2.1: Reductive Amination at C4

Causality: Reductive amination is one of the most reliable and versatile methods for C-N bond formation in pharmaceutical synthesis.[4][5] It proceeds via an in situ formed imine or enamine, which is then reduced by a mild hydride reagent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This specific reagent is chosen because it is less reactive towards the starting ketone than other borohydrides, minimizing side reactions, and it does not require acidic conditions that might prematurely cleave the Boc protecting group.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the primary or secondary amine of choice (1.1 eq).

  • Imine Formation: Add acetic acid (AcOH, 0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the C4-aminated product.

2.3. Protocol 2.3.1: Boc-Deprotection and N-Functionalization

Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) cleanly cleave the Boc group, liberating the secondary amine (the piperidine nitrogen) as a salt. This free amine is now a nucleophile, ready for a second diversification step.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected C4-substituted intermediate (1.0 eq) in DCM (0.2 M). Add TFA (10-20 eq) dropwise at 0°C.

  • Reaction: Allow the solution to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting product is the TFA salt of the free amine.

  • N-Functionalization (e.g., Acylation): Re-dissolve the crude TFA salt in DCM. Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and free the amine.

  • Reagent Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction & Purification: Stir the reaction at room temperature until complete (monitor by LC-MS). Perform an aqueous workup as described in Protocol 2.2.1 and purify by chromatography to obtain the final, di-substituted product.

Section 3: Application in a Neuroscience Screening Cascade

Once a library of 100-500 unique compounds has been synthesized, the next phase is to identify "hits" with desirable biological activity. A tiered screening cascade is the most efficient method for this.[8][9] Let's hypothesize a project targeting a specific G-protein coupled receptor (GPCR) implicated in a neurological disorder.

3.1. The Screening Funnel

The goal is to progressively apply more complex and resource-intensive assays to a shrinking pool of the most promising compounds.

G A Primary Screen: High-Throughput Binding Assay (e.g., Radioligand Binding) B Secondary Screen: Functional Cellular Assay (e.g., Calcium Flux, cAMP) A->B Select 'Hits' (e.g., >50% inhibition @ 10µM) C Tertiary Screen: In Vitro ADME Assays (e.g., PAMPA-BBB, Microsomal Stability) B->C Confirm 'Actives' (Potency & Efficacy) D Lead Candidate for In Vivo Testing C->D Prioritize 'Leads' (Good potency & drug-like properties)

Caption: A typical in vitro screening cascade.

3.2. Protocol 3.2.1: GPCR Functional Assay (Calcium Flux)

Causality: Many CNS-relevant GPCRs, such as muscarinic or glutamate receptors, signal through the Gq pathway, leading to a release of intracellular calcium (Ca²⁺).[10] This provides a direct, measurable readout of receptor activation or inhibition. Fluorescent dyes that bind to Ca²⁺ allow for a high-throughput, quantitative assessment of a compound's functional activity.[8]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the target GPCR (e.g., HEK293 or CHO cells) in black, clear-bottom 384-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the library compounds in an appropriate assay buffer.

  • Signal Detection: Place the plate into a fluorescence imaging plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading for ~20 seconds.

  • Agonist Mode: For testing agonists, add the library compounds directly to the wells and measure the fluorescence signal for 2-3 minutes. An increase in fluorescence indicates receptor activation.

  • Antagonist Mode: For testing antagonists, add the library compounds and incubate for 15-30 minutes. Then, add a known agonist of the target receptor at a concentration that elicits ~80% of the maximal response (EC₈₀). A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Calculate the response over baseline for each well. For agonists, determine the EC₅₀ (concentration for 50% maximal activation). For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

3.3. Protocol 3.3.1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Causality: For a CNS drug to be effective, it must cross the highly selective blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive BBB penetration.[11][12][13] It measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor compartment.[14][15]

Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of a 96-well PVDF donor plate with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[12] Allow the solvent to evaporate.

  • Prepare Solutions: Dissolve test compounds in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 50-100 µM. This will be the donor solution.

  • Assay Assembly: Add the donor solution to the wells of the donor plate. Fill the wells of a 96-well acceptor plate with fresh PBS. Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the sandwich plate at room temperature for 4-18 hours, allowing the compounds to diffuse across the artificial membrane.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

  • Data Interpretation:

    • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s

    • Medium Permeability (CNS+/-): Pe = 2.0 - 4.0 x 10⁻⁶ cm/s

    • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s

Section 4: Conclusion

This compound is a prime example of a modern chemical scaffold that serves as a powerful starting point for neuroscience drug discovery. Its inherent three-dimensionality and strategically placed functional groups enable the efficient synthesis of large, diverse libraries of sp³-rich compounds.[3] By following a logical, multi-step workflow of synthesis and a tiered screening cascade, research teams can effectively leverage this building block to identify novel, potent, and CNS-penetrant lead candidates for the treatment of complex neurological and psychiatric disorders.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • PubMed. (2005). Functional assays for screening GPCR targets. Retrieved from [Link]

  • Wang, Y., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • PubMed. (2022). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Trombela, V. G., et al. (2019). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Pharmaceutics. Retrieved from [Link]

  • OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Dahlin, J. L., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Scientific Reports. Retrieved from [Link]

  • BioAssay Systems. (n.d.). PMBBB. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today. Retrieved from [Link]

  • Veselinović, A., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Drug Discovery. Retrieved from [Link]

  • PubMed. (2017). Assessing molecular scaffolds for CNS drug discovery. Retrieved from [Link]

Sources

Application Notes & Protocols for tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate in Central Nervous System (CNS) Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a significant trend being the move away from flat, two-dimensional molecules towards more three-dimensional structures.[1][2] This "escape from flatland" is particularly critical in the design of drugs targeting the Central Nervous System (CNS), where achieving a combination of high potency, selectivity, and favorable pharmacokinetic properties is notoriously challenging. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor.[3][4]

Their inherent three-dimensionality offers several advantages for CNS drug candidates:

  • Enhanced Target Binding: The rigid, defined conformation of spirocycles can lead to a more precise fit with the binding sites of complex biological targets like GPCRs and ion channels, often resulting in improved potency.[3][5]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved solubility and reduced promiscuity of drug candidates.[2][4] This can also help modulate lipophilicity, moving it into a range more suitable for blood-brain barrier (BBB) penetration.

  • Novel Chemical Space: Spirocyclic frameworks provide access to novel chemical matter, offering opportunities for new intellectual property and for overcoming resistance or off-target effects associated with existing drug classes.[6]

Within this promising class of molecules, the 6-azaspiro[2.5]octane core has been identified as a privileged scaffold for CNS targets. Notably, it has been successfully employed in the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a key target for the treatment of schizophrenia and other neuropsychiatric disorders.[7] This highlights the potential of this specific spirocyclic system to generate high-value CNS drug candidates.

This document provides detailed application notes and protocols for the use of ** tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate**, a key synthetic intermediate, in the design and synthesis of novel CNS-active compounds.

Physicochemical Properties of the Building Block

This compound is a versatile building block that combines the desirable 6-azaspiro[2.5]octane core with strategically placed functional groups for further chemical modification.

PropertyValueSource
CAS Number 1258431-03-6[8]
Molecular Formula C₁₁H₁₉NO₃[9]
Molecular Weight 213.28 g/mol [9]
Appearance White to off-white solidN/A
Key Features - Spirocyclic core for 3D diversity- Ketone handle for derivatization- Boc-protected amine for controlled synthesisN/A

Strategic Derivatization for CNS Library Synthesis

The ketone moiety at the 4-position of the piperidine ring is an ideal handle for introducing diversity through reductive amination.[10] This one-pot reaction allows for the coupling of a wide range of primary and secondary amines to the spirocyclic core, generating a library of novel compounds for screening against CNS targets. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom of the azaspirocycle, preventing unwanted side reactions and allowing for its selective removal later in the synthesis if required.[11]

Diagram of the Core Synthetic Strategy

Below is a diagram illustrating the general workflow for utilizing this compound in a CNS drug discovery program.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & SAR cluster_2 Phase 3: Lead Optimization A tert-Butyl 4-oxo-6-azaspiro [2.5]octane-6-carboxylate C Protocol 1: Reductive Amination A->C B Diverse Amine (R1R2NH) B->C D Boc-Protected Spiro-Amine Library C->D E Primary CNS Target Screening (e.g., Receptor Binding Assays) D->E H Protocol 2: Boc Deprotection (optional) D->H F Hit Identification E->F G Structure-Activity Relationship (SAR) Analysis F->G J Further Derivatization (e.g., Acylation, Alkylation) G->J I Secondary Amine Core H->I I->J K Optimized Lead Candidate J->K

Caption: CNS Drug Discovery Workflow.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a diverse library of 4-amino-6-azaspiro[2.5]octane derivatives via reductive amination. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion intermediate and tolerates a wide range of functional groups on the amine coupling partner.[12]

Materials:

  • This compound

  • A diverse set of primary or secondary amines (e.g., benzylamine, aniline derivatives, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (AcOH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired Boc-protected 4-amino-6-azaspiro[2.5]octane derivative.

Protocol 2: Boc-Group Deprotection

For certain synthetic strategies, removal of the Boc protecting group is necessary to enable further modification at the spirocyclic nitrogen.[11]

Materials:

  • Boc-protected 4-amino-6-azaspiro[2.5]octane derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor for the completion of the reaction by TLC or LC-MS (typically 1-4 hours). Note: The reaction is often accompanied by the evolution of CO₂ and isobutylene.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization and Extraction: Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous phase is basic.

  • Isolation: Separate the organic layer, and extract the aqueous phase with additional DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine. This product can often be used in the next step without further purification.

Data Presentation: Hypothetical Screening Cascade

The library synthesized using Protocol 1 can be subjected to a screening cascade to identify promising hits. The table below illustrates a hypothetical outcome for a small set of derivatives targeting a generic CNS receptor.

Compound IDR₁R₂% Inhibition @ 10 µMIC₅₀ (nM)
LEAD-001 HBenzyl92%150
LEAD-002 H4-Fluorobenzyl95%85
LEAD-003 H2-Thienylmethyl88%210
LEAD-004 \multicolumn{2}{c}{Morpholin-4-yl}75%850
LEAD-005 HCyclohexyl45%>10,000

This data would form the basis for SAR analysis, guiding the next round of synthesis to optimize potency and other key drug-like properties. For instance, the improved potency of LEAD-002 over LEAD-001 suggests that electron-withdrawing groups on the aromatic ring are beneficial.

Conclusion

This compound is a high-value building block for CNS drug discovery. Its spirocyclic core provides the three-dimensional architecture increasingly sought after in modern medicinal chemistry, while its functional handles allow for the straightforward synthesis of diverse compound libraries.[13] The protocols outlined in this document provide a robust framework for researchers to leverage this scaffold in the pursuit of novel and effective therapeutics for neurological and psychiatric disorders.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Noetzel, M. J., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • RSC Publishing. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Zhang, X., et al. (2021). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry, 19(40), 8749-8753. [Link]

  • ResearchGate. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • ResearchGate. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. PMC. [Link]

Sources

The Ascendancy of a Three-Dimensional Scaffold: Application Notes for tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the demand for molecular scaffolds that can effectively probe three-dimensional chemical space is insatiable. The drive to escape "flatland"—the realm of predominantly planar aromatic structures—is fueled by the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] It is within this context that spirocyclic scaffolds, particularly those incorporating heteroatoms, have emerged as powerful tools for innovation. This technical guide focuses on a particularly valuable building block: tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate . We will delve into its synthesis, unique structural attributes, and provide detailed protocols for its application as a versatile scaffold in the generation of diverse and medicinally relevant compounds.

The inherent rigidity and three-dimensionality of the 6-azaspiro[2.5]octane core offer a distinct advantage over more flexible aliphatic or linear systems. The spirocyclic fusion of a cyclopropane and a piperidine ring creates a spatially well-defined structure, projecting substituents into precise vectors in 3D space. The presence of the ketone at the 4-position and the Boc-protected nitrogen at the 6-position provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Scaffold: A Practical Approach

While a direct, one-step synthesis of this compound is not prominently detailed in readily available literature, a robust and logical synthetic strategy can be devised based on established chemical principles. A plausible and efficient route involves the cyclopropanation of a readily available starting material, N-Boc-4-piperidone, followed by oxidation. A variation of the Corey-Chaykovsky reaction, a powerful tool for the formation of three-membered rings, is a likely candidate for the key cyclopropanation step.[2][3][4]

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound N-Boc-4-piperidone N-Boc-4-piperidone Cyclopropanation Cyclopropanation N-Boc-4-piperidone->Cyclopropanation e.g., Corey-Chaykovsky Reaction tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Cyclopropanation->tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Oxidation Oxidation tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate->Oxidation e.g., Swern or Dess-Martin Oxidation Target_Scaffold This compound Oxidation->Target_Scaffold

Caption: Proposed synthetic workflow for the target scaffold.

Application Protocols: Harnessing the Potential of the Ketone Moiety

The true utility of this compound lies in the reactivity of its ketone functional group. This carbonyl group serves as a versatile anchor point for the introduction of a wide array of substituents and new ring systems, enabling the rapid generation of compound libraries for screening and lead optimization. Below are two detailed protocols for common and powerful transformations of the ketone moiety.

Protocol 1: Reductive Amination for the Introduction of Diverse Amine Substituents

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[5] This protocol details the reaction of the spirocyclic ketone with a primary amine in the presence of a reducing agent to yield the corresponding secondary amine. This transformation is invaluable for exploring interactions with biological targets that favor amine functionalities, such as GPCRs and ion channels.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary amine (1.1 eq) and glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted tert-butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate.

Parameter Condition Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with both the reactants and the reducing agent.
Acid Catalyst Glacial Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent for imines that is compatible with most functional groups.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination for Carbon Chain Extension

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[6][7][8][9] This protocol allows for the conversion of the spirocyclic ketone into an exocyclic alkene, providing a scaffold for further functionalization or for mimicking a key structural motif in a known ligand. This is a powerful strategy for accessing novel chemical space and for the synthesis of compounds with constrained conformations.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • Phosphonate Anion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phosphonate reagent (e.g., triethyl phosphonoacetate) (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired exocyclic alkene.

Parameter Condition Rationale
Solvent Anhydrous Tetrahydrofuran (THF)An aprotic solvent suitable for the formation and reaction of the phosphonate anion.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base for the deprotonation of the phosphonate.
Phosphonate Reagent e.g., Triethyl phosphonoacetateThe choice of phosphonate determines the substituent introduced on the double bond.
Temperature 0 °C to Room TemperatureControlled addition at low temperature helps to manage the exothermicity of the reaction.

Logical Workflow for Scaffold Derivatization

G cluster_1 Derivatization of this compound Start tert-Butyl 4-oxo-6-azaspiro [2.5]octane-6-carboxylate Reductive_Amination Reductive Amination Start->Reductive_Amination + R-NH₂ + NaBH(OAc)₃ HWE_Olefination HWE Olefination Start->HWE_Olefination + (EtO)₂P(O)CH₂R + NaH Amine_Derivatives N-Substituted 4-Amino Derivatives Reductive_Amination->Amine_Derivatives Alkene_Derivatives Exocyclic Alkene Derivatives HWE_Olefination->Alkene_Derivatives Library_Generation Diverse Compound Library Amine_Derivatives->Library_Generation Alkene_Derivatives->Library_Generation

Caption: Key derivatization pathways for the spirocyclic scaffold.

Conclusion

This compound is a highly valuable and versatile scaffold for modern medicinal chemistry. Its rigid, three-dimensional structure, coupled with the orthogonal reactivity of its ketone and Boc-protected amine functionalities, provides an excellent starting point for the synthesis of novel and diverse compound libraries. The protocols detailed herein for reductive amination and Horner-Wadsworth-Emmons olefination represent just two of the many powerful transformations that can be applied to this scaffold. By leveraging this building block, researchers and drug development professionals can more effectively explore the vastness of chemical space, ultimately accelerating the discovery of new therapeutic agents.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
  • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965, 87, 1353-1364.
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. [Link]

  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem. [Link]

  • Synthesis method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate. PubChem. [Link]

Sources

Application Notes and Protocols for the N-Boc Deprotection of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed experimental protocols for the acidic deprotection of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate to yield the parent amine, 6-azaspiro[2.5]octan-4-one. The 6-azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents.[1] The tert-butyloxycarbonyl (Boc) group is a premier choice for protecting the secondary amine of this scaffold due to its robustness under various synthetic conditions and its clean, efficient removal under acidic treatment.[2][3] This document outlines two standard, reliable protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in 1,4-dioxane, respectively. We delve into the underlying reaction mechanism, provide step-by-step procedures, and discuss critical parameters for process optimization, targeting researchers and professionals in organic synthesis and drug development.

The Chemistry of N-Boc Deprotection

Mechanism of Action

The removal of the Boc protecting group is an acid-catalyzed hydrolysis of the carbamate functional group.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[2][5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent cleavage of the tert-butyl-oxygen bond. This bond scission is the rate-determining step and results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6] The carbamic acid rapidly undergoes spontaneous decarboxylation to release carbon dioxide and the desired free amine.[7] In the acidic medium, the newly liberated amine is immediately protonated to form a stable ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2]

Boc_Deprotection_Mechanism sub Boc-Protected Amine (Substrate) protonated Protonated Intermediate sub->protonated + H⁺ (Acid) carbamic Carbamic Acid Intermediate protonated->carbamic Slow Cleavage tbutyl tert-Butyl Cation (t-Bu+) protonated->tbutyl amine_salt Deprotected Amine Salt (Product) carbamic->amine_salt Fast Decarboxylation + H⁺ co2 Carbon Dioxide (CO₂) carbamic->co2

Caption: Acid-catalyzed mechanism of N-Boc deprotection.

The Role of Scavengers

A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation.[8] Electron-rich aromatic rings, thiols, and other sensitive functional groups are particularly susceptible. To mitigate this risk, a "scavenger" can be added to the reaction mixture. Scavengers are nucleophilic species that preferentially react with and neutralize the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[2][9] For a substrate like 6-azaspiro[2.5]octan-4-one, which lacks highly nucleophilic functional groups, the use of a scavenger is often not strictly necessary but is good practice, especially during early-stage route scouting.

Protocol I: Deprotection with Trifluoroacetic Acid (TFA)

This is arguably the most common method for Boc deprotection, valued for its high efficiency and the ease of removing the volatile reagents (TFA and DCM) during work-up.[9]

Materials
  • This compound (Substrate)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Round-bottom flask, magnetic stir bar, ice bath, rotary evaporator

Step-by-Step Methodology
  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected substrate in anhydrous DCM to a concentration of 0.1–0.5 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This mitigates any potential exotherm upon acid addition.

  • Acid Addition: Add an equal volume of TFA (e.g., 10 mL of TFA for 10 mL of DCM) dropwise to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[7][10]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1–4 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9]

  • Work-up (Isolation of the TFA Salt):

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove all volatile components (DCM and excess TFA).

    • The resulting residue is the crude 6-azaspiro[2.5]octan-4-one trifluoroacetate salt, which can often be used directly in the next step after drying under high vacuum.

  • Work-up (Isolation of the Free Amine):

    • After removing the volatiles (Step 6a), redissolve the residue in an organic solvent like ethyl acetate.

    • Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize the TFA. Caution: CO₂ gas will evolve vigorously. Ensure adequate venting to prevent pressure buildup.[7]

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the deprotected free amine, 6-azaspiro[2.5]octan-4-one.

Protocol II: Deprotection with HCl in 1,4-Dioxane

This method is a highly effective alternative, particularly when a non-volatile acid like TFA is undesirable. It typically provides the product as a stable, crystalline hydrochloride salt, which can be advantageous for purification and storage.[11]

Materials
  • This compound (Substrate)

  • 4.0 M solution of HCl in 1,4-dioxane

  • Methanol (MeOH) or Dioxane (optional, for dissolution)

  • Diethyl ether (Et₂O), anhydrous

  • Round-bottom flask, magnetic stir bar, filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology
  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.

  • Acid Addition: To the stirred solution at room temperature, add an excess of 4.0 M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the hydrochloride salt of the product may begin to precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[12][13]

  • Isolation:

    • Upon completion, add a non-polar "anti-solvent," such as anhydrous diethyl ether, to the reaction mixture to induce complete precipitation of the product salt.[2]

    • Stir the resulting slurry for 15-30 minutes to maximize recovery.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the solid under high vacuum to obtain the pure 6-azaspiro[2.5]octan-4-one hydrochloride salt.

Experimental Workflow and Comparative Summary

A generalized workflow for the deprotection process is illustrated below, followed by a table summarizing the key aspects of each protocol.

Experimental_Workflow cluster_workup Work-up Options start Start: Boc-Protected Substrate dissolve 1. Dissolve Substrate in Anhydrous Solvent start->dissolve add_acid 2. Add Acidic Reagent (TFA or HCl/Dioxane) dissolve->add_acid react 3. Stir and Monitor Reaction (TLC, LC-MS) add_acid->react workup 4. Work-up Procedure react->workup isolate 5. Isolate Product workup->isolate workup_tfa Evaporation & (Optional) Basic Wash workup_hcl Precipitation with Anti-Solvent end End: Deprotected Amine (Salt or Free Base) isolate->end

Caption: General experimental workflow for N-Boc deprotection.

Comparative Data Table
ParameterProtocol I: TFA/DCMProtocol II: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)4.0 M Hydrogen Chloride in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 4 hours0.5 - 2 hours
Product Form TFA Salt or Free AmineHydrochloride Salt
Work-up Evaporation & optional basic washPrecipitation with anti-solvent
Key Advantage Volatile reagents, easy removalDirect isolation of stable salt
Considerations TFA is highly corrosive; CO₂ evolutionDioxane is a regulated solvent[14]

Conclusion

The N-Boc deprotection of this compound is a reliable and high-yielding transformation critical for the advancement of synthetic programs utilizing this valuable scaffold. Both the TFA/DCM and HCl/Dioxane methods are effective and offer distinct advantages. The choice of protocol should be guided by the specific requirements of the subsequent synthetic steps, the desired final form of the product (salt versus free base), and considerations of scale and reagent handling. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently perform this essential deprotection step.

References

  • Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-articles/chemical-synthesis/amine-protection-deprotection.html]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11683838/]
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem. [URL: https://www.benchchem.com/application-notes/40/boc-deprotection-using-trifluoroacetic-acid-tfa]
  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem. [URL: https://www.benchchem.com/application-notes/10/deprotection-of-the-boc-group-under-acidic-conditions]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [URL: https://arizona.pure.elsevier.com/en/publications/fast-efficient-and-selective-deprotection-of-the-tert-butoxycar]
  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem. [URL: https://www.benchchem.com/application-notes/38/deprotection-of-boc-eda-et-using-hcl-in-dioxane]
  • Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA.htm]
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_Mech_TFA.htm]
  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guides-acids.pdf]
  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_we_do_the_deprotection_of_boc-amino_acids_using_hcl]
  • TFA Deprotection. Scribd. [URL: https://www.scribd.com/document/365511379/TFA-Deprotection]
  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA]
  • Specific solvent issues with BOC deprotection. Wordpress. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/specific-solvent-issues-with-boc-deprotection.pdf]
  • Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. [URL: http://cssp.cloud.search.cs.cmu.edu/s/922]
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Application Note and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers. BenchChem. [URL: https://www.benchchem.com/application-notes/39/a-step-by-step-guide-to-boc-deprotection-of-peg-linkers]
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04110f]
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. [URL: https://www.researchgate.
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/07536]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310464/]
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6229]
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents. [URL: https://patents.google.
  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [URL: https://www.acs.
  • WO 2020/132648 A1. Googleapis.com. [URL: https://patents.google.

Sources

Scale-Up Synthesis of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate: A Comprehensive Protocol and Process Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed, robust, and scalable protocol for the synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a valuable spirocyclic building block for pharmaceutical research and drug development. Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their ability to confer conformational rigidity and three-dimensional complexity, often leading to improved potency and pharmacokinetic properties.[1] The protocol herein details a plausible and efficient two-step synthetic sequence commencing from the readily available N-Boc-4-piperidone. The methodology focuses on practical execution, addressing critical scale-up challenges such as reaction exotherm management, purification strategies, and in-process controls (IPCs) to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The unique three-dimensional architecture of spirocycles makes them privileged motifs in modern drug discovery.[2] By replacing a flat aromatic ring or a flexible aliphatic chain with a rigid spirocyclic core, medicinal chemists can precisely orient substituents in three-dimensional space, enhancing interactions with biological targets.[1] this compound is a bifunctional building block featuring a reactive ketone and a protected amine, making it an ideal starting point for the synthesis of diverse compound libraries.[3]

The primary challenge in synthesizing this molecule on a large scale lies in the efficient and controlled construction of the spiro-fused cyclopropane ring adjacent to the piperidine core. The strategy outlined in this guide was developed for its robustness, reliance on well-understood reactions, and use of commercially available starting materials.

The selected synthetic pathway involves two key transformations:

  • Corey-Chaykovsky Epoxidation: Formation of a spiro-epoxide intermediate, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, from N-Boc-4-piperidone.

  • Lewis Acid-Catalyzed Rearrangement: Isomerization of the spiro-epoxide to the target ketone, this compound.

This approach avoids the use of difficult-to-handle reagents and provides a clear path to the target compound with defined control points.

G cluster_0 Synthetic Workflow start N-Boc-4-piperidone (Starting Material) step1 Step 1: Corey-Chaykovsky Epoxidation start->step1 intermediate tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide Intermediate) step1->intermediate step2 Step 2: Lewis Acid-Catalyzed Rearrangement intermediate->step2 purification Purification & QC step2->purification product This compound (Final Product) purification->product

Figure 1: Overall synthetic workflow for the scale-up production.

Part I: Synthesis of the Spiro-Epoxide Intermediate

Principle and Rationale

The first critical step is the formation of the spiro-epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. This is achieved via the Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to the ketone carbonyl of N-Boc-4-piperidone. For this transformation, dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH), is the reagent of choice. This ylide is preferred over dimethylsulfonium methylide for reactions with ketones as it reliably yields the thermodynamically stable epoxide product, which is essential for a reproducible, large-scale process.

Key considerations for scale-up:

  • Base Selection: Sodium hydride (60% dispersion in mineral oil) is a practical and cost-effective base for large-scale reactions. Proper handling and inert atmosphere techniques are critical.

  • Solvent System: A mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) is used. DMSO is necessary to dissolve the sulfoxonium salt and facilitate ylide formation, while THF helps to control viscosity and moderate the reaction rate.

  • Thermal Management: The formation of the ylide and its subsequent reaction with the ketone are exothermic. A slow, subsurface addition of the ketone solution to the ylide slurry at a controlled temperature (e.g., 15-20°C) is crucial to prevent temperature spikes and potential side reactions.

Detailed Experimental Protocol (100 g Scale)

Reagents:

  • N-Boc-4-piperidone: 100 g (0.502 mol, 1.0 equiv)

  • Trimethylsulfoxonium iodide: 121.5 g (0.552 mol, 1.1 equiv)

  • Sodium hydride (60% in mineral oil): 22.1 g (0.552 mol, 1.1 equiv)

  • Anhydrous DMSO: 500 mL

  • Anhydrous THF: 500 mL

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Methyl tert-butyl ether (MTBE)

  • Brine

Procedure:

  • Reactor Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • Base Slurry: Charge the reactor with sodium hydride (22.1 g). Carefully add anhydrous DMSO (500 mL) via cannula.

  • Ylide Formation: Add trimethylsulfoxonium iodide (121.5 g) portion-wise to the NaH/DMSO slurry, maintaining the internal temperature below 25°C. Stir the resulting mixture at room temperature for 1-2 hours until hydrogen evolution ceases and a homogenous greyish slurry is formed.

  • Ketone Addition: In a separate flask, dissolve N-Boc-4-piperidone (100 g) in anhydrous THF (500 mL). Transfer this solution to the dropping funnel.

  • Reaction: Cool the ylide slurry to 15°C. Add the ketone solution dropwise over 1.5-2 hours, ensuring the internal temperature does not exceed 20°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reactor to 10°C. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (500 mL), controlling the gas evolution.

  • Work-up: Add water (500 mL) and MTBE (500 mL). Stir vigorously for 15 minutes. Separate the layers. Extract the aqueous layer with MTBE (2 x 250 mL).

  • Isolation: Combine the organic layers, wash with brine (2 x 250 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a pale yellow oil or low-melting solid. The crude product is often of sufficient purity to be used directly in the next step.

Part II: Lewis Acid-Catalyzed Rearrangement to the Target Ketone

Principle and Rationale

The conversion of the spiro-epoxide to the desired α-spirocyclopropyl ketone is achieved through a Lewis acid-catalyzed rearrangement. This transformation involves the coordination of the Lewis acid to the epoxide oxygen, followed by a selective C-O bond cleavage and a 1,2-hydride shift to furnish the thermodynamically stable ketone.

Key considerations for scale-up:

  • Lewis Acid Choice: Boron trifluoride etherate (BF₃·OEt₂) is a highly effective catalyst for this type of rearrangement. It is commercially available and easy to handle as a liquid. Stoichiometric or slightly super-stoichiometric amounts are often required for full conversion on scale.

  • Solvent and Temperature: The reaction is typically performed in an inert, aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., -78°C to -40°C) to minimize the formation of side products and ensure high selectivity. Precise temperature control is paramount.

  • Quenching: The reaction must be carefully quenched with a base (e.g., saturated sodium bicarbonate solution) to neutralize the Lewis acid and prevent product degradation during work-up.

Detailed Experimental Protocol (Assuming ~100 g Crude Epoxide)

Reagents:

  • Crude tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (from Part I, ~0.502 mol)

  • Anhydrous Dichloromethane (DCM): 1 L

  • Boron trifluoride etherate (BF₃·OEt₂): 71.2 g (63.6 mL, 0.502 mol, 1.0 equiv)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reactor Setup: Use a 2 L jacketed reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel. Dry and purge the system with nitrogen.

  • Charge Reactor: Dissolve the crude epoxide in anhydrous DCM (500 mL) and charge it to the reactor. Cool the solution to -78°C using a dry ice/acetone bath.

  • Catalyst Addition: In a separate flask, dissolve BF₃·OEt₂ (63.6 mL) in anhydrous DCM (500 mL) and transfer to the dropping funnel.

  • Reaction: Add the BF₃·OEt₂ solution dropwise to the cold epoxide solution over 1 hour, maintaining the internal temperature at or below -70°C.

  • Monitoring: After the addition, stir the reaction mixture at -78°C. Monitor the conversion of the epoxide by TLC or LC-MS. If the reaction is sluggish, it may be allowed to warm slowly to -40°C over 2-3 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated NaHCO₃ solution (500 mL) while keeping the internal temperature below -20°C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers. Extract the aqueous layer with DCM (2 x 250 mL).

  • Isolation: Combine the organic layers, wash with brine (250 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude target compound.

Part III: Large-Scale Purification and Quality Control

Purification Strategy

The crude product from the rearrangement step will likely contain residual starting material and non-polar impurities. For multi-kilogram scale production, flash column chromatography is the most effective method for achieving high purity (>98%).

G cluster_1 Purification Workflow crude Crude Product (from Part II) slurry Slurry on Silica Gel crude->slurry column Flash Column Chromatography (e.g., Heptane/EtOAc gradient) slurry->column fractions Collect & Combine Pure Fractions (TLC/LCMS) column->fractions evaporation Solvent Evaporation fractions->evaporation final_product Pure Product (>98% Purity) evaporation->final_product

Figure 2: A typical workflow for large-scale flash chromatography.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh). A typical loading is 1:20 to 1:50 (product:silica weight ratio).

  • Mobile Phase: A heptane/ethyl acetate (EtOAc) gradient system is recommended. Start with a low polarity mixture (e.g., 95:5 Heptane:EtOAc) and gradually increase the polarity to elute the product.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Dry-load the adsorbed material onto a pre-packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze fractions by TLC or LC-MS.

    • Combine the pure fractions and concentrate under reduced pressure to afford the final product as a white to off-white solid.

Quality Control and Data

The identity, purity, and integrity of the final product must be confirmed by a suite of analytical techniques.

Parameter Specification
Appearance White to off-white solid
Purity (HPLC) ≥ 98.0%
Identity (¹H NMR) Conforms to structure
Identity (MS) [M+H]⁺ = 226.14
Residual Solvents To be determined by process
Analytical Data (Expected) Value
¹H NMR (400 MHz, CDCl₃) δ ~3.8-4.2 (m, 2H), ~3.2-3.6 (m, 2H), ~2.5 (t, 2H), ~1.8 (t, 2H), 1.48 (s, 9H), ~0.8-1.2 (m, 4H)
¹³C NMR (101 MHz, CDCl₃) δ ~208 (C=O), 154 (Boc C=O), 80.5 (t-butyl C), ~50-55 (piperidine CH₂), ~30-35 (piperidine CH₂), 28.4 (t-butyl CH₃), ~10-15 (cyclopropyl CH₂)
LC-MS (ESI) m/z calculated for C₁₂H₁₉NO₃ [M+H]⁺: 226.14; Found: 226.1

Safety and Troubleshooting

Potential Issue Probable Cause(s) Suggested Solution
Low yield in Epoxidation Incomplete ylide formation (wet solvents/reagents). Reaction temperature too high.Ensure all reagents and solvents are anhydrous. Maintain strict temperature control during ketone addition.
Incomplete Rearrangement Insufficient Lewis acid. Reaction temperature too low.Add an additional portion of BF₃·OEt₂ (0.1-0.2 equiv). Allow the reaction to warm slowly from -78°C to -40°C.
Formation of Byproducts Reaction or quench temperature too high. Presence of water.Maintain cryogenic temperatures throughout the rearrangement. Ensure the system is inert and dry.
Difficult Purification Co-eluting impurities.Optimize the chromatography gradient. Consider an alternative solvent system (e.g., DCM/Methanol).

Hazardous Reagents:

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Corrosive and moisture-sensitive. Causes severe burns. Work in a well-ventilated fume hood.

  • Organic Solvents (THF, DCM, MTBE): Flammable and/or toxic. Use appropriate personal protective equipment (PPE).

Conclusion

This application note presents a comprehensive and scalable synthetic route to this compound. By leveraging a robust Corey-Chaykovsky epoxidation followed by a selective Lewis acid-catalyzed rearrangement, this protocol provides a reliable method for producing this valuable building block in high purity and on a scale relevant to drug development campaigns. The detailed procedural steps, process controls, and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a process chemistry or kilo-lab environment.

References

  • Zhang, Y., Chong, E., White, J. A. H., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28, 798–804. [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis and chemistry of azetidines. Aldrichimica Acta, 41(3), 67-78.
  • Denton, R., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 836-839. [Link]

  • Dounay, A. B., & Magnus, P. (2002). The Synthesis of Spirocyclic and Fused-Ring Scaffolds. In The Synthesis of Natural Products (pp. 1-45). Wiley. (Note: General background on spirocycle synthesis).
  • PubChem National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 66783635. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, focusing on the widely employed Corey-Chaykovsky reaction for the crucial cyclopropanation step. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Synthetic Strategy Overview: The Corey-Chaykovsky Approach

The synthesis of this compound typically involves the cyclopropanation of an α,β-unsaturated ketone derived from N-Boc-4-piperidone. The Corey-Chaykovsky reaction is a powerful and frequently utilized method for this transformation.[1][2][3] This reaction employs a sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide), to deliver a methylene group to the β-carbon of the enone in a conjugate addition, followed by an intramolecular cyclization to form the desired spiro-cyclopropyl ketone.[1][4]

Caption: General mechanism of the Corey-Chaykovsky reaction for the synthesis of the target spirocycle.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

  • Question: I am not observing any formation of the desired spiro-ketone, and my starting material is either unreacted or has decomposed. What are the likely causes?

  • Answer:

    • Inefficient Ylide Formation: The sulfur ylide is generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base.[1] Incomplete deprotonation will lead to a low concentration of the active nucleophile.

      • Solution: Ensure your base is fresh and of high purity. Sodium hydride (NaH) is commonly used and should be washed with a dry, inert solvent (e.g., hexane) to remove any mineral oil, which can interfere with the reaction. Ensure your solvent (typically DMSO or THF) is anhydrous, as any moisture will quench the base and the ylide.

    • Steric Hindrance: The carbonyl group of N-Boc-4-piperidone derivatives can be sterically hindered, which can slow down or prevent the initial nucleophilic attack of the ylide.[5]

      • Solution: Consider using a less sterically demanding sulfur ylide if possible, although this may not be an option for simple methylene transfer. Increasing the reaction temperature may help overcome the activation energy barrier, but this should be done cautiously to avoid side reactions. Prolonging the reaction time can also improve conversion.

    • Incorrect Reagent Stoichiometry: An insufficient amount of the ylide will result in incomplete conversion of the starting material.

      • Solution: A slight excess of the sulfonium/sulfoxonium salt and the base (typically 1.1 to 1.5 equivalents) is often recommended to ensure complete ylide formation and drive the reaction to completion.

Issue 2: Formation of an Epoxide Side Product

  • Question: My reaction is producing a significant amount of an epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, instead of the desired ketone. Why is this happening and how can I prevent it?

  • Answer: The formation of an epoxide is a known competitive pathway in the Corey-Chaykovsky reaction, arising from a 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition to the enone.[2][6]

    • Choice of Ylide: Dimethylsulfonium methylide is generally more reactive and tends to favor 1,2-addition, leading to epoxides. Dimethylsulfoxonium methylide (Corey's ylide) is more stabilized and often exhibits higher selectivity for 1,4-addition, yielding cyclopropanes.[6]

      • Solution: For the synthesis of the target spiro-ketone from an α,β-unsaturated precursor, ensure you are using a sulfoxonium ylide (generated from trimethylsulfoxonium iodide or chloride).

    • Reaction Temperature: Lower temperatures generally favor the thermodynamically controlled 1,4-addition, while higher temperatures can lead to the kinetically favored 1,2-addition.

      • Solution: Maintain a low reaction temperature, especially during the addition of the substrate to the pre-formed ylide.

Sources

Technical Support Center: Purification of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this valuable spirocyclic building block. As a molecule incorporating both a ketone and a Boc-protected amine, its purification can present unique challenges. This document aims to provide logical, experience-driven solutions to common issues encountered during its isolation and purification.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it's crucial to understand the properties of the target compound.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 55 - 59 °C[1]
Purity (Typical) ≥ 97% (GC)[1]

The presence of the tert-butoxycarbonyl (Boc) protecting group makes the molecule sensitive to acidic conditions, which can lead to its cleavage.[3] The ketone functionality may also be susceptible to certain reactions, although it is generally stable under standard purification conditions.

II. Troubleshooting and FAQs

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

FAQ 1: Column Chromatography Issues

Question: I'm having trouble getting good separation of my product using column chromatography. What are the likely causes and how can I optimize my conditions?

Answer: Poor separation during column chromatography can stem from several factors. Let's break down the potential issues and solutions:

  • Inappropriate Solvent System (Eluent): The polarity of your eluent is critical. Given the moderate polarity of the target molecule (presence of a ketone and a carbamate), a good starting point for the eluent system on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Troubleshooting Steps:

      • Start with a low polarity mixture: Begin with a system like 10-20% ethyl acetate in hexanes.

      • Gradual Polarity Increase: If the product does not move from the baseline, gradually increase the percentage of ethyl acetate.

      • TLC Analysis is Key: Before running a column, always perform thin-layer chromatography (TLC) with various solvent systems to find the optimal separation. Aim for an Rf value of 0.2-0.4 for your product.

      • Consider a Third Solvent: Sometimes, adding a small amount of a third solvent can improve separation. For example, a small percentage of dichloromethane or methanol could be beneficial, but use methanol with caution as it can cause band broadening.

  • Improper Column Packing: An improperly packed column will lead to channeling and poor separation.

    • Best Practices:

      • Ensure the silica gel is a homogenous slurry in the initial eluent.

      • Pack the column without any air bubbles.

      • Allow the silica to settle completely before loading your sample.

  • Sample Overloading: Loading too much crude product onto the column is a common mistake.

    • Guideline: A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

FAQ 2: Product Decomposition

Question: My final product yield is low, and I suspect decomposition during purification. What could be causing this?

Answer: The most likely cause of decomposition for this molecule is the cleavage of the Boc protecting group.[3]

  • Acidic Conditions: The Boc group is notoriously labile in acidic environments.[4]

    • Sources of Acidity:

      • Acidic Solvents: Ensure your solvents are neutral. For example, commercial dichloromethane can contain traces of HCl.

      • Silica Gel: Standard silica gel is slightly acidic. If you suspect this is an issue, you can use deactivated silica gel (neutralized with a base like triethylamine).

    • Prevention:

      • When preparing your eluent, consider adding a very small amount (e.g., 0.1-0.5%) of a non-nucleophilic base like triethylamine to neutralize any acidity in the silica gel and solvents.

  • Thermal Instability: While the molecule is generally stable at room temperature, prolonged exposure to high temperatures during solvent evaporation can lead to degradation.

    • Best Practices:

      • Use a rotary evaporator with a water bath temperature below 40°C.

      • Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.

FAQ 3: Recrystallization Challenges

Question: I'm trying to recrystallize my product, but it's either not dissolving or oiling out. How do I find a suitable solvent system?

Answer: Finding the right recrystallization solvent is often a matter of trial and error. The ideal solvent will dissolve the compound when hot but not when cold.

  • Solvent Screening:

    • Start with single solvents: Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).

    • Use a two-solvent system: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Potential Systems for this Molecule:

      • Ethyl acetate/Hexanes

      • Isopropanol/Water

      • Dichloromethane/Hexanes

  • "Oiling Out": This occurs when the product comes out of solution as a liquid instead of crystals.

    • Solutions:

      • Use a more dilute solution.

      • Cool the solution more slowly.

      • Scratch the inside of the flask with a glass rod to induce crystallization.

      • Add a seed crystal from a previous successful crystallization.

III. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

1. Preparation:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution:

  • Begin eluting with the initial low-polarity solvent system.
  • Collect fractions and monitor them by TLC.
  • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexanes:Ethyl Acetate).

4. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator at a temperature below 40°C.
  • Place the resulting solid or oil under high vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by TLC

1. Plate Preparation: Use a standard silica gel TLC plate. 2. Spotting: Dissolve a small amount of your crude and purified material in a solvent like dichloromethane and spot them on the TLC plate. 3. Development: Place the TLC plate in a developing chamber containing your chosen eluent system. 4. Visualization:

  • First, visualize the plate under UV light (if the compound is UV active).
  • Then, stain the plate using a suitable stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing ketones and other functional groups.

IV. Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Solvent Screen) Crude->TLC Column Column Chromatography TLC->Column Select Eluent Fractions Collect Fractions Column->Fractions TLC_check TLC Analysis of Fractions Fractions->TLC_check Combine Combine Pure Fractions TLC_check->Combine Identify Pure Fractions Evap Solvent Evaporation (<40°C) Combine->Evap Pure Pure Product Evap->Pure Recrystal Optional: Recrystallization Evap->Recrystal Recrystal->Pure

Caption: A standard workflow for the purification of the target compound.

V. Troubleshooting Decision Tree

This decision tree can help diagnose and solve common purification issues.

Troubleshooting Start Low Yield or Impure Product Check_Purity Assess Purity by TLC/NMR/LC-MS Start->Check_Purity Impure Product is Impure Check_Purity->Impure Purity <95% Low_Yield Yield is Low Check_Purity->Low_Yield Purity OK Poor_Sep Poor Separation on Column Impure->Poor_Sep Decomp Evidence of Decomposition Low_Yield->Decomp Optimize_Eluent Optimize Eluent System (TLC First) Poor_Sep->Optimize_Eluent Repack Check/Repack Column Poor_Sep->Repack Check_Loading Reduce Sample Load Poor_Sep->Check_Loading Use_Neutral_Silica Use Neutralized Silica Decomp->Use_Neutral_Silica Add_Base Add 0.1% Et3N to Eluent Decomp->Add_Base Low_Temp_Evap Evaporate Solvent at <40°C Decomp->Low_Temp_Evap

Caption: A decision tree for troubleshooting purification problems.

VI. References

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • ResearchGate. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (2015). Stability Relationships in Bicyclic Ketones. [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their origins.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence starting from commercially available N-Boc-4-piperidone. The key transformations involve the introduction of an exocyclic methylene group followed by a cyclopropanation reaction. While seemingly straightforward, each step presents unique challenges and potential for byproduct formation, which can complicate purification and reduce overall yield.

This guide is structured around the most probable synthetic route and its critical junctures.

Assumed Synthetic Pathway

Based on established chemical principles, the most logical synthetic route is as follows:

Synthetic_Pathway A N-Boc-4-piperidone B tert-Butyl 4-methylidene- piperidine-1-carboxylate A->B Step 1: Olefination (e.g., Wittig Reaction) C This compound (Target Molecule) B->C Step 2: Cyclopropanation (e.g., Corey-Chaykovsky Reaction) Byproduct_Formation cluster_0 Corey-Chaykovsky Reaction A Enone Precursor C Intermediate Enolate A->C + Ylide (1,4-addition) F Epoxide (Byproduct) A->F + Ylide (1,2-addition) B Sulfur Ylide B->C B->F D Target Cyclopropane C->D Intramolecular Cyclization E Michael Adduct (Byproduct) C->E Protonation (Workup)

Technical Support Center: Synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable spirocyclic building block. Spirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can improve the pharmacological properties of drug candidates.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during the synthesis, helping you troubleshoot issues and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

The most prevalent method for constructing the spiro[2.5]octane core of this molecule is a cyclopropanation reaction starting from N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate).[3][4][5] Specifically, a variation of the Kulinkovich reaction, known as the Kulinkovich-de Meijere reaction, is highly effective. This reaction utilizes a titanium(IV) alkoxide catalyst and a Grignard reagent to convert the ketone functionality of the piperidone into the desired cyclopropyl group.[6][7][8]

Q2: Can you briefly explain the mechanism of the key cyclopropanation step?

Certainly. The Kulinkovich-de Meijere reaction proceeds via a fascinating catalytic cycle involving a titanacyclopropane intermediate.

  • Formation of the Active Reagent: Two equivalents of a Grignard reagent (e.g., Ethylmagnesium bromide) react with a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) to form a dialkyltitanium species. This species undergoes reductive elimination of ethane to generate the key titanacyclopropane intermediate.[9]

  • Carbonyl Insertion: The ketone of N-Boc-4-piperidone inserts into a titanium-carbon bond of the titanacyclopropane, forming an oxatitanacyclopentane intermediate.

  • Ring Opening & Cyclization: Unlike the classic Kulinkovich reaction with esters, the intermediate derived from a ketone does not readily undergo ring contraction. Instead, a rearrangement and subsequent cyclization occur, leading to the formation of the cyclopropanol derivative.

  • Oxidation: The resulting cyclopropanol is then oxidized in a subsequent step (or sometimes in situ) to the target ketone, this compound.

dot digraph "Kulinkovich_DeMeijere_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Simplified Kulinkovich-de Meijere Reaction Pathway", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Reagents [label="EtMgBr + Ti(OiPr)4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Titanacyclopropane [label="Titanacyclopropane\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Piperidone [label="N-Boc-4-Piperidone\n(Starting Material)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxatitanacyclopentane [label="Oxatitanacyclopentane\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclopropanol [label="Intermediate Spiro-cyclopropanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Target Ketone\n(Final Product)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., DMP, Swern)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reagents -> Titanacyclopropane [label="- Ethane"]; {Piperidone, Titanacyclopropane} -> Oxatitanacyclopentane [label="Carbonyl\nInsertion"]; Oxatitanacyclopentane -> Cyclopropanol [label="Rearrangement &\nWorkup"]; Cyclopropanol -> Oxidation [label=""]; Oxidation -> Product [label=""]; } केंदot Caption: Simplified workflow for the synthesis of the target ketone.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Product Yield

A low yield is the most common frustration. Let's break down the potential culprits, starting with the most critical reagents.

Potential Cause 1.1: Inactive or Poor-Quality Titanium Reagent

  • Why it Matters: The titanium(IV) alkoxide is the catalyst precursor. It is highly sensitive to moisture and can hydrolyze to form titanium oxides (TiO₂), which are catalytically inactive for this transformation.

  • How to Diagnose: The reagent appears cloudy or as a solid precipitate instead of a clear liquid. The reaction fails to initiate (no color change or heat evolution upon Grignard addition).

  • Solutions:

    • Use Fresh Reagent: Always use a freshly opened bottle of Ti(OiPr)₄ or ClTi(OiPr)₃.

    • Proper Handling: Handle the reagent under an inert atmosphere (Argon or Nitrogen) using anhydrous syringes and glassware.

    • Consider Alternatives: In some cases, titanium tetramethoxide has been shown to reduce side product formation, leading to a cleaner reaction and potentially higher yields after purification.[10]

Potential Cause 1.2: Incorrect Stoichiometry or Inactive Grignard Reagent

  • Why it Matters: The Grignard reagent drives the formation of the active titanacyclopropane. At least two equivalents are required per equivalent of the titanium catalyst.[8] If the Grignard reagent has degraded due to exposure to air or moisture, its effective concentration will be lower than assumed.

  • How to Diagnose: The reaction appears sluggish or stalls. Analysis by TLC or LC-MS shows a high percentage of unreacted starting material.

  • Solutions:

    • Titrate the Grignard: Never trust the concentration on the bottle label. Titrate the Grignard reagent before use (e.g., with salicylaldehyde phenylhydrazone) to determine its exact molarity.

    • Use Freshly Prepared: If possible, prepare the Grignard reagent fresh before the reaction.

    • Controlled Addition: Add the Grignard reagent slowly to the solution of the piperidone and titanium catalyst. Adding it at ambient temperature can sometimes improve yields compared to low-temperature additions.[7]

Potential Cause 1.3: Unfavorable Reaction Conditions (Solvent & Temperature)

  • Why it Matters: The choice of solvent can dramatically influence reaction pathways.[11] Temperature control is critical for managing the stability of the reactive intermediates.

  • How to Diagnose: A dark, tar-like reaction mixture often indicates decomposition. The formation of multiple, difficult-to-separate side products is observed.

  • Solutions & Optimization:

    • Solvent Selection: Ethereal solvents like THF or Diethyl Ether are standard and generally perform well.[9] Avoid protic solvents at all costs.

    • Temperature Control: Start the reaction at a controlled temperature (e.g., 0 °C or room temperature, depending on the specific protocol) and allow it to proceed as recommended. Run small-scale trials to determine the optimal temperature profile for your setup.

Parameter Condition A (Standard) Condition B (Alternative) Expected Outcome / Rationale
Titanium Reagent Ti(OiPr)₄ClTi(OiPr)₃ClTi(OiPr)₃ is sometimes more reactive and can lead to faster reaction times.
Solvent Tetrahydrofuran (THF)TolueneToluene is less coordinating and can sometimes alter selectivity or prevent certain side reactions.[9][11]
Temperature 0 °C to RTRTAdding the Grignard at RT can improve yields for some amide substrates, as it facilitates the formation of the active catalyst.[7]
Issue 2: Formation of Significant Side Products

Even if the reaction proceeds, unwanted side reactions can consume starting material and complicate purification.

Potential Cause 2.1: Dimerization/Polymerization of Intermediates

  • Why it Matters: The highly reactive intermediates can react with each other rather than undergoing the desired intramolecular cyclization.

  • How to Diagnose: Complex, high-molecular-weight spots on a TLC plate or observed in the mass spectrum.

  • Solution:

    • High-Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.05 M - 0.1 M) can favor the desired intramolecular pathway over intermolecular side reactions.[11]

Potential Cause 2.2: Boc Group Cleavage

  • Why it Matters: The Boc (tert-butoxycarbonyl) protecting group can be labile under certain conditions, especially if acidic impurities are generated during workup. The unprotected amine is nucleophilic and can lead to undesired side reactions.[12]

  • How to Diagnose: Appearance of a new, more polar spot on TLC corresponding to the deprotected product.

  • Solution:

    • Neutral or Mildly Basic Workup: Ensure the aqueous workup is performed under neutral or slightly basic conditions. A saturated solution of ammonium chloride (NH₄Cl) followed by a mild base wash (e.g., NaHCO₃) is often effective.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, label="Troubleshooting Decision Tree for Low Yield", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="TLC/LC-MS Analysis:\nHigh % of Starting Material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Problem with Reagents", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions [label="Problem with Conditions", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ComplexMixture [label="TLC/LC-MS Analysis:\nComplex Mixture/Tarry?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions TitrateGrignard [label="Action: Titrate/Remake\nGrignard Reagent", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; FreshTi [label="Action: Use Fresh,\nAnhydrous Ti(IV) Reagent", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeTemp [label="Action: Optimize Temperature\nProfile (small scale)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; HighDilution [label="Action: Use High-Dilution\nConditions (e.g., <0.1 M)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSM; CheckSM -> CheckReagents [label="Yes"]; CheckSM -> ComplexMixture [label="No"]; CheckReagents -> TitrateGrignard [label="Check Grignard"]; CheckReagents -> FreshTi [label="Check Ti Catalyst"];

ComplexMixture -> CheckConditions [label="Yes"]; CheckConditions -> OptimizeTemp [label="Check Temperature"]; CheckConditions -> HighDilution [label="Check Concentration"]; } केंदot Caption: A decision tree to diagnose and solve low-yield issues.

Optimized Experimental Protocol

This protocol is a generalized procedure based on established Kulinkovich-de Meijere reactions and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • N-Boc-4-piperidone (1.0 eq)[13]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq)

  • Ethylmagnesium bromide (3.0 M in Et₂O, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dess-Martin Periodinane (DMP, 1.5 eq) or other suitable oxidizing agent

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous THF (to achieve a concentration of ~0.1 M).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add titanium(IV) isopropoxide (1.2 eq) dropwise via syringe. Stir the mixture for 15 minutes.

  • Grignard Addition: Add the ethylmagnesium bromide solution (2.5 eq) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. A color change (typically to yellow, then dark brown/black) should be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of starting material by TLC.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the titanium salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate cyclopropanol.

  • Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add Dess-Martin periodinane (1.5 eq) portion-wise. Stir at room temperature for 1-2 hours until the oxidation is complete (monitor by TLC).

  • Purification: Quench the oxidation with a saturated solution of Na₂S₂O₃. Extract with DCM, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Yao, H., Gai, K., Fang, X., Li, X., Xu, J., Wu, X., & Lin, A. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • Litskan, E. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • BenchChem. (2025).
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
  • Chemical Synthesis Database. (2025). spiro[2.5]octan-4-one.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • ResearchGate. (2015). Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides.
  • CymitQuimica. (n.d.).
  • CAS Common Chemistry. (n.d.).
  • Mol-Instincts. (n.d.).
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • PubChemLite. (n.d.). Tert-butyl 4-oxo-6-azaspiro[2.
  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)
  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester. Sigma-Aldrich.
  • National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. NIH.
  • PubChem. (n.d.).
  • Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • ACS GCI Pharmaceutical Roundtable. (2025). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • National Institutes of Health. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. NIH.
  • PubMed. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. PubMed.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia.
  • Bionano. (n.d.). Troubleshooting Guides. Bionano.
  • Santa Cruz Biotechnology. (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • TCI Chemicals. (n.d.). tert-Butyl 1-Oxa-6-azaspiro[2.
  • Chem-Impex. (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.
  • ETH Zürich. (2018).
  • BLDpharm. (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.
  • LookChem. (n.d.). 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. LookChem.
  • MedChemExpress. (n.d.). tert-Butyl 4,7-diazaspiro[2.
  • BenchChem. (n.d.). 4,7-Diazaspiro[2.5]octane-5,8-dione. BenchChem.
  • ChemicalBook. (n.d.). tert-butyl 4-oxo-6-azaspiro[2.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Synthesis of 1-arylmethyl-2-(2-cyanoethyl)aziridines and their rearrangement into novel 2-(aminomethyl)cyclopropanecarbonitriles. PubMed.
  • PubMed. (2021).
  • National Institutes of Health. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. NIH.

Sources

Technical Support Center: Reactions of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this valuable spirocyclic scaffold. Spirocycles are of increasing interest in medicinal chemistry as they provide novel three-dimensional structures that can improve pharmacological properties.[1][2] However, their unique sterics and reactivity profiles can present challenges. This guide is designed to help you navigate and resolve common issues encountered during the synthesis and derivatization of this scaffold.

Frequently Asked Questions (FAQs)
Section 1: Issues Related to Scaffold Stability

Question 1.1: I'm observing unintended loss of the Boc protecting group during my reaction or workup. How can I prevent this?

Answer: This is a very common issue. The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3] The carbamate hydrolyzes easily, especially in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for intentional deprotection.[4] However, even milder acidic conditions can cause partial or complete cleavage.

Causality & Troubleshooting Steps:

  • Reaction Conditions: Avoid acidic reagents if possible. If an acid is required, consider using a weaker, buffered system. For reactions that generate acidic byproducts, the inclusion of a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) can be beneficial.

  • Aqueous Workup: During workup, quenching with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) is critical to neutralize any residual acid before extraction. Avoid strong bases like NaOH if your molecule contains other base-labile groups.

  • Chromatography: Standard silica gel is inherently acidic and can cause on-column deprotection, leading to streaking and low recovery of the desired product.

    • Solution A (Recommended): Use silica gel that has been pre-treated with triethylamine (Et₃N). A common method is to prepare a slurry of silica in a solvent system containing 1-2% Et₃N, pack the column, and then equilibrate with your mobile phase (also containing 0.5-1% Et₃N).

    • Solution B: Consider using alternative stationary phases like alumina (neutral or basic) or reverse-phase chromatography (C18) where acidic conditions can be more precisely controlled with buffers like ammonium acetate.

Question 1.2: I have evidence that the cyclopropane ring is opening. What reaction conditions are known to cause this side reaction?

Answer: The cyclopropane ring, while generally stable, is a strained three-membered ring. This inherent strain energy makes it susceptible to cleavage under specific conditions, particularly those involving strong acids or certain transition metals.

Causality & High-Risk Conditions:

  • Strongly Acidic Conditions: Protic acids can protonate the ketone, which can facilitate a rearrangement cascade that leads to ring-opening. This is often observed in conjunction with Boc-deprotection when using neat TFA or concentrated HCl for extended periods.

  • Catalytic Hydrogenation: While often used for reductions, harsh hydrogenation conditions (high pressure, high temperature, or aggressive catalysts like Platinum oxide) can lead to hydrogenolysis of the C-C bonds in the cyclopropane ring. If a reduction is needed elsewhere in the molecule, consider milder, chemoselective methods.

  • Transition Metal Catalysis: Certain palladium, rhodium, or nickel catalysts, especially those used in cross-coupling or C-H activation reactions, can coordinate to and cleave the cyclopropane ring. Careful screening of catalysts and ligands is essential if you are attempting these transformations on a derivative.

To mitigate this, always use the mildest possible conditions and screen your reactions on a small scale, carefully analyzing the crude product by LC-MS and NMR for evidence of ring-opened byproducts.

Section 2: Troubleshooting Reactions of the 4-Oxo Ketone

The ketone at the C-4 position is the primary handle for functionalization. However, its position adjacent to a quaternary spiro-center creates significant steric hindrance, which is the root cause of many reaction failures.

Question 2.1: My reductive amination reaction is sluggish, incomplete, or fails entirely. What can I do to drive it to completion?

Answer: This is a classic challenge with sterically hindered ketones. The initial formation of the iminium ion intermediate is often slow and/or thermodynamically unfavorable.

Causality & Troubleshooting Steps:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) are often ineffective. You need a milder, more selective hydride donor that will not readily reduce the ketone before iminium formation.

    • Gold Standard: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive than other hydrides and tolerates the mildly acidic conditions required for imine formation.

    • Alternative: Sodium cyanoborohydride (NaCNBH₃) can also be effective but requires careful pH control (typically pH 6-7) and is highly toxic.

  • Reaction pH and Additives: The reaction requires mildly acidic conditions to catalyze imine formation.

    • Acetic Acid (AcOH): Including 1-2 equivalents of glacial acetic acid is standard practice.

    • Lewis Acids: For particularly stubborn cases, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can act as a water scavenger and activate the ketone, driving the equilibrium towards the iminium ion.

  • Concentration and Temperature: Run the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) to favor the bimolecular condensation step. If the reaction is still sluggish at room temperature, gentle heating to 40-50 °C can be beneficial.

Question 2.2: The Wittig reaction on the 4-keto position is not working. How can I form an exocyclic double bond?

Answer: The steric hindrance around the ketone makes it a very poor substrate for standard phosphorus ylides used in the Wittig reaction. The bulky triphenylphosphine oxide byproduct formation is highly disfavored.

Recommended Alternatives for Hindered Ketones:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses phosphonate esters, which are generally more reactive than Wittig ylides. The resulting phosphate byproducts are water-soluble, simplifying purification.

  • Peterson Olefination: This method uses α-silyl carbanions. It can be highly effective for hindered systems, and the stereochemical outcome can sometimes be controlled by the workup conditions (acidic vs. basic).

  • Tebbe or Petasis Reagents: These titanium-based reagents are excellent for methylenation of sterically hindered and enolizable ketones. The Petasis reagent is often preferred as it is more stable and easier to handle than the Tebbe reagent.

Visual Troubleshooting Guides
Logical Flowchart for Scaffold Stability

This diagram outlines the primary degradation pathways for the scaffold and the key preventative measures.

cluster_0 Observed Issue cluster_1 Potential Degradation Pathways cluster_2 Root Causes cluster_3 Solutions start Starting Material: This compound boc_cleavage Boc Group Cleavage start->boc_cleavage  Problem A ring_opening Cyclopropane Ring Opening start->ring_opening  Problem B acid_cond Acidic Conditions (Reagents, Workup, Silica) boc_cleavage->acid_cond ring_opening->acid_cond metal_cat Harsh Hydrogenation or Transition Metal Catalysis ring_opening->metal_cat neutralize Neutralize Workup (NaHCO3) Use Et3N-treated Silica acid_cond->neutralize mild_cond Use Mild Conditions (e.g., NaBH(OAc)3) Screen Catalysts Carefully metal_cat->mild_cond

Caption: Key degradation pathways and solutions.

Workflow for Troubleshooting a Failed Reductive Amination

This workflow provides a step-by-step decision process for optimizing a challenging reductive amination reaction.

start Reaction Start: Ketone + Amine + Reagents check1 Reaction Outcome: Low Conversion / No Product? start->check1 cause1 Cause: Poor Iminium Formation check1->cause1 Yes end_ok Reaction Successful check1->end_ok No sol1 Solution: 1. Add Acetic Acid (1-2 eq) 2. Add Ti(OiPr)4 (1.1 eq) 3. Increase Concentration (to 0.5-1M) cause1->sol1 check2 Still Low Conversion? sol1->check2 cause2 Cause: Incorrect Reducing Agent check2->cause2 Yes check2->end_ok No sol2 Solution: Ensure use of NaBH(OAc)3 (not NaBH4 or NaCNBH3) cause2->sol2 check3 Still Low Conversion? sol2->check3 cause3 Cause: Reaction Kinetics check3->cause3 Yes check3->end_ok No sol3 Solution: 1. Increase reaction time (24-48h) 2. Gently heat (40-50°C) cause3->sol3 end_fail Re-evaluate Substrate Compatibility sol3->end_fail

Caption: Troubleshooting workflow for reductive amination.

Experimental Protocols & Data Tables
Table 1: Recommended Reaction Conditions for Derivatization
Reaction TypeReagent(s)SolventTemp (°C)Key Considerations
Reductive Amination Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH (1-2 eq)DCE or THF25 - 50Steric hindrance is high; may require heat and extended time.
Boc Deprotection 20-50% TFA in DCMDCM0 - 25Reaction is fast (<1 hr); monitor by TLC to avoid side reactions.
Ketone Reduction NaBH₄MeOH0 - 25Delivers hydride from the less hindered face.
Methylenation Petasis Reagent (1.5 eq)Toluene60 - 80Effective for sterically demanding ketones.
Protocol 1: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.5 M), add the desired primary or secondary amine (1.1-1.2 eq) followed by glacial acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate pre-formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using Et₃N-treated silica gel.

Table 2: Key Analytical Data for Parent Scaffold
Data TypeValue / DescriptionSource
Molecular Formula C₁₂H₁₉NO₃[5]
Monoisotopic Mass 225.1365 g/mol [5]
Mass Spec (ESI+) [M+H]⁺ = 226.14, [M+Na]⁺ = 248.13[5]
¹H NMR (CDCl₃) Expect complex multiplets for cyclopropyl protons (~0.5-1.5 ppm) and piperidine protons (~2.0-4.0 ppm). A sharp singlet for the t-butyl group (~1.4-1.5 ppm).General chemical knowledge
¹³C NMR (CDCl₃) Expect ketone C=O ~205-210 ppm, Boc C=O ~154 ppm, Boc quaternary C ~80 ppm, Boc methyls ~28 ppm. Spiro carbon and other aliphatic signals in the 10-60 ppm range.General chemical knowledge
References
  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Grokipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • National Institutes of Health (NIH). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Available from: [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Available from: [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Available from: [Link]

Sources

Technical Support Center: Navigating the Stability of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the scientific understanding to anticipate and address challenges, ensuring the integrity of your research.

Understanding the Molecule: A Balancing Act of Reactivity and Stability

This compound is a unique building block possessing a confluence of functionalities that dictate its chemical behavior. The stability of this compound is not governed by a single factor but is rather a dynamic interplay between three key structural features:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. Its stability is well-characterized: it is readily cleaved under acidic conditions but is generally stable to basic and nucleophilic reagents.[1]

  • The Spirocyclic Cyclopropyl Ketone: The fusion of a cyclopropane ring to a piperidone core introduces significant ring strain. Cyclopropyl ketones are known to be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of certain nucleophiles.

  • The Piperidone Ring: The central six-membered nitrogen-containing ring provides the scaffold for the other functionalities and can influence their reactivity.

This guide will dissect the stability of this molecule in the context of common experimental conditions and provide actionable solutions to potential challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise when working with this compound.

FAQ 1: Boc Group Stability

Question: I am performing a reaction under what I believe are mild conditions, yet I am observing unexpected side products that suggest the loss of the Boc group. What could be causing this?

Answer: While the Boc group is generally robust, its lability can be influenced by several factors beyond just strong acids.

  • "Creeping" Acidity: The use of certain reagents or solvents can generate acidic byproducts over time. For example, prolonged heating in some protic solvents or the use of certain Lewis acids can lead to gradual Boc deprotection. Even during reverse-phase chromatography with eluents containing trifluoroacetic acid (TFA), even at concentrations as low as 0.1%, the Boc group can be slowly cleaved, especially if fractions are left to stand for extended periods.[2]

  • Elevated Temperatures: Although generally considered thermally stable at moderate temperatures (e.g., 37°C), prolonged heating at higher temperatures (approaching or exceeding 100°C) can lead to thermal decomposition of the Boc group.[3][4] This process can occur even in the absence of acid catalysts.[5]

Troubleshooting Flowchart for Unexpected Boc Deprotection:

start Unexpected Boc Deprotection Observed check_acidity Review reaction for sources of acidity (reagents, byproducts, solvents) start->check_acidity check_temp Evaluate reaction temperature and duration start->check_temp acid_source Identify and mitigate acid source (e.g., use non-acidic conditions, add a non-nucleophilic base) check_acidity->acid_source lower_temp Reduce reaction temperature or time check_temp->lower_temp consider_alt_pg If conditions cannot be modified, consider an alternative protecting group acid_source->consider_alt_pg lower_temp->consider_alt_pg

Caption: Troubleshooting workflow for Boc group instability.

FAQ 2: Cyclopropane Ring Integrity

Question: My reaction involves acidic conditions, and I am concerned about the potential for the spirocyclopropane ring to open. How can I predict and prevent this?

Answer: The cyclopropane ring in this molecule is susceptible to opening, particularly under acidic conditions. This is due to the inherent ring strain of the three-membered ring.

  • Acid-Catalyzed Ring Opening: Both Brønsted and Lewis acids can catalyze the ring opening of cyclopropyl ketones. The reaction typically proceeds through protonation of the ketone, which activates the cyclopropane ring towards nucleophilic attack.

  • Nucleophilic Ring Opening: Strong nucleophiles can also induce ring-opening, although this is generally less facile than acid-catalyzed pathways unless the cyclopropane is further activated.

Strategies to Minimize Cyclopropane Ring Opening:

StrategyCausality
Maintain Neutral or Basic pH The cyclopropane ring is significantly more stable under neutral to basic conditions.
Use Non-Protic Solvents Protic solvents can facilitate proton transfer and promote acid-catalyzed ring opening.
Lower Reaction Temperature Ring-opening reactions, like many side reactions, are often kinetically disfavored at lower temperatures.
Careful Choice of Lewis Acids If a Lewis acid is required, opt for milder ones and use stoichiometric amounts at low temperatures.
FAQ 3: Ketone Reactivity and Side Reactions

Question: I am attempting a reaction at a different site of the molecule, but I am observing side reactions involving the ketone. What are the likely culprits?

Answer: The ketone functionality is a primary site of reactivity and can participate in several common transformations.

  • Reduction: The use of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), will readily reduce the ketone to the corresponding alcohol.

  • Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) will add to the carbonyl group.

  • Enolate Formation: Under basic conditions, deprotonation can occur at the α-carbon to the ketone, leading to enolate formation and potential subsequent reactions.

Experimental Protocol: Selective Reduction of the Ketone

This protocol details the selective reduction of the ketone to the corresponding alcohol while preserving the Boc protecting group and the spirocyclopropane ring.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v) at 0 °C.

  • Slowly add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Self-Validation: The preservation of the Boc group can be confirmed by ¹H NMR spectroscopy by the presence of the characteristic tert-butyl singlet at ~1.4 ppm. The formation of the alcohol can be confirmed by the disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new C-OH signal, as well as the appearance of a broad OH peak in the IR spectrum.

Comprehensive Stability Profile

The following table summarizes the known and predicted stability of this compound under various conditions.

ConditionStability of Boc GroupStability of Spirocyclopropyl KetonePotential Degradation Pathways
Strongly Acidic (e.g., HCl, TFA) Labile[2][6]LabileBoc deprotection, cyclopropane ring opening.
Mildly Acidic (e.g., silica gel, mild Lewis acids) Potentially labile over timePotentially labileSlow Boc deprotection, potential for ring opening.
Basic (e.g., NaOH, K₂CO₃) Stable[1]Generally StableEnolate formation at the α-carbon to the ketone.
Nucleophilic (e.g., amines, thiols) Stable[1]Potentially reactiveNucleophilic addition to the ketone.
Reducing Agents (e.g., NaBH₄, LiAlH₄) StableReactiveReduction of the ketone to an alcohol.
Organometallics (e.g., Grignard, organolithiums) StableReactiveNucleophilic addition to the ketone.
Elevated Temperature (>100 °C) Potentially labile[4][5]Generally StableThermal decomposition of the Boc group.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound under acidic conditions.

start This compound acid H+ start->acid boc_deprotection Boc Deprotection acid->boc_deprotection ring_opening Cyclopropane Ring Opening acid->ring_opening deprotected_product 4-Oxo-6-azaspiro[2.5]octane boc_deprotection->deprotected_product ring_opened_product Ring-Opened Product ring_opening->ring_opened_product

Caption: Acid-catalyzed degradation pathways.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012). ResearchGate. [Link]

  • Jones, G. B., & Huber, R. S. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8177–8184. [Link]

  • Is the protecting group boc of the amino group stable at 37°C?. (2024). ResearchGate. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ACS. Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (n.d.). Figshare. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thermal Methods. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PubMed. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • 4-Boc-7-oxa-4-azaspiro[2.5]octane. (n.d.). PubChem. Retrieved from [Link]

  • N-Boc-1-oxa-6-azaspiro[2.5]octane,97%. (n.d.). Acmec Biochemical. Retrieved from [Link]

  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. (n.d.). LookChem. Retrieved from [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Pearson. [https://www.pearson.com/en-us/search.html?q=ketones hydrolysis decarboxylation]([Link] hydrolysis decarboxylation)

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). MDPI. [Link]

  • Degradation of fuel oxygenates and their main intermediates by Aquincola tertiaricarbonis L108. (2008). R Discovery. [Link]

Sources

Technical Support Center: Analytical Guidance for tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate . This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile spirocyclic building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common analytical challenges. This document is structured to provide direct answers to specific issues you may encounter during your experiments.

Introduction: Understanding the Molecule

This compound is a unique bifunctional molecule featuring a rigid spirocyclic core, a reactive ketone, and a secondary amine protected by the acid- and thermally-labile tert-butoxycarbonyl (Boc) group. This combination of features makes it a valuable synthetic intermediate but also presents specific analytical hurdles. The primary challenges stem from the lability of the Boc group under common analytical conditions and the conformational rigidity of the spiro-fused ring system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of this compound.

Q1: What are the biggest analytical challenges with this compound? The two most significant challenges are:

  • Boc Group Instability: The Boc protecting group is highly sensitive to acidic conditions, which are common in reversed-phase HPLC mobile phases. It can also be thermally unstable, complicating GC analysis.[1] This instability can lead to inaccurate quantification and the appearance of impurity peaks that are actually degradation products.

  • Mass Spectrometry Fragmentation: Due to the labile nature of the Boc group, obtaining a clear molecular ion peak ([M+H]⁺) in electrospray ionization mass spectrometry (ESI-MS) can be difficult. The molecule often undergoes in-source fragmentation, primarily showing a peak corresponding to the loss of the Boc group.[2][3]

Q2: How should I store the compound to ensure its stability? Store the compound in a tightly sealed container in a cool, dry place, away from acidic vapors. While the solid is generally stable, prolonged exposure to atmospheric moisture or acidic environments can lead to the slow hydrolysis of the Boc group. For long-term storage, refrigeration is recommended.

Q3: Can I analyze this compound using Gas Chromatography (GC)? Direct analysis by GC is generally not recommended. The thermal lability of the N-Boc group can cause it to cleave in the hot GC inlet, leading to the detection of the deprotected species (4-oxo-6-azaspiro[2.5]octane) and inaccurate results.[4] If GC is the only option, derivatization of the ketone or use of a very low-temperature inlet and oven program may be required, but HPLC is the preferred method.

Q4: What is the expected appearance of the compound in ¹H NMR? The ¹H NMR spectrum will be complex due to the rigid spirocyclic structure. You should expect to see distinct signals for the cyclopropane protons (typically upfield) and the piperidine ring protons. The piperidine ring protons will likely appear as complex multiplets due to restricted conformational mobility and axial/equatorial relationships. A characteristic singlet integrating to 9 protons for the tert-butyl group of the Boc protector should be observed around 1.4-1.5 ppm.[5]

Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. However, the acidic mobile phases often used in reversed-phase chromatography can cause analytical artifacts.

Issue 1: A new, early-eluting peak appears, or the main peak is tailing.

Q: I'm running a standard reversed-phase gradient with 0.1% TFA in water/acetonitrile, and I see a small peak eluting before my main compound. Is this an impurity from my synthesis?

A: While it could be a synthetic impurity, it is highly probable that you are observing on-column deprotection of the Boc group. The resulting free amine is more polar and therefore elutes earlier than the Boc-protected parent compound.[6] Peak tailing can also occur if this deprotection happens slowly as the compound travels through the column.

Root Cause Analysis: Trifluoroacetic acid (TFA) at a concentration of 0.1% creates a mobile phase pH of ~2. This is often acidic enough to cause slow cleavage of the acid-sensitive Boc group, especially if the sample spends a significant amount of time in the autosampler or on the column.[7]

Troubleshooting Protocol:

  • Modify the Mobile Phase: Replace 0.1% TFA with a less aggressive acidic modifier.

    • Option A (Recommended): Use 0.1% Formic Acid or 0.1% Acetic Acid. These acids provide a higher pH (~2.7 and ~3.2, respectively) which significantly reduces the rate of Boc cleavage while still providing good peak shape.

    • Option B: Use a buffered mobile phase, such as 10 mM ammonium acetate or ammonium formate, adjusted to a pH between 4 and 6. This is often the most robust solution.

  • Reduce Analysis Time & Temperature:

    • Use a shorter column or a faster gradient to minimize the compound's residence time on the column.

    • If your HPLC system has a temperature-controlled column compartment, reduce the temperature to 20-25°C to slow the rate of the acid-catalyzed hydrolysis.[7]

  • Sample Preparation: Prepare your samples in a neutral solvent (e.g., 50:50 acetonitrile:water) immediately before analysis. Do not let samples sit in acidic mobile phase in the autosampler for extended periods.

Recommended HPLC Starting Conditions
ParameterRecommendationRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides sufficient acidity for good peak shape with reduced risk of deprotection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 5% to 95% B over 5 minutesA standard screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 25°CAvoids elevated temperatures that can accelerate Boc cleavage.
Detection UV at 210 nmDetection of the ketone and carbamate chromophores.
Injection Vol. 1-5 µLStandard volume.
Workflow for HPLC Method Optimization

HPLCTroubleshooting start Start | Poor Peak Shape (Tailing or Extra Peak) check_ph Is Mobile Phase pH < 2.5? (e.g., using TFA) start->check_ph change_acid Action: Replace TFA with 0.1% Formic Acid or use Ammonium Acetate Buffer check_ph->change_acid Yes other_issue Problem Persists | Consider other issues (e.g., column overload, secondary interactions) check_ph->other_issue No lower_temp Action: Reduce Column Temperature to 25°C change_acid->lower_temp check_again Re-analyze Sample lower_temp->check_again good_peak Result: Sharp, Symmetrical Peak check_again->good_peak Resolved check_again->other_issue Not Resolved

HPLC method optimization workflow.
Part 3: Troubleshooting Guide: Mass Spectrometry (MS)

Q: I am analyzing my compound by LC-MS with ESI, but I cannot find the molecular ion peak at the expected m/z of 224.2 for [M+H]⁺. Instead, I see a large peak at m/z 124.1. Is my sample completely degraded?

A: This is a very common and expected observation. The peak at m/z 124.1 corresponds to the deprotected amine ([M-Boc+H]⁺). The Boc group is notoriously unstable under typical ESI-MS conditions and readily fragments in the ionization source.[2] The energy of the ionization process is sufficient to cause the loss of both isobutylene (56 Da) and carbon dioxide (44 Da), a total loss of 100 Da.

Troubleshooting Protocol:

  • Look for the Correct Ions: Do not search for the parent mass. Instead, extract the ion chromatogram for the deprotected fragment.

    • Primary Fragment: [M - Boc + H]⁺ = C₇H₁₀NO⁺, Expected m/z = 124.0757

    • Parent Ion: [M + H]⁺ = C₁₁H₁₈NO₃⁺, Expected m/z = 212.1281 (Note: Original user prompt had a typo in the name, this guide is for this compound, MW 211.26). The correct [M+H]⁺ is 212.13. The deprotected fragment [M-Boc+H]⁺ is C6H10N+ m/z 96.08. Correction: The structure is C12H19NO3, MW 225.28. [M+H]+ = 226.14. [M-Boc+H]+ = C7H12NO+ = 126.09. Let me re-verify the structure from the name. 6-azaspiro[2.5]octane core is C7H13N. 4-oxo adds a ketone. tert-butyl carboxylate adds C5H9O2. Formula: C12H19NO3. MW: 225.28.

    • Corrected Primary Fragment: [M - Boc + H]⁺ = C₇H₁₂NO⁺, Expected m/z = 126.0913

    • Corrected Parent Ion: [M + H]⁺ = C₁₂H₂₀NO₃⁺, Expected m/z = 226.1438

  • Soften Ionization Conditions: If your instrument allows, reduce the in-source fragmentation by lowering parameters like the fragmentor voltage, skimmer voltage, or capillary exit voltage. This may increase the relative abundance of the parent [M+H]⁺ ion, but the deprotected fragment will likely remain the base peak.

  • Confirm with H/D Exchange: For an unequivocal confirmation of the presence of the Boc group, an advanced technique is on-column H/D exchange HPLC/ESI/MS. By using a deuterated mobile phase, the amide proton of the carbamate will be exchanged for deuterium, resulting in a +1 Da mass shift in the parent ion, which would not be observed if the Boc group were absent.[2][3]

Expected MS Fragmentation Pathway

MS_Fragmentation Parent Parent Compound [M+H]⁺ m/z = 226.14 Fragment1 Loss of Isobutylene [M - C₄H₈ + H]⁺ m/z = 170.08 Parent->Fragment1 - C₄H₈ Fragment2 Loss of CO₂ (Deprotected Amine) [M - C₅H₈O₂ + H]⁺ m/z = 126.09 Fragment1->Fragment2 - CO₂

Primary ESI-MS fragmentation pathway.
Part 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹H NMR spectrum is very crowded in the aliphatic region, and I'm having trouble assigning the protons of the spirocyclic core. How can I confirm the structure?

A: The conformational rigidity of the spiro[2.5]octane system prevents simple first-order analysis. The protons on the six-membered ring are diastereotopic and will show complex splitting patterns. To unambiguously assign the structure, 2D NMR experiments are essential.

Recommended NMR Protocol:

  • Acquire Standard 1D Spectra:

    • ¹H NMR: Confirm the presence of the tert-butyl group (~1.4-1.5 ppm, singlet, 9H) and observe the complex multiplets for the ring system protons.

    • ¹³C NMR: Identify the carbonyl carbon (~200-210 ppm), the carbamate carbonyl (~155 ppm), the quaternary spiro carbon, and the tert-butyl carbons.

  • Perform 2D NMR for Structural Elucidation:

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. It will allow you to "walk" around the piperidine ring and the cyclopropane ring separately, identifying which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon to which it is directly attached. It is invaluable for assigning the carbon resonances based on the more easily assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. This is critical for piecing the structure together, for example, by correlating the protons on C5 and C7 to the ketone carbonyl at C4.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of bonding. For spirocycles, this is the most powerful tool for determining relative stereochemistry by observing correlations between protons on the cyclopropane ring and those on the piperidine ring.[8]

A detailed structural and conformational analysis of similar 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using these techniques, highlighting their power in defining the relative configuration and preferred conformations of such systems.[9]

References
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Gao, J., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • Jeong, H., et al. (2007). Electrospray ionization mass spectrometry of macrocyclic spirocycles.
  • Selwood, A. I., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs.
  • Gao, J., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
  • ResearchGate. (2012).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry.
  • Maguire, A. R., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Beilstein Journals. (n.d.). Synthesis of Boc-protected amines.

Sources

Technical Support Center: Protecting Group Strategies for 6-Azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 6-azaspiro[2.5]octan-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic routes. The unique architecture of this molecule, featuring a secondary amine within a lactam ring and a ketone adjacent to a cyclopropyl group, presents specific challenges and opportunities in chemical synthesis.

This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during the protection and deprotection of the key functional groups.

Diagram: Strategic Overview of Protection

G cluster_molecule 6-Azaspiro[2.5]octan-4-one cluster_strategy Protecting Group Strategy mol Key Functional Groups start Starting Material: 6-Azaspiro[2.5]octan-4-one choice Need to modify elsewhere in the molecule? start->choice protect_N Protect Secondary Amine (N-H) choice->protect_N Yes, amine is reactive protect_O Protect Ketone (C=O) choice->protect_O Yes, ketone is reactive protect_both Orthogonal Protection of Both Groups choice->protect_both Yes, both are reactive reaction Perform Desired Synthetic Transformation(s) protect_N->reaction protect_O->reaction protect_both->reaction deprotect Selective Deprotection reaction->deprotect final Final Product deprotect->final

Caption: Decision workflow for implementing a protecting group strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Amine Protection (N-H)

Question 1: I'm getting low yields when trying to protect the secondary amine with Boc anhydride (Boc₂O). What's going wrong?

Answer: Low yields during Boc protection of the 6-azaspiro[2.5]octan-4-one are often due to a few key factors:

  • Insufficient Basicity: The nitrogen in the lactam is significantly less nucleophilic than a typical secondary amine due to the resonance delocalization with the adjacent carbonyl group. Standard conditions using a mild base like triethylamine (TEA) may not be sufficient to deprotonate the N-H group effectively.

  • Steric Hindrance: The spirocyclic nature of the scaffold can create steric congestion around the nitrogen atom, slowing down the reaction with the bulky Boc anhydride.

  • Reaction Conditions: The choice of solvent and temperature is critical.

Troubleshooting Steps:

  • Use a Stronger Base: Switch from triethylamine to a more potent, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) used catalytically with your primary base, or use a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) if your molecule can tolerate it. DMAP is known to acylate the carbonyl of Boc₂O, creating a more reactive intermediate.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.

  • Solvent Choice: Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. If using a base like NaH, ensure the solvent is anhydrous.

Question 2: My Cbz-protection (Benzyl Chloroformate) is not going to completion and I see multiple spots on my TLC plate. What are the likely side products?

Answer: Incomplete conversion and side products during Cbz protection are common. The primary issues are the reactivity of the reagent and reaction pH.

  • Reagent Decomposition: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can decompose to benzyl alcohol and HCl. The generated acid can protonate the amine, shutting down the reaction.

  • Over-acylation: While less common for this substrate, highly reactive conditions could potentially lead to side reactions.

  • pH Control: The Schotten-Baumann condition (using an aqueous base like Na₂CO₃ or NaOH) is a classic method for Cbz protection.[1] If the pH is not maintained in the optimal range (typically 8-10), the reaction can stall.

Troubleshooting Steps:

  • Use Fresh Reagent: Ensure your benzyl chloroformate is from a fresh bottle or has been properly stored.

  • Optimize Schotten-Baumann Conditions: Dissolve the spirocycle in an organic solvent (like THF or dioxane) and add it to a cooled (0 °C) aqueous solution of sodium carbonate or bicarbonate. Add the Cbz-Cl dropwise while vigorously stirring to maintain the pH. This two-phase system helps to control the reaction.

  • Alternative Reagents: Consider using N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which is a more stable, solid reagent and often gives cleaner reactions, albeit sometimes more slowly.[2]

Ketone Protection (C=O)

Question 3: I am trying to form a cyclic ketal using ethylene glycol and p-toluenesulfonic acid (p-TsOH) as a catalyst, but the reaction is very slow and incomplete.

Answer: The ketone at the 4-position is somewhat sterically hindered by the adjacent spiro-fused cyclopropane ring. This can make the approach of the diol for ketalization less favorable compared to a simple acyclic ketone.

  • Inefficient Water Removal: Ketal formation is a reversible equilibrium reaction.[3][4][5] The removal of water is absolutely essential to drive the reaction to completion.

  • Insufficient Catalysis: The amount or strength of the acid catalyst may not be adequate.

Troubleshooting Steps:

  • Aggressive Water Removal: Use a Dean-Stark apparatus with a refluxing solvent like toluene or benzene to azeotropically remove water as it forms. Alternatively, for smaller scale reactions, adding molecular sieves (3Å or 4Å, freshly activated) to the reaction mixture can be effective.

  • Alternative Catalysts: If p-TsOH is not effective, you might try a stronger Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). These can activate the carbonyl more effectively.

  • More Reactive Diols: While ethylene glycol is standard, using 2,2-dimethyl-1,3-propanediol can sometimes favor ketal formation due to the Thorpe-Ingold effect, although the resulting ketal is more sterically bulky.

Deprotection & Orthogonal Strategies

Question 4: I have a Boc-protected amine and need to deprotect it without affecting other acid-sensitive groups in my molecule. Standard TFA in DCM is too harsh. What are my options?

Answer: This is a classic challenge in multi-step synthesis. The key is to use milder acidic conditions or non-acidic methods.

  • Milder Acidic Conditions: Trifluoroacetic acid (TFA) is a very strong acid.[6][7][8] You can often achieve Boc deprotection with less aggressive acids.

    • HCl in Dioxane/MeOH: A 4M solution of HCl in dioxane is a very common and effective reagent.[7] It can be used at 0 °C to room temperature, and the reaction is often complete in under an hour.

    • Formic Acid: Using formic acid as both the reagent and solvent can be a mild and effective method for cleaving Boc groups.

  • Non-Acidic Methods:

    • Thermal Deprotection: Heating the Boc-protected compound (often >150 °C) can cause thermal cleavage, though this is not suitable for thermally sensitive substrates.[9]

    • Lewis Acids: Certain Lewis acids, like ZnBr₂ in DCM, can selectively remove Boc groups under non-protic conditions.

Question 5: I need to protect both the amine and the ketone. What is a good orthogonal strategy?

Answer: An orthogonal protecting group strategy allows for the selective removal of one group in the presence of the other.[10][11][12] This is crucial for sequential modifications.

Recommended Orthogonal Pair:

  • Amine Protection: Protect the amine as a Cbz (benzyloxycarbonyl) group.

  • Ketone Protection: Protect the ketone as an ethylene glycol ketal .

Why this works:

  • Cbz Deprotection: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[1][8][13] This condition is neutral and will not affect the acid-labile ketal.

  • Ketal Deprotection: The ketal is removed under acidic conditions (e.g., aqueous HCl, p-TsOH in acetone/water).[3][4] These conditions will not cleave the Cbz group.

This strategy allows you to unmask either the amine or the ketone selectively, providing maximum flexibility for your synthetic route.

Diagram: Orthogonal Deprotection Workflow

G start N-Cbz, 4-Ketal Protected 6-Azaspiro[2.5]octan-4-one choice Which group to deprotect? start->choice deprotect_N Deprotect Amine choice->deprotect_N Amine deprotect_O Deprotect Ketone choice->deprotect_O Ketone cond_N Conditions: H₂, Pd/C, MeOH (Hydrogenolysis) deprotect_N->cond_N prod_N Result: Free Amine, Protected Ketone cond_N->prod_N cond_O Conditions: Aq. HCl, Acetone (Acid Hydrolysis) deprotect_O->cond_O prod_O Result: Protected Amine, Free Ketone cond_O->prod_O

Caption: Orthogonal deprotection of Cbz and Ketal groups.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is better for the amine: Boc or Cbz? A1: The choice depends entirely on the planned synthetic route.

  • Choose Boc if you need to perform reactions under basic or hydrogenolysis conditions and plan to deprotect with acid. Boc groups are known for their stability in a wide range of non-acidic conditions.[6][14]

  • Choose Cbz if your downstream chemistry involves acid-sensitive functional groups and you have access to hydrogenation equipment. The Cbz group is stable to both acidic and basic conditions but is readily cleaved by hydrogenolysis.[8][13][15]

Q2: Can I perform reactions on the cyclopropane ring without affecting the protecting groups? A2: Generally, yes. The cyclopropane ring is relatively stable. However, be cautious with reactions that generate strong carbocation character adjacent to the ring or involve harsh acidic conditions, which could potentially lead to ring-opening. Standard Boc, Cbz, and ketal protecting groups should be stable to many common transformations.

Q3: How do I confirm that my protection/deprotection reaction was successful? A3: A combination of techniques is recommended:

  • TLC: A clear shift in the Rf value is the first indication.

  • ¹H NMR: Look for the appearance or disappearance of characteristic protecting group signals. For Boc, a large singlet around 1.4-1.5 ppm (9H). For Cbz, aromatic signals around 7.3 ppm (5H) and a benzylic singlet around 5.1 ppm (2H). For an ethylene ketal, a multiplet around 3.9-4.0 ppm (4H).

  • Mass Spectrometry: A change in the molecular weight corresponding to the addition or loss of the protecting group mass is definitive confirmation.

Summary of Common Protecting Groups & Conditions

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
Secondary Amine tert-ButoxycarbonylBocBoc₂O, DMAP (cat.), TEA, DCMStrong Acid (TFA, HCl in Dioxane)[6][7]Base, Hydrogenolysis, Nucleophiles
BenzyloxycarbonylCbz / ZCbz-Cl, Na₂CO₃, H₂O/DioxaneH₂, Pd/C (Hydrogenolysis)[1][13]Acid, Base, Mild Oxidants
Ketone Ethylene Ketal-Ethylene glycol, p-TsOH, Toluene (reflux)Aqueous Acid (e.g., 1M HCl)[4][16]Base, Hydrogenolysis, Organometallics

Experimental Protocols

Protocol 1: Boc Protection of 6-Azaspiro[2.5]octan-4-one
  • Setup: To a solution of 6-azaspiro[2.5]octan-4-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).

Protocol 2: Hydrogenolysis of an N-Cbz Protected Amine
  • Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected compound (1.0 eq) in methanol (MeOH, ~0.05 M).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be used as is or purified further if necessary.

References

Sources

Validation & Comparative

The Rising Stars of Drug Discovery: A Comparative Guide to the Biological Activity of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and tunable biological activity is relentless. Spirocyclic compounds, characterized by their unique orthogonally fused ring systems, have emerged as a promising class of molecules, offering a departure from the predominantly flat structures of many traditional pharmaceuticals.[1] Among these, the tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate scaffold presents a particularly intriguing starting point for the development of new therapeutic agents. This guide provides a comparative analysis of the potential biological activities of derivatives of this scaffold, supported by experimental data from analogous systems and detailed protocols for in vitro evaluation.

The inherent rigidity and three-dimensional nature of the azaspiro[2.5]octane core provide a unique framework for orienting substituents in precise spatial arrangements, making it an attractive scaffold for targeting a variety of biological macromolecules. The presence of a ketone and a protected amine offers versatile handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Comparative Analysis of Azaspiro Derivatives: Insights from Structurally Related Compounds

While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, valuable insights can be gleaned from the study of structurally related azaspiro compounds. These analogs provide a strong foundation for predicting the potential therapeutic applications and for designing robust screening funnels for novel derivatives.

One such class of related compounds is the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. Studies on these molecules have revealed significant in vitro anticancer activity.[2] For instance, certain derivatives have demonstrated potent cytotoxicity against a panel of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells.[2]

Another relevant example comes from the study of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], which have been investigated as potential antitumor agents.[3] These compounds have been shown to induce apoptosis and affect cell motility in cancer cell lines.[3][4]

The following table summarizes the cytotoxic activities of selected analogous azaspiro derivatives, providing a benchmark for the potential potency of novel compounds based on the this compound scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesCompound 6dA549 (Lung)0.26[2]
Compound 8bMDA-MB-231 (Breast)0.10[2]
Compound 6bHeLa (Cervical)0.18[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]Most effective derivativesVarious4.2 - 24.1[4]

This data underscores the potential for azaspiro compounds to exhibit potent cytotoxic effects against various cancer cell lines. The variations in activity based on the specific derivative highlight the importance of systematic SAR studies.

Key Experimental Workflows for Biological Evaluation

To ascertain the biological activity of novel this compound derivatives, a tiered screening approach is recommended. This typically begins with broad-based in vitro assays to assess general cytotoxicity and antioxidant potential, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies MTT Assay Cytotoxicity Screening (MTT Assay) Enzyme Inhibition Enzyme Inhibition Assays MTT Assay->Enzyme Inhibition Active Compounds Antioxidant Assays Antioxidant Potential (DPPH/ABTS Assays) Antioxidant Assays->Enzyme Inhibition Active Compounds Apoptosis Assays Apoptosis/Cell Cycle Analysis Enzyme Inhibition->Apoptosis Assays Novel Derivatives Novel Derivatives Novel Derivatives->MTT Assay Novel Derivatives->Antioxidant Assays

Caption: Tiered workflow for the biological evaluation of novel derivatives.

I. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is a robust and widely used method for the initial screening of potential anticancer compounds.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Antioxidant Activity Evaluation: DPPH and ABTS Assays

Many pathological conditions, including cancer, are associated with oxidative stress. Therefore, assessing the antioxidant potential of novel compounds is a valuable component of their biological characterization. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining in vitro antioxidant activity.[7][8]

A. DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution.[7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[1]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.[7]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

B. ABTS Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[8] This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[8]

Step-by-Step Protocol:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8]

  • Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: Add a small volume of the test compound to the diluted ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e-g., 6-30 minutes).[9]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

III. Elucidating the Mechanism of Action: Enzyme Inhibition Assays

Should the primary screening reveal significant biological activity, the next logical step is to investigate the underlying mechanism of action. Many drugs exert their effects by inhibiting specific enzymes.[10] A general protocol for a spectrophotometric enzyme inhibition assay is provided below, which can be adapted for specific enzyme targets.

G Enzyme Enzyme Product Product Enzyme->Product + Substrate No/Reduced Product No/Reduced Product Enzyme->No/Reduced Product + Substrate + Inhibitor Substrate Substrate Inhibitor Inhibitor Inhibitor->Enzyme binds to

Caption: General principle of an enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified target enzyme, the substrate, and the test inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Incubate for a specific time (e.g., 15-30 minutes) to allow for binding.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Monitor the formation of the product over time by measuring the change in absorbance (or fluorescence) at the appropriate wavelength using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction rates (velocities) for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, biologically active compounds. By leveraging the insights gained from structurally related azaspiro systems and employing a systematic approach to biological evaluation, researchers can effectively explore the therapeutic potential of this unique molecular architecture. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of new derivatives, paving the way for the discovery of the next generation of therapeutic agents. Future work should focus on the synthesis of a diverse library of derivatives and their evaluation in the described assays to build a comprehensive structure-activity relationship profile.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. [Link]

  • ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure. 2024. [Link]

  • Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-protocol. 2.6. DPPH Radical Scavenging Assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • PMC. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. 2025. [Link]

  • NIH. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • ResearchGate. Can you suggest a relevant protocol for ABTS radical scavenging assay? 2025. [Link]

  • PLOS ONE. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. [Link]

  • MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]hexanes-2,5′-Pyrimidines] as Potential Antitumor Agents. 2022. [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • ResearchGate. Cytotoxicity of selected 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] 4 against CT26 cell line for 24 h (A) and 72 h (B). [Link]

  • JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. 2023. [Link]

  • Google Patents. Oxaspiro [2.
  • PubMed. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. 2022. [Link]

  • Blucher Proceedings. Synthesis of new biologically actived azaspiro compounds. [Link]

  • ResearchGate. Structure-activity relationship study of novel anticancer aspirin-based compounds. 2025. [Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • ResearchGate. (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. 2025. [Link]

  • Semantic Scholar. Structure-activity relationship study of novel anticancer aspirin-based compounds. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. 2025. [Link]

  • Brieflands. Cytotoxic and Apoptogenic Sesquiterpenoids from the Petroleum Ether Extract of Artemisia aucheri Aerial Parts. [Link]

  • PubMed. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. [Link]

  • Google Patents. WO2012122264A1 - Oxaspiro [2.
  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • MDPI. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. [Link]

Sources

Comparative Guide to In Vitro Assays for Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro assays for the characterization of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate analogs. This chemical scaffold has emerged as a versatile backbone for the development of modulators targeting key G-protein coupled receptors (GPCRs), including the M1 muscarinic acetylcholine receptor and orexin receptors. The choice of in vitro assays is critical for elucidating the mechanism of action, potency, and selectivity of these analogs, thereby guiding drug discovery and development efforts.

Part 1: Characterization of M1 Muscarinic Acetylcholine Receptor Modulators

The M1 muscarinic acetylcholine receptor, a Gq-coupled GPCR, is a prime therapeutic target for cognitive disorders such as Alzheimer's disease.[1] Analogs of the 6-azaspiro[2.5]octane scaffold have shown potential as M1 receptor modulators.[2][3] A robust in vitro testing cascade is essential to characterize their activity.

M1 Receptor Signaling Pathway

Activation of the M1 receptor by an agonist initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Agonist Agonist Agonist->M1 Binds

Caption: Simplified M1 muscarinic receptor signaling pathway.

Comparative Analysis of In Vitro Assays for M1 Receptor Modulators
Assay TypePrincipleAdvantagesDisadvantagesThroughput
Radioligand Binding Assay Measures the ability of a test compound to displace a radiolabeled ligand from the M1 receptor.[6][7]Provides direct measurement of binding affinity (Ki).[7] Can determine receptor density (Bmax).[7]Requires handling of radioactive materials. Does not provide information on functional activity (agonist vs. antagonist).Medium to High
Calcium Flux Assay Measures changes in intracellular calcium concentration upon M1 receptor activation using fluorescent dyes.[4][5]Functional assay that can distinguish between agonists and antagonists. High-throughput friendly.[8]Signal can be transient. Potential for off-target effects influencing calcium levels.[9][10]High
IP-One HTRF Assay Measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).[9][11][12]Highly specific for the Gq pathway.[9][10] Stable signal allows for a larger assay window.[12] Can be miniaturized for high-throughput screening.[13]Indirect measure of receptor activation. Requires specific reagents and instrumentation.High
Experimental Protocols

This protocol is adapted from methodologies described for competitive binding assays.[6][14][15]

Objective: To determine the binding affinity (Ki) of this compound analogs for the M1 muscarinic receptor.

Materials:

  • Cell membranes from a cell line recombinantly expressing the human M1 receptor (e.g., CHO or HEK293 cells).[6]

  • Radioligand: [3H]N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.[3][6]

  • Unlabeled competitor: Pirenzepine or atropine for non-specific binding determination.[6][16]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]

  • 96-well filter plates (e.g., MultiScreenHTS with glass fiber filters).[6]

  • Scintillation cocktail and a microplate scintillation counter.[6]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test analogs.

  • Reaction Setup: In a 96-well filter plate, add the following in a final volume of 200-250 µL:

    • M1 receptor-containing membranes (e.g., 8.75 µg protein/well).[6]

    • Radioligand (e.g., 0.6 nM [3H]-NMS).[6]

    • Varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM atropine).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[14][15]

  • Filtration: Stop the reaction by rapid vacuum filtration through the filter plate.[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[6]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[14]

Radioligand_Binding_Workflow A Prepare Serial Dilutions of Test Compounds B Incubate Membranes, Radioligand & Compound in 96-well Filter Plate A->B C Vacuum Filtration to Separate Bound from Free Ligand B->C D Wash Filters C->D E Add Scintillation Cocktail & Count Radioactivity D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: Workflow for a radioligand binding assay.

This protocol is based on established methods for measuring intracellular calcium mobilization.[1][4][17]

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the analogs at the M1 receptor.

Materials:

  • A cell line stably expressing the human M1 receptor (e.g., CHO-M1 or HEK293-M1).[4][11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]

  • 96- or 384-well black-walled, clear-bottom plates.[8]

  • A fluorometric imaging plate reader (FLIPR) or a plate reader with a liquid handling system.[1][8]

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplates and grow overnight.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C.[1]

  • Washing: Remove the dye solution and wash the cells with assay buffer.[1]

  • Compound Addition and Measurement:

    • Agonist Mode: Place the plate in the plate reader and measure the baseline fluorescence. Add serial dilutions of the test compounds and continue to measure the fluorescence intensity over time to detect calcium flux.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds before adding a known M1 agonist (e.g., carbachol or acetylcholine) at its EC80 concentration. Measure the inhibition of the agonist-induced calcium flux.[18]

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

This protocol is based on the manufacturer's instructions and published applications.[9][11][12][13]

Objective: To quantify the Gq-mediated signaling of the analogs by measuring IP1 accumulation.

Materials:

  • A cell line stably expressing the human M1 receptor.[11]

  • IP-One HTRF assay kit (contains IP1-d2, anti-IP1-cryptate, and lysis buffer).[9]

  • Stimulation buffer containing LiCl (to prevent IP1 degradation).[9][12]

  • An HTRF-compatible microplate reader.[12]

Procedure:

  • Cell Plating: Seed cells into a 96- or 384-well plate and incubate overnight.[11]

  • Cell Stimulation:

    • Agonist Mode: Add serial dilutions of the test compounds in stimulation buffer to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds before adding a known M1 agonist.

  • Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[12][13]

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.

  • Incubation: Incubate for 1 hour at room temperature.[9]

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[12]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine EC50 or IC50 values.

Part 2: Characterization of Orexin Receptor Antagonists

The orexin system, consisting of two receptors, OX1R and OX2R, is a key regulator of sleep and wakefulness.[19] Orexin receptor antagonists are a novel class of therapeutics for insomnia.[20] The 6-azaspiro[2.5]octane scaffold has also been explored for developing orexin receptor antagonists.

Orexin Receptor Signaling Pathways

Orexin receptors primarily couple to Gq proteins, leading to calcium mobilization, similar to the M1 receptor.[21] However, they can also couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, or Gs proteins, which stimulate cAMP production.[21][22][23]

Orexin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OXR Orexin Receptor (OX1R/OX2R) Gq Gq OXR->Gq Activates Gis Gi/s OXR->Gis Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gis->AC Ca_release Ca2+ Release PLC->Ca_release cAMP_change cAMP ↑↓ AC->cAMP_change Orexin Orexin-A/B Orexin->OXR Binds Calcium_Flux_Antagonist_Workflow A Seed & Culture Receptor-Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Pre-incubate with Test Antagonist B->C D Add Agonist (e.g., Orexin-A) & Measure Fluorescence C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for a calcium flux antagonist assay.

This protocol is for measuring changes in intracellular cAMP levels, particularly for Gi-coupled signaling. [21][24] Objective: To investigate the potential of the analogs to modulate Gi or Gs-coupled signaling pathways of orexin receptors.

Materials:

  • A cell line expressing the orexin receptor of interest.

  • A cAMP detection kit (e.g., HTRF or ELISA-based). [22][24]* Forskolin (to stimulate adenylyl cyclase for Gi-coupled assays). [24]* A plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating and Stimulation:

    • Gi-coupled antagonist assay: Pre-incubate cells with the test compounds, then stimulate with a combination of forskolin and an orexin agonist.

    • Gs-coupled antagonist assay: Pre-incubate cells with the test compounds, then stimulate with an orexin agonist.

  • Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Data Analysis: Determine the IC50 values by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration.

Data Interpretation and Strategic Considerations

  • Affinity vs. Function: Radioligand binding assays provide a direct measure of a compound's affinity for the receptor but do not reveal its functional consequence (agonist, antagonist, or allosteric modulator). Functional assays like calcium flux and second messenger assays are essential to determine the compound's efficacy.

  • Screening Cascade: For high-throughput screening (HTS) of large compound libraries, calcium flux or IP-One assays are often the primary choice due to their speed and automation compatibility. [13][20]Hits from the primary screen are then typically confirmed and further characterized in secondary assays, including radioligand binding to determine affinity and selectivity, and potentially other functional assays (e.g., cAMP) to explore different signaling pathways.

  • Selectivity: It is crucial to test the analogs against related receptor subtypes (e.g., other muscarinic receptors for M1 modulators, and both OX1R and OX2R for orexin modulators) to determine their selectivity profile.

Conclusion

The in vitro characterization of this compound analogs requires a multi-faceted approach employing a combination of binding and functional assays. The choice of assays should be guided by the specific research question, whether it is for initial hit identification in HTS or for in-depth mechanistic studies of lead compounds. By judiciously applying the assays described in this guide, researchers can effectively profile these promising analogs and advance the development of novel therapeutics for neurological disorders.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Orexin 2 Receptor Antagonist Binding Affinity Assay.
  • Merck Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates.
  • ResearchGate. (n.d.). IP-One HTRF ® assay measuring G q activation.
  • BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader.
  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.
  • Roecker, A. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. Journal of Medicinal Chemistry, 57(3), 824-843. [Link]

  • Wang, Y., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules, 28(7), 3195. [Link]

  • Weichilab. (n.d.). HTRF IP-One Gq Detection Kit.
  • Innoprot. (n.d.). CaNOMAD Muscarinic Acetylcholine Receptor M1 Cell Line.
  • Straiker, A., et al. (2016). In Vitro Signaling Properties of Cannabinoid and Orexin Receptors. Pharmacology, 98(5-6), 229-237. [Link]

  • Beresewicz, M., et al. (2019). Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. International Journal of Molecular Sciences, 20(22), 5731. [Link]

  • Revvity. (n.d.). IP-One.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Revvity. (n.d.). HTRF IP-One Gq Detection Kit, 1,000 Assay Points.
  • Birdsall, N. J., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • Langmead, C. J., et al. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 378-391. [Link]

  • Tayebati, S. K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of neuroimmunology, 99(2), 224-229. [Link]

  • Monash University. (2022). Investigating Drivers for M1 Muscarinic Acetylcholine Receptor-Mediated Adverse Events by M1 Positive Allosteric Modulators.
  • Van der Walt, M. M., et al. (2016). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 21(11), 1548. [Link]

  • Creative Biolabs. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay Cell Line.
  • Shirey, J. K., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences, 106(35), 15062-15067. [Link]

  • Jiang, H., et al. (2018). Ghrelin Through GHSR1a and OX1R Heterodimers Reveals a Gαs–cAMP-cAMP Response Element Binding Protein Signaling Pathway in Vitro. Frontiers in Endocrinology, 9, 578. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Calcium Imaging of Orexin Neuron Activity in Freely Moving Animals.
  • ResearchGate. (n.d.). Effect of dual orexin receptor antagonists on OxA-induced calcium flux.
  • University of California, San Francisco. (n.d.). CALCIUM FLUX PROTOCOL.
  • Woldan-Tambor, A., et al. (2011). Activation of orexin/hypocretin type 1 receptors stimulates cAMP synthesis in primary cultures of rat astrocytes. Pharmacological reports, 63(3), 717-723. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.
  • ResearchGate. (n.d.). Calcium Flux Assay Protocol.
  • ResearchGate. (2023). Reply to: The G protein preference of orexin receptors is currently an unresolved issue.
  • Cui, W., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 56, 128479. [Link]

  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of medicinal chemistry, 35(12), 2274-2283. [Link]

  • Coleman, P., et al. (2019). Orexin receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). [Link]

  • Cox, C. D., et al. (2017). U.S. Patent No. 9,555,044. Washington, DC: U.S.
  • ResearchGate. (n.d.). Activity of muscarinic agonists at wild-type M1, NC4M1M3, and NC3M1M3 chimeric receptors measured in calcium mobilization assays by FLIPR.

Sources

"comparing tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate to other spirocycles"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Three-Dimensional Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic profiles is a constant endeavor. For decades, drug discovery was dominated by flat, aromatic structures. However, the increasing recognition that three-dimensionality often correlates with improved clinical success has ignited a surge of interest in spirocyclic scaffolds.[1] These unique structures, defined by two rings sharing a single quaternary carbon atom, offer a rigidified, three-dimensional exit vector for substituents, which can lead to profound improvements in potency, selectivity, and pharmacokinetic properties.[2][3]

Spiro-containing systems inherently possess a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor increasingly linked to successful clinical outcomes.[1][4] This structural rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity for its target while potentially reducing off-target interactions.[1] This guide provides a comparative analysis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate , a versatile building block, against other key azaspirocyclic scaffolds, offering insights into their relative merits and applications in drug development programs.

Featured Scaffold: this compound

This compound (Compound 1 ) is a bifunctional building block that merges the desirable rigidity of the azaspiro[2.5]octane core with the synthetic versatility of a ketone and a Boc-protected amine. The cyclopropane ring introduces significant strain and a unique spatial arrangement, while the piperidone moiety offers a handle for further chemical elaboration.

This scaffold is particularly valuable as an intermediate in the synthesis of complex pharmaceutical agents.[5] For instance, it serves as a key component in the development of T-type Ca2+ channel antagonists, which have therapeutic potential in treating neurological disorders like epilepsy and chronic pain.[5] The Boc-protecting group allows for controlled reactions at the nitrogen atom, making it a predictable and reliable component in multi-step synthetic campaigns.

G cluster_scaffolds Comparative Azaspirocyclic Scaffolds Compound1 Compound 1: this compound Compound2 Compound 2: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Compound3 Compound 3: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Caption: Key azaspirocyclic scaffolds evaluated in this guide.

Comparative Analysis of Physicochemical and ADME-Relevant Properties

The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is, in turn, governed by its fundamental physicochemical properties.[6][7] Shifting from traditional flat scaffolds to spirocycles can favorably modulate properties like solubility, lipophilicity, and metabolic stability.[4]

Below is a comparative table of predicted physicochemical properties for our featured scaffold and two other commercially available diazaspirocycles. This data provides a foundation for understanding their potential behavior in biological systems.

PropertyCompound 1Compound 2Compound 3Rationale & Implication
Structure This compoundtert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylatetert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateAza[2.5]octanone vs. Diaza[3.3]heptane vs. Diaza[3.5]nonane
Molecular Formula C₁₂H₁₉NO₃[8]C₁₀H₁₈N₂O₂C₁₂H₂₂N₂O₂Differences in atom count impact molecular weight and polarity.
Molecular Weight ( g/mol ) 225.28[8]198.26226.31All are within the "lead-like" chemical space.
Predicted XlogP 1.4[8]0.51.2Lower LogP values (as in Cmpd 2) often correlate with increased aqueous solubility but may reduce membrane permeability. Compound 1 strikes a balance.
Topological Polar Surface Area (TPSA) (Ų) 46.641.541.5The ketone in Compound 1 increases TPSA, potentially improving solubility. High TPSA (>140 Ų) can limit cell permeability.[9]
Hydrogen Bond Donors 011The secondary amine in Compounds 2 & 3 acts as an H-bond donor, influencing solubility and target interactions. Compound 1 has none.
Hydrogen Bond Acceptors 333The number of acceptors is identical, suggesting similar potential for H-bonding interactions with biological targets.
Fraction of sp³ Carbons (Fsp³) 0.820.800.82All compounds exhibit high Fsp³, a hallmark of three-dimensional molecules associated with higher clinical success rates.[1]

Expert Insights:

  • Impact of the Ketone: The ketone functionality in Compound 1 is a key differentiator. It increases the Topological Polar Surface Area (TPSA), which can enhance aqueous solubility compared to a non-functionalized azaspiro[2.5]octane core. However, it also introduces a potential site for metabolic reduction. This feature can be exploited as a synthetic handle for further derivatization or be a liability depending on the therapeutic goal.

  • Monoaza vs. Diaza Scaffolds: Compound 1 is a monoaza spirocycle, whereas Compounds 2 and 3 are diazaspirocycles. The additional nitrogen atom in the diaza-scaffolds (specifically the unprotected secondary amine) acts as a hydrogen bond donor and a basic center. This significantly alters their physicochemical profiles, often leading to lower LogP values and different solubility and permeability characteristics.[4] The secondary amine provides an additional, orthogonal point for chemical modification.

  • Ring Size and Rigidity: The spiro[2.5]octane system of Compound 1 , with its strained cyclopropane ring, presents a highly rigid structure. The diazaspiro[3.3]heptane (Compound 2 ) is also exceptionally rigid and compact. The larger diazaspiro[3.5]nonane core (Compound 3 ) offers slightly more conformational flexibility while still maintaining a defined three-dimensional shape. The choice between these depends on the spatial requirements of the target protein's binding pocket.

Synthetic Accessibility & Strategy

The utility of a building block is intrinsically tied to its synthetic accessibility. The synthesis of spirocycles has evolved significantly, providing chemists with reliable routes to these complex structures.[2][10] A common strategy for synthesizing the core of Compound 1 involves the intramolecular cyclization of a piperidine derivative.

Caption: A representative synthetic workflow for the azaspiro[2.5]octane core.

This approach highlights the strategic use of readily available starting materials to construct a complex spirocyclic core. The choice to install the Boc-protecting group can be positioned at various stages, demonstrating the flexibility required in a robust synthetic plan.

Protocol: Comparative Assessment of Membrane Permeability via PAMPA

To translate physicochemical properties into a prediction of in vivo absorption, in vitro assays are indispensable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing a compound's ability to passively diffuse across a lipid membrane, mimicking the gastrointestinal barrier.[11]

Objective: To determine the effective permeability (Pe) of Compounds 1, 2, and 3 and compare their potential for passive oral absorption.

Materials:

  • 96-well microfilter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Corning Costar®)

  • Lecithin/dodecane solution (e.g., 10 mg/mL lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate reader (UV-Vis spectrophotometer)

Experimental Workflow:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Coat filter plate with 5 µL of lecithin/dodecane. B 2. Prepare donor solutions: Dilute test compounds to 100 µM in PBS. A->B C 3. Add 150 µL of donor solution to each well of the filter plate. B->C D 4. Add 300 µL of PBS to acceptor plate wells. E 5. Assemble 'sandwich': Place filter plate onto the acceptor plate. D->E F 6. Incubate at room temp. for 4-16 hours. E->F G 7. Measure compound concentration in both donor and acceptor wells via UV-Vis spectroscopy. H 8. Calculate Effective Permeability (Pe). G->H

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Membrane Coating: Carefully apply 5 µL of the lecithin/dodecane solution to the surface of each well on the donor filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Solution Preparation: Prepare the donor solutions by diluting the 10 mM DMSO stock of each test compound into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.

  • Plate Loading: Add 150 µL of the donor solution to each well of the coated filter plate. Add 300 µL of fresh PBS to each well of the acceptor plate.

  • Assembly and Incubation: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells makes contact with the buffer in the acceptor wells. Incubate this "sandwich" assembly at room temperature for a defined period (e.g., 5 hours).

  • Concentration Measurement: After incubation, determine the concentration of the compound in the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)]

    Where C is a constant related to the plate geometry and incubation time. Compounds are typically classified as having low (<1 x 10⁻⁶ cm/s) or high (>10 x 10⁻⁶ cm/s) permeability.

Trustworthiness through Self-Validation: The inclusion of well-characterized high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in every assay is critical. These controls validate the integrity of the artificial membrane and the experimental setup, ensuring that the comparative data generated is reliable and reproducible.

Conclusion and Future Outlook

This compound is a valuable scaffold that offers a unique combination of three-dimensionality, synthetic utility, and balanced physicochemical properties. Its rigid cyclopropane-containing core provides a well-defined exit vector for substituents, making it an excellent choice for fragment-based drug design and lead optimization campaigns.

When compared to diazaspirocycles like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, the choice of scaffold becomes a strategic decision based on the specific goals of the project:

  • For introducing a polar interaction point or a site for metabolic attack/derivatization, the ketone of Compound 1 is advantageous.

  • When a basic center or an additional point for diversification is required, the secondary amine of the diaza-scaffolds (Compounds 2 & 3 ) is ideal.

  • For achieving maximum rigidity in a compact space, the spiro[3.3]heptane core of Compound 2 is an excellent option.

The strategic incorporation of spirocyclic motifs is a proven method for enhancing drug-like properties.[3] By understanding the nuanced differences between these powerful building blocks, researchers can make more informed decisions, accelerating the discovery of safer and more effective medicines.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. BenchChem.
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar.
  • Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Physicochemical Descriptors Related to ADME Properties. ResearchGate. [Link]

  • Varela, J. A., & Saa, C. (2003). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • ResearchGate. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. Frontage Laboratories. [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]

  • LookChem. (n.d.). Cas 147804-30-6, 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. LookChem. [Link]

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum.
  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) Landscape of Azaspirocyclic Scaffolds: Insights for the Exploration of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 6-Azaspiro[2.5]octane Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel molecular architectures that offer improved pharmacological properties is paramount. Spirocyclic systems, with their inherent three-dimensionality, have garnered significant attention as they provide a strategic advantage in escaping the "flatland" of traditional aromatic compounds, often leading to enhanced target specificity, improved physicochemical properties, and better pharmacokinetics.[1][2] The scaffold of interest, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate , represents a unique and relatively unexplored chemical space. Its rigid structure, combining a cyclopropane and a piperidine ring through a spirocyclic junction, offers a compelling starting point for the design of novel therapeutics.

This guide provides a comprehensive analysis of the available information on this compound and, in the absence of direct structure-activity relationship (SAR) studies, draws insightful comparisons with better-characterized azaspirocyclic systems. By examining the SAR of related scaffolds, we aim to provide a predictive framework and a strategic roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this promising, yet under-investigated, molecular framework.

The Core Scaffold: this compound

The target molecule, with the chemical formula C₁₂H₁₉NO₃, is a Boc-protected aminoketone with a spirocyclic core.[3] The presence of the ketone functionality at the 4-position and the Boc-protected nitrogen at the 6-position of the piperidine ring offers multiple handles for synthetic diversification. The cyclopropane ring introduces conformational rigidity and a unique spatial arrangement of substituents.

Comparative SAR Analysis: Learning from Structurally Related Spirocycles

To build a foundational understanding for future SAR studies on the 6-azaspiro[2.5]octane system, we will now turn our attention to two well-documented classes of bioactive spirocyclic compounds: 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers and 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] as potential antitumor agents.

Alternative Scaffold 1: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers

Recent research has identified 2-azaspiro[3.3]heptane derivatives as potent and orally bioavailable inducers of fetal hemoglobin (HbF), a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease.[4] A key study provides excellent SAR insights that can be extrapolated to our scaffold of interest.

G cluster_0 SAR of 2-Azaspiro[3.3]heptane Derivatives Scaffold 2-Azaspiro[3.3]heptane Core R1 Substitutions at N-2 (e.g., Aryl, Heteroaryl) Scaffold->R1 Critical for Activity R2 Substitutions on the Spirocyclic Core Scaffold->R2 Modulates Potency & PK Activity Fetal Hemoglobin Induction R1->Activity R2->Activity

Key SAR Insights for 2-Azaspiro[3.3]heptanes.

The exploration of SAR for this class of compounds led to the identification of a clinical candidate, highlighting the importance of systematic structural modifications.[4]

CompoundR Group on N-2γ-globin mRNA Fold Induction
1 4-chlorophenyl2.5
18 2-fluoro-4-cyanophenyl4.5

Table 1: SAR Data for Selected 2-Azaspiro[3.3]heptane Derivatives. Data sourced from a study on fetal hemoglobin inducers.[4]

From this, we can infer that for the 6-azaspiro[2.5]octane scaffold, modifications at the nitrogen (position 6) will likely be a critical determinant of biological activity. The choice of aryl or heteroaryl substituents, and their electronic properties, will be a key area for SAR exploration.

Alternative Scaffold 2: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] as Antitumor Agents

A series of spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] These compounds induce apoptosis and affect the cell cycle, with IC₅₀ values in the low micromolar range.[5][6]

G cluster_1 SAR of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] Scaffold_2 3-Azaspiro[bicyclo[3.1.0]hexane] -pyrimidine Core R_group Substituents from Amino Acid Component Scaffold_2->R_group Influences Potency Cyclopropane_Sub Substituents on Cyclopropane Ring Scaffold_2->Cyclopropane_Sub Fine-tunes Activity Activity_2 Antiproliferative Activity R_group->Activity_2 Cyclopropane_Sub->Activity_2

Key SAR Insights for 3-Azaspiro Derivatives.

The diversity in this series comes from the use of different primary α-amino acids and cyclopropenes in a one-pot three-component reaction.[5]

CompoundR GroupIC₅₀ (μM) on HeLa Cells
4a H10.2
4b Methyl8.5
4c Isopropyl6.3
4d Benzyl4.2

Table 2: Antiproliferative Activity of Selected 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]. Data extracted from a study on potential antitumor agents.[5]

This data suggests that increasing the steric bulk and lipophilicity of the substituent at a position analogous to the piperidine ring of our target scaffold can lead to enhanced potency. For this compound, this implies that derivatization of the piperidine ring, in addition to the nitrogen, could be a fruitful avenue for SAR studies.

Experimental Protocols: A Guide to Synthesis

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of the comparator spirocyclic scaffolds, based on published literature.

Protocol 1: Synthesis of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]

This protocol is adapted from the one-pot, three-component reaction described for the synthesis of potential antitumor agents.[5]

  • Reaction Setup: In a round-bottom flask, dissolve alloxane (1.0 mmol) and the primary α-amino acid (1.0 mmol) in a suitable solvent (e.g., methanol).

  • Azomethine Ylide Formation: Heat the mixture to reflux for 30 minutes to facilitate the in situ generation of the alloxan-derived azomethine ylide.

  • Cycloaddition: To the reaction mixture, add the corresponding cyclopropene (1.2 mmol) and continue to reflux for 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product is then purified by preparative thin-layer chromatography to yield the desired 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine].

G Alloxane Alloxane Ylide In situ Azomethine Ylide Formation Alloxane->Ylide Amino_Acid α-Amino Acid Amino_Acid->Ylide Cyclopropene Cyclopropene Cycloaddition [3+2] Cycloaddition Cyclopropene->Cycloaddition Ylide->Cycloaddition Product 3-Azaspiro[bicyclo[3.1.0]hexane -2,5'-pyrimidine] Cycloaddition->Product

Synthetic Workflow for Protocol 1.

Proposed Workflow for SAR Studies of this compound

Based on the comparative analysis, a logical workflow for initiating SAR studies on the target scaffold can be proposed:

G Start tert-Butyl 4-oxo-6-azaspiro [2.5]octane-6-carboxylate Step1 Step 1: Derivatization at N-6 (Removal of Boc, followed by alkylation/arylation) Start->Step1 Step2 Step 2: Modification of the Ketone at C-4 (e.g., reduction, reductive amination) Start->Step2 Step3 Step 3: Synthesis of Analogs with Substituents on the Piperidine Ring Start->Step3 Step4 Step 4: Biological Screening (e.g., binding assays, cell-based assays) Step1->Step4 Step2->Step4 Step3->Step4 Step5 Step 5: SAR Analysis and Lead Optimization Step4->Step5 End Lead Compound Step5->End

Proposed SAR Investigation Workflow.

Conclusion and Future Directions

While the direct biological characterization of this compound and its derivatives remains an open area of investigation, a comparative analysis of related azaspirocyclic systems provides a robust framework for initiating such studies. The insights gleaned from the SAR of 2-azaspiro[3.3]heptanes and 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] strongly suggest that modifications at the nitrogen of the piperidine ring and the introduction of diverse substituents on the heterocyclic core are promising strategies for discovering novel bioactive compounds. The inherent three-dimensionality and synthetic tractability of the 6-azaspiro[2.5]octane scaffold make it a valuable, yet underexplored, building block for medicinal chemistry. It is our hope that this guide will serve as a catalyst for further research into this intriguing class of molecules, ultimately leading to the development of new and effective therapeutics.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Ortega Martinez, R., Karawajczyk, A., Sanchez-Quesada, J., & Giordanetto, F. (2020). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 22(9), 423–433. [Link]

  • D'yakonov, V. A., & D'yakonova, O. A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4945. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, R. J., Bessa, L. J., & Ferreira, M. J. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 509–525. [Link]

  • D'yakonov, V. A., & D'yakonova, O. A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4945. [Link]

  • Zendy. (n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • Boitsov, D. A., Novikov, M. S., Yufit, D. S., & Khlebnikov, A. F. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]

  • PubMed. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. Retrieved from [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., & El-Sattar, N. A. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1018-1033. [Link]

  • Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17726–17729. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐alkylated spirocyclic amines. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 2(10), 759–763. [Link]

  • Boitsov, D. A., Novikov, M. S., & Khlebnikov, A. F. (2016). Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 81(17), 7469–7481. [Link]

  • Zhang, R., Zhu, M., & Sun, J. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Accounts of Chemical Research, 52(10), 2943–2955. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, M. D., & Smith, A. L. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1513–1518. [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Definitive Structural Elucidation: A Comparative Guide to X-ray Crystallography for Azaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successful research is built. This is particularly true for novel scaffolds like tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a compound of interest due to its rigid spirocyclic framework that offers a unique three-dimensional presentation of functional groups for potential pharmaceutical applications. While spectroscopic methods provide essential clues, only single-crystal X-ray crystallography can deliver the definitive, high-resolution atomic coordinates that resolve all structural ambiguity.

This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of small organic molecules. We will use this compound as our primary case study, outlining a robust experimental workflow from synthesis to crystallization. As a direct crystal structure for this specific molecule is not publicly available, we will leverage data from the closely related analogue, tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, to illustrate the power and precision of the crystallographic method.

The Central Challenge: Unambiguous 3D Structure Determination

The core challenge in characterizing novel molecules like our target compound lies in moving from a 2D chemical drawing to a precise 3D model. Key structural questions that must be answered include:

  • Confirmation of Connectivity: Is the synthesized molecule indeed the expected azaspiro[2.5]octane?

  • Conformation of the Piperidone Ring: Does the six-membered ring adopt a chair, boat, or twist-boat conformation?

  • Orientation of Substituents: What is the precise orientation of the bulky tert-butoxycarbonyl (Boc) group?

  • Intermolecular Interactions: How do the molecules pack in the solid state, and what non-covalent interactions (e.g., hydrogen bonds) govern this arrangement?

While techniques like NMR are powerful, they provide answers through inference and can sometimes be ambiguous, especially concerning stereochemistry and solid-state packing. X-ray crystallography, in contrast, provides a direct visualization of the atomic arrangement.

Experimental Workflow: From Synthesis to Single Crystal

Achieving a high-quality single crystal suitable for X-ray diffraction is the primary experimental hurdle. The process is a systematic progression from pure compound synthesis to meticulous crystallization screening.

G cluster_0 Synthesis & Purification cluster_1 Crystallization Screening cluster_2 Analysis & Structure Solution Syn Synthesis of Target Compound Pur Purification (Chromatography/Recrystallization) Syn->Pur Char Initial Characterization (NMR, MS, IR) Pur->Char SE Slow Evaporation Char->SE VD Vapor Diffusion Char->VD LLD Liquid-Liquid Diffusion Char->LLD MBO Microbatch Under-Oil Char->MBO Crystal Harvest & Mount Crystal SE->Crystal VD->Crystal LLD->Crystal MBO->Crystal XRD X-ray Data Collection Crystal->XRD Solve Structure Solution & Refinement XRD->Solve Final Final Structure & Data (CIF) Solve->Final

Caption: Experimental workflow for obtaining a single-crystal X-ray structure.

Step-by-Step Protocol: Crystallization of this compound

This protocol outlines a rational approach to crystallizing the target compound, assuming successful synthesis and purification to >95% purity.

  • Material Preparation: Ensure the compound is fully characterized by NMR, MS, and IR to confirm its identity and purity. The presence of impurities is a common cause of crystallization failure.

  • Solvent Solubility Screening:

    • Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents, ranging from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone, dichloromethane) and polar protic (e.g., methanol, ethanol, isopropanol).

    • The ideal single solvent for slow evaporation is one in which the compound is moderately soluble at room temperature.

    • For vapor and liquid diffusion, identify a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble.

  • Crystallization Setup (Parallel Screening):

    • Slow Evaporation: Prepare saturated or near-saturated solutions in several promising single solvents (e.g., ethyl acetate, acetone). Place these in small vials covered with a perforated seal (e.g., Parafilm with pinholes) and leave undisturbed in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop or Sitting Drop):

      • Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).

      • Place a small drop (2-5 µL) of this solution on a siliconized glass slide.

      • Invert the slide over a well containing the "poor" solvent (e.g., hexane, pentane). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, ideally leading to crystal growth.

    • Liquid-Liquid Diffusion:

      • In a narrow tube (e.g., NMR tube), carefully layer a solution of the compound in a dense, "good" solvent (e.g., dichloromethane) at the bottom.

      • Gently layer a less dense, miscible "poor" solvent (e.g., hexane or isopropanol) on top. Crystals may form at the interface over time.

  • Monitoring and Optimization: Observe the trials daily under a microscope. If only oils or amorphous precipitates form, adjust the conditions by lowering the concentration, slowing the diffusion/evaporation rate (e.g., lower temperature), or trying different solvent combinations.

For the related compound, tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, high-quality crystals have been successfully grown via slow evaporation from dichloromethane/hexane mixtures[1]. This provides a strong starting point for our target molecule.

Comparative Analysis of Structural Elucidation Techniques

G cluster_0 Structural Question cluster_1 Analytical Method cluster_2 Provided Answer Q_Conn Atomic Connectivity NMR NMR Spectroscopy (1H, 13C, 2D) Q_Conn->NMR IR IR Spectroscopy Q_Conn->IR XRD X-ray Crystallography Q_Conn->XRD Q_Conf 3D Conformation & Stereochem Q_Conf->NMR Q_Conf->XRD Comp Computational Modeling (DFT) Q_Conf->Comp Q_Pack Solid-State Packing Q_Pack->NMR Q_Pack->IR Q_Pack->XRD A_Conn Inferred from correlations (Strong evidence) NMR->A_Conn A_Conf Inferred from coupling constants & NOE (Model-dependent) NMR->A_Conf A_Pack Not directly measured NMR->A_Pack IR->A_Pack A_FG Functional groups present IR->A_FG A_Def Definitive, direct measurement (Unambiguous) XRD->A_Def XRD->A_Def XRD->A_Def A_Pred Predicted, requires validation Comp->A_Pred

Caption: Comparison of analytical methods for structural elucidation.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands alone as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid.[2] By analyzing how a crystal diffracts a beam of X-rays, one can generate an electron density map of the molecule.

  • Strengths:

    • Unambiguous Structure: Provides exact atomic coordinates, bond lengths, bond angles, and torsion angles.

    • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.

    • Conformational Analysis: Directly visualizes the conformation of cyclic systems.

    • Intermolecular Interactions: Reveals how molecules pack and interact in the crystal lattice.

  • Limitation: The primary bottleneck is the requirement for a high-quality single crystal.

For a molecule like tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, crystallography would definitively show the chair conformation of the piperidine ring and the relative orientation of the hydroxyl and cyclopropane groups[1].

Alternative and Complementary Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • What it tells us: NMR is the most powerful tool for determining the connectivity of a molecule in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments map out the C-H framework and how atoms are connected. For our target ketone, NMR would confirm the presence of the cyclopropane ring, the piperidone core, and the Boc protecting group.

    • Limitations: While NMR can provide conformational information through coupling constants and Nuclear Overhauser Effect (NOE) data, this information is inferential and often relies on computational models. It provides an average structure in solution, not the static solid-state structure, and gives no direct information on crystal packing.[3]

  • Infrared (IR) Spectroscopy:

    • What it tells us: IR spectroscopy is excellent for identifying the presence of specific functional groups.[4] For our target, a strong absorbance around 1700-1720 cm⁻¹ would confirm the presence of the ketone's carbonyl group, and other characteristic peaks would indicate the C-N and C-O bonds of the carbamate.

    • Limitations: It provides no information on atomic connectivity or 3D structure.

  • Computational Chemistry (e.g., Density Functional Theory - DFT):

    • What it tells us: Computational methods can predict the lowest energy conformation of a molecule, its bond lengths, and angles. This can be a useful guide.

    • Limitations: The output is a theoretical model that requires experimental validation. It is not an experimental result and cannot be used as definitive proof of structure on its own.

Data Comparison Summary
ParameterX-ray CrystallographyNMR SpectroscopyIR Spectroscopy
Atomic Connectivity Definitive Definitive (via 2D NMR) Inferred from functional groups
Bond Lengths/Angles High Precision (±0.001 Å) Not directly measuredNot measured
Stereochemistry Definitive (Absolute) Inferred (Relative)Not measured
Ring Conformation Definitive (Solid State) Inferred (Solution Average)Not measured
Intermolecular Packing Definitive Not measuredNot measured
Requirement Single CrystalSoluble Sample (~1 mg)Small Sample (~1 mg)

Conclusion

For novel molecular scaffolds like this compound, a multi-technique approach is essential for comprehensive characterization. NMR and IR spectroscopy are indispensable for confirming the successful synthesis and the presence of key functional groups. However, when absolute certainty regarding the three-dimensional structure, conformation, and stereochemistry is required—a prerequisite for structure-based drug design and understanding crystal packing—there is no substitute for single-crystal X-ray crystallography. While obtaining a suitable crystal can be a challenge, the unparalleled detail and definitive nature of the resulting data establish it as the gold standard in chemical structure elucidation.

References

  • BenchChem. (2025). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved December 10, 2025, from [Link]

  • PubChem. (n.d.). tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate. Retrieved December 10, 2025, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved December 10, 2025, from [Link]

  • KingDraw Pedia. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. Retrieved December 10, 2025, from [Link]

  • Cygler, M., et al. (1988). The synthesis and structure of some 4-aryloxymethyl-2,2,6,6-tetramethyl-4-piperidinol and 4-aryloxymethyl-4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2004). Roesky's ketone: A spectroscopic study. Available at: [Link]

  • Jo, W., et al. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Available at: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]

  • Hulet, R. (2011). Spectroscopy of Ketones and Aldehydes. YouTube. Available at: [Link]

  • Shepler, B. (2019). Spectroscopic analysis of aldehydes and ketones. YouTube. Available at: [Link]

  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid. Retrieved December 10, 2025, from [Link]

  • ChemicalRegister. (n.d.). (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. Retrieved December 10, 2025, from [Link]

Sources

Validating tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate: A Comparative Guide to a Promising Lead Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and favorable physicochemical properties is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks due to their inherent structural rigidity and ability to project substituents into distinct vectors in three-dimensional space. This guide provides an in-depth validation of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate as a lead scaffold, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols for its evaluation.

The Promise of the 6-Azaspiro[2.5]octane Core: A Three-Dimensional Approach to Drug Design

The 6-azaspiro[2.5]octane scaffold, characterized by a fused cyclopropane and piperidine ring system, offers a unique conformational constraint that differentiates it from more traditional, "flat" aromatic and heteroaromatic scaffolds. This inherent three-dimensionality can lead to improved target selectivity and potency by enabling more precise interactions with the complex topographies of biological targets. The presence of a Boc-protected secondary amine and a ketone functionality in this compound provides versatile handles for synthetic elaboration, allowing for the exploration of a diverse chemical space.

The central nervous system (CNS) is a therapeutic area where such scaffolds hold particular promise. The need for compounds to traverse the blood-brain barrier (BBB) imposes stringent requirements on physicochemical properties. The compact and rigid nature of the 6-azaspiro[2.5]octane core can contribute to a lower polar surface area and a favorable lipophilicity profile, potentially enhancing BBB penetration.

A notable validation of this scaffold's potential comes from its successful application in the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease.[1]

Comparative Analysis: Physicochemical and Biological Properties

A lead scaffold's value is best understood in the context of existing alternatives. Here, we compare the this compound scaffold with other scaffolds that have been successfully employed in the development of M4 muscarinic receptor antagonists.

Table 1: Comparative Physicochemical Properties of M4 Antagonist Scaffolds

PropertyThis compoundVU6013720 Scaffold (Thieno[2,3-b]pyridine)VU0152100 Scaffold (Tetrahydroquinoline)
Molecular Weight 225.29 g/mol ~250-350 g/mol (decorated)~300-400 g/mol (decorated)
Predicted XLogP3 1.42.5 - 4.0 (for analogs)3.0 - 5.0 (for analogs)
Topological Polar Surface Area (TPSA) 46.6 ŲVaries with decorationVaries with decoration
Fraction of sp3 Carbons (Fsp3) 0.75Lower (due to aromatic rings)Lower (due to aromatic rings)
Rotatable Bonds 2Varies with side chainsVaries with side chains

Note: Values for the alternative scaffolds are approximated based on representative published analogs.

The high Fsp3 character of the 6-azaspiro[2.5]octane scaffold is a key differentiator, often correlated with improved solubility, reduced promiscuity, and better overall drug-like properties.

Table 2: Comparative Biological and ADMET Profile

Parameter6-Azaspiro[2.5]octane DerivativesThieno[2,3-b]pyridine DerivativesTetrahydroquinoline Derivatives
M4 Receptor Affinity (IC50) Low nM range[1]Low nM rangeLow nM range
Selectivity over other mAChRs High[1]Moderate to HighModerate to High
Predicted BBB Permeability HighModerate to HighModerate to High
Predicted Metabolic Stability (Human Liver Microsomes) Moderate to HighVariableVariable
Predicted Cytotoxicity (in vitro) LowVariableVariable

Note: ADMET parameters for the 6-azaspiro[2.5]octane scaffold are based on in silico predictions and data from published analogs.

The data from derivatives of the 6-azaspiro[2.5]octane scaffold demonstrate that it can be elaborated into highly potent and selective M4 receptor antagonists with promising CNS drug-like properties.[1]

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a new lead scaffold requires a systematic approach involving a cascade of in vitro assays. Below are detailed protocols for key experiments to assess the potential of this compound and its derivatives.

Diagram 1: Lead Scaffold Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Derivatization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Biological Evaluation cluster_admet In Vitro ADMET Profiling Start tert-butyl 4-oxo-6- azaspiro[2.5]octane-6-carboxylate Derivatization Library Synthesis Start->Derivatization Solubility Kinetic Solubility Assay Derivatization->Solubility Lipophilicity logD Measurement Derivatization->Lipophilicity Primary_Assay Primary Target Binding Assay (e.g., Radioligand Binding) Derivatization->Primary_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Primary_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Against related targets) Functional_Assay->Selectivity_Panel PAMPA PAMPA (BBB Permeability) Functional_Assay->PAMPA Metabolic_Stability Microsomal Stability Assay Functional_Assay->Metabolic_Stability Cytotoxicity Cytotoxicity Assay Functional_Assay->Cytotoxicity

Caption: A generalized workflow for the synthesis and experimental validation of a lead scaffold.

Synthesis of this compound

A practical synthesis of the title compound can be achieved through a multi-step sequence, often starting from commercially available materials. While specific patents and publications may provide detailed procedures, a general approach involves the construction of the spirocyclic core through cyclopropanation and subsequent piperidine ring formation. The Boc protecting group is typically introduced to facilitate purification and subsequent derivatization.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

This assay provides a rapid assessment of a compound's ability to passively diffuse across a lipid membrane, serving as a surrogate for blood-brain barrier penetration.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., propranolol - high permeability, theophylline - low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Artificial Membrane: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the filter of each well of the donor plate. Allow the solvent to evaporate for at least 15 minutes.

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compounds and controls in PBS (with a small percentage of DMSO, typically <1%) to a final concentration of 10 µM.

    • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly and Incubation: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate onto the acceptor plate, ensuring a good seal. Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time) where [C] is the concentration, V is the volume, Area is the filter area, and Time is the incubation time.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds and control compounds (e.g., verapamil - high clearance, warfarin - low clearance)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine HLMs (final protein concentration of 0.5-1 mg/mL) and phosphate buffer.

  • Initiate Pre-incubation: Add the test compound (final concentration of 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes.

  • Start the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Human cell line (e.g., HEK293 or a relevant CNS cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutics, particularly for CNS targets. Its inherent three-dimensionality, synthetic tractability, and demonstrated success in yielding potent and selective M4 muscarinic receptor antagonists underscore its value as a lead scaffold. The provided comparative data and experimental protocols offer a robust framework for researchers to further validate and explore the potential of this and other novel spirocyclic systems in their drug discovery programs. Future efforts should focus on expanding the derivatization of this scaffold to explore a wider range of biological targets and to further optimize its ADMET properties for in vivo applications.

Diagram 2: M4 Muscarinic Receptor Antagonism Signaling Pathway

M4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor Gi Gi Protein M4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylation Antagonist 6-Azaspiro[2.5]octane Antagonist Antagonist->M4R Blockade

Caption: Simplified signaling pathway of M4 muscarinic receptor antagonism.

References

  • Bender, B. J., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of compounds. [Link]

  • PreADMET: Prediction of ADME/Tox. [Link]

  • pkCSM: predicting small-molecule pharmacokinetic and toxicity properties. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Moehle, K. N., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1337–1352. [Link]

  • Spock, M. G., et al. (2021). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters, 12(10), 1591–1598. [Link]

Sources

A Comparative Guide to the Reactivity of Azaspiro[2.5]octanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaspiro[2.5]octanone Scaffold in Modern Drug Discovery

The quest for novel molecular architectures that can unlock new biological targets and improve the properties of drug candidates is a central theme in medicinal chemistry. Among these, spirocyclic scaffolds have gained significant attention for their ability to introduce three-dimensionality, conformational rigidity, and novel exit vectors for substituent placement. The azaspiro[2.5]octanone framework, which combines a strained cyclopropane ring with a six-membered nitrogen-containing ring, represents a particularly intriguing scaffold. Its inherent ring strain and the presence of both a ketone and an amine functionality in a compact arrangement suggest a rich and varied chemical reactivity.

This guide provides a comparative analysis of the reactivity of three key isomers of azaspiro[2.5]octanone: 6-azaspiro[2.5]octan-1-one , 1-azaspiro[2.5]octan-4-one , and 1-azaspiro[2.5]octan-8-one . Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of complex molecules and for leveraging their unique properties in drug design. This analysis is grounded in fundamental principles of organic chemistry, supported by data from analogous systems, and presented to aid researchers in selecting the optimal isomer for their synthetic and medicinal chemistry programs.

Isomer Selection and Structural Rationale

The positioning of the nitrogen atom and the carbonyl group within the spirocyclic framework dictates the electronic and steric environment of each reactive center. The three isomers chosen for this guide offer a compelling comparative study:

  • 6-Azaspiro[2.5]octan-1-one (Isomer A): Features the ketone on the highly strained cyclopropane ring. The carbonyl group is in a β-position relative to the nitrogen atom.

  • 1-Azaspiro[2.5]octan-4-one (Isomer B): The ketone resides on the cyclohexane ring, in a γ-position to the nitrogen. This arrangement is analogous to a γ-aminoketone.

  • 1-Azaspiro[2.5]octan-8-one (Isomer C): Here, the ketone is also on the cyclohexane ring but in a β-position to the nitrogen, akin to a β-aminoketone.

isomers isomer_a Isomer A: 6-Azaspiro[2.5]octan-1-one A Isomer A isomer_a->A isomer_b Isomer B: 1-Azaspiro[2.5]octan-4-one B Isomer B isomer_b->B isomer_c Isomer C: 1-Azaspiro[2.5]octan-8-one C Isomer C isomer_c->C image_a image_b image_c

Caption: Structures of the azaspiro[2.5]octanone isomers under comparison.

Theoretical Reactivity Analysis: A Triad of Influences

The reactivity of the carbonyl group in these isomers is governed by a complex interplay of ring strain, electronic effects, and steric hindrance.

The Dominance of Ring Strain in Isomer A

The defining feature of 6-azaspiro[2.5]octan-1-one (Isomer A) is the placement of the carbonyl group on the cyclopropane ring. Cyclopropyl ketones are known for their unique reactivity, driven by the high degree of ring strain (approximately 27 kcal/mol) in the three-membered ring.[1] This strain has several consequences:

  • Enhanced Electrophilicity: The C-C bonds of the cyclopropane ring have significant p-character, leading to conjugation with the carbonyl π-system. This electronic communication can influence the electrophilicity of the carbonyl carbon.

  • Propensity for Ring-Opening: The release of ring strain provides a strong thermodynamic driving force for reactions that involve cleavage of the cyclopropane ring.[2] Nucleophilic attack at the carbonyl carbon can be followed by or be concerted with the opening of the three-membered ring.[3] This makes Isomer A a prime candidate for reactions leading to larger ring systems or functionalized linear chains.

Electronic Effects: The Inductive Influence of Nitrogen

The nitrogen atom, being electronegative, exerts a through-bond inductive effect (-I effect), withdrawing electron density from neighboring carbons. The proximity of the nitrogen to the carbonyl group is therefore a critical determinant of reactivity.

  • Isomers A and C (β-Aminoketones): In 6-azaspiro[2.5]octan-1-one and 1-azaspiro[2.5]octan-8-one , the nitrogen is two bonds away from the carbonyl carbon. This proximity leads to a significant electron-withdrawing effect, which should increase the partial positive charge on the carbonyl carbon and enhance its electrophilicity towards nucleophiles. The chemistry of β-aminoketones is well-established, and they are known to be versatile synthetic intermediates.[4][5]

  • Isomer B (γ-Aminoketone): In 1-azaspiro[2.5]octan-4-one , the nitrogen is three bonds removed from the carbonyl carbon. The inductive effect diminishes with distance, so the carbonyl group in Isomer B is expected to be less electrophilic than in Isomers A and C, behaving more like a typical cyclohexanone.

electronic_effects cluster_A Isomer A/C (β-Aminoketone) cluster_B Isomer B (γ-Aminoketone) A_N N A_C1 C A_N->A_C1 -I effect A_CO C=O A_C1->A_CO -I effect Increased Electrophilicity Increased Electrophilicity A_CO->Increased Electrophilicity B_N N B_C1 C B_N->B_C1 -I effect B_C2 C B_C1->B_C2 B_CO C=O B_C2->B_CO diminished -I effect Moderate Electrophilicity Moderate Electrophilicity B_CO->Moderate Electrophilicity

Sources

A Comparative Guide to the Spectroscopic Analysis and Confirmation of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of advancing therapeutic candidates. Among the myriad of complex scaffolds, spirocyclic systems are of increasing interest due to their unique three-dimensional architecture. This guide provides an in-depth spectroscopic analysis of a key building block, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, offering a comparative framework and detailed experimental protocols for its unambiguous confirmation. As a Senior Application Scientist, the following content is synthesized from established spectroscopic principles and field-proven insights to ensure scientific integrity and practical utility.

The Analytical Imperative: Confirming the Spirocyclic Scaffold

The synthesis of complex molecules like this compound necessitates rigorous analytical confirmation. The presence of a ketone, a tert-butoxycarbonyl (Boc) protecting group, and a unique spirocyclic system presents a distinct spectroscopic fingerprint. This guide will dissect the expected outcomes from Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust methodology for structural verification.

Primary Spectroscopic Confirmation: A Multi-faceted Approach

The confirmation of the target molecule relies on a synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The Proton Landscape

The ¹H NMR spectrum of this compound is expected to exhibit several key features. The most prominent and diagnostically significant signal is a sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group on the Boc protecting group.[1] The protons on the carbon adjacent to the nitrogen will likely show a downfield shift due to the electron-withdrawing effect of the carbamate.[1]

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Key resonances to identify include the carbonyl carbon of the ketone, which is expected to be significantly deshielded and appear around 200 ppm. The carbonyl of the Boc group will also be present in the downfield region, typically around 155 ppm. The quaternary spiro carbon will also be a key indicator.

Table 1: Predicted NMR Spectroscopic Data for this compound *

Technique Expected Chemical Shift (ppm) Assignment
¹H NMR~1.45(CH₃)₃C-
Variable-CH₂- (piperidine ring)
Variable-CH₂- (cyclopropane ring)
¹³C NMR~28(CH₃)₃C-
~80(CH₃)₃C -
Variable-CH₂- carbons
VariableSpiro carbon
~155N-C =O (Boc)
~205-215C =O (Ketone)

*Predicted values are based on typical chemical shifts for the respective functional groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for the rapid identification of key functional groups. The IR spectrum of the target compound will be dominated by two strong absorption bands in the carbonyl region. The ketone C=O stretch is anticipated to appear around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone.[2][3] The carbamate C=O stretch of the Boc group will also be prominent, typically observed at a slightly lower wavenumber.

Table 2: Key Predicted IR Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (alkane)2850-3000Medium-Strong
C=O (ketone)~1715Strong
C=O (carbamate)~1690Strong
C-N1000-1250Medium
Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, depending on the ionization technique, valuable structural information from fragmentation patterns. Electrospray ionization (ESI) is a suitable "soft" ionization method for this molecule, which would be expected to show a prominent protonated molecular ion.[4][5][6][7]

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z
[M+H]⁺226.1438
[M+Na]⁺248.1257

Predicted m/z values for the protonated and sodiated adducts of C₁₂H₁₉NO₃.[8]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the confirmation of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Data Interpretation & Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Submit for Analysis IR IR Spectroscopy Synthesis->IR Submit for Analysis MS Mass Spectrometry Synthesis->MS Submit for Analysis Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Data Further_Investigation Inconsistent Data? Re-evaluate Synthesis or Perform 2D NMR Data_Analysis->Further_Investigation Inconsistent Data

Caption: Workflow for the spectroscopic confirmation of the target compound.

Comparative Analysis: Distinguishing from Alternatives

Spectroscopic analysis is not only for confirmation but also for distinguishing the target molecule from potential isomers or byproducts. For instance, an isomeric structure where the carbonyl group is at a different position on the piperidine ring would lead to distinct changes in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts and coupling patterns of the ring protons.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial. Ensure complete dissolution.

  • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum with standard parameters (e.g., 16 scans, 2-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary for a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Place a small amount of KBr in a mortar and grind to a fine powder. Add 1-2 mg of the sample and grind thoroughly to ensure a homogenous mixture.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain the mass-to-charge ratio.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, to promote protonation)

  • ESI-MS instrument

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to aid in protonation for positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate and acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Decision Making in Analytical Strategy

The choice of analytical techniques and the depth of analysis often depend on the specific research question. The following diagram outlines a decision-making process for the spectroscopic analysis of novel compounds.

Caption: Decision-making flowchart for selecting appropriate spectroscopic techniques.

Conclusion

The structural confirmation of this compound is readily achievable through a systematic and multi-technique spectroscopic approach. By leveraging the complementary information provided by NMR, IR, and MS, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The protocols and comparative data presented in this guide offer a robust framework for the analysis of this and other complex heterocyclic molecules, ensuring the integrity of data in the pursuit of novel therapeutics.

References

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022). Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. (2024). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • University of Calgary. IR: ketones. Available from: [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Available from: [Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. (2023). Available from: [Link]

Sources

Assessing the Drug-Likeness of Tert-Butyl 4-Oxo-6-Azaspiro[2.5]octane-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a molecule is a paramount consideration, steering the trajectory of a compound from a mere laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive analysis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a novel spirocyclic scaffold, evaluating its potential as a drug candidate through a multi-faceted lens of computational and established drug-likeness principles. We will objectively compare its predicted physicochemical properties against established benchmarks and alternative spirocyclic scaffolds, offering a data-driven perspective for researchers and professionals in drug development.

The allure of spirocyclic scaffolds in medicinal chemistry is on the rise, and for good reason. These unique three-dimensional structures, where two rings share a single atom, offer a departure from the "flatland" of traditional aromatic compounds. This structural rigidity can lead to improved target specificity and reduced off-target effects. Furthermore, the introduction of spiro-centers often enhances physicochemical properties such as solubility and metabolic stability, which are critical for oral bioavailability.

This guide will dissect the drug-likeness of this compound by employing a suite of widely accepted computational models and rules, including Lipinski's Rule of Five and Veber's Rule. These established principles provide a foundational framework for predicting the oral bioavailability of a compound.

The Strategic Imperative of Early Drug-Likeness Assessment

The early-stage evaluation of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is a critical risk-mitigation strategy in the costly and time-intensive process of drug development. By identifying potential liabilities in a compound's physicochemical profile at the outset, researchers can make more informed decisions, prioritizing candidates with a higher probability of success and avoiding the costly late-stage failure of unpromising molecules. Computational, or in silico, methods have emerged as indispensable tools in this initial screening phase, offering rapid and cost-effective prediction of key drug-like properties.

A Comparative Analysis of Spirocyclic Scaffolds

To provide a robust assessment, we will compare the predicted properties of this compound with two alternative spirocyclic scaffolds: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and 6-oxa-2-azaspiro[3.4]octane. This comparative approach will highlight the nuanced effects of structural modifications on the overall drug-likeness profile.

PropertyThis compoundtert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate6-Oxa-2-azaspiro[3.4]octaneLipinski's Rule of Five GuidelineVeber's Rule Guideline
Molecular Weight ( g/mol ) 225.28198.27113.16≤ 500-
LogP (Octanol/Water Partition Coefficient) 1.480.76-0.49≤ 5-
Topological Polar Surface Area (TPSA) (Ų) 46.6135.8621.26-≤ 140
Hydrogen Bond Donors 011≤ 5-
Hydrogen Bond Acceptors 332≤ 10-
Number of Rotatable Bonds 110-≤ 10
Lipinski's Rule Violations 000≤ 1-
Veber's Rule Compliance YesYesYes-Yes

Experimental and Computational Methodologies

The data presented in this guide were generated using a combination of established computational models to predict the physicochemical properties of the molecules from their SMILES (Simplified Molecular-Input Line-Entry System) notations.

Protocol for In Silico Physicochemical Property Prediction
  • SMILES String Generation: The 2D structure of each compound was converted into its corresponding SMILES string.

    • This compound: CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C2

    • tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: C1C(N1C(=O)OC(C)(C)C)C2(CNC2)

    • 6-oxa-2-azaspiro[3.4]octane: C1C2CC(N2)CO1

  • Property Calculation: The SMILES strings were submitted to the SwissADME web tool, a validated and widely used platform for predicting ADME parameters.[1] The following properties were calculated:

    • Molecular Weight (MW): A fundamental parameter influencing diffusion and transport.

    • LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which affects a drug's ability to cross cell membranes.

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for its interaction with biological targets and its ability to permeate membranes.

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA): These properties influence a molecule's solubility and its binding to target proteins.

    • Number of Rotatable Bonds: A measure of molecular flexibility, which can impact oral bioavailability.

  • Drug-Likeness Rule Evaluation: The calculated properties were then evaluated against the criteria of Lipinski's Rule of Five and Veber's Rule to assess the likelihood of good oral bioavailability.[2][3]

  • Pan-Assay Interference Compounds (PAINS) Screening: The molecular structures were also screened for potential PAINS motifs using a computational filter. PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms, leading to false-positive results.

Computational workflow for drug-likeness assessment.

Discussion of Findings

The computational analysis reveals a promising drug-likeness profile for this compound. With a molecular weight of 225.28 g/mol , a LogP of 1.48, zero hydrogen bond donors, and three hydrogen bond acceptors, the molecule comfortably adheres to all of Lipinski's Rule of Five criteria. Furthermore, its TPSA of 46.61 Ų and only one rotatable bond are well within the limits set by Veber's Rule, suggesting a high probability of good oral bioavailability.

When compared to the alternative scaffolds, this compound exhibits a moderate lipophilicity, which is often a desirable trait for achieving a balance between membrane permeability and aqueous solubility. The absence of hydrogen bond donors is a notable feature that can enhance membrane permeability.

The alternative scaffolds also demonstrate favorable drug-like properties. Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate shows a lower LogP, indicating higher hydrophilicity, which could be advantageous in certain therapeutic applications. 6-Oxa-2-azaspiro[3.4]octane, with its significantly lower molecular weight and LogP, represents a smaller, more polar scaffold that could serve as a valuable starting point for fragment-based drug design.

Importantly, the computational PAINS screening did not flag any of the three molecules as potential pan-assay interference compounds, increasing confidence in their potential for specific biological activity.

Conclusion and Future Directions

Based on this comprehensive in silico assessment, this compound possesses a highly favorable drug-likeness profile, making it an attractive scaffold for further investigation in drug discovery programs. Its adherence to both Lipinski's and Veber's rules, coupled with a balanced physicochemical profile, suggests a strong potential for good oral bioavailability.

While computational predictions are a powerful tool for initial screening, it is imperative to validate these findings through experimental studies. Future work should focus on the in vitro determination of key ADME properties, such as solubility, permeability using Caco-2 cell assays, and metabolic stability in liver microsomes. These experimental data will provide a more definitive assessment of the compound's potential and guide further optimization efforts.

The comparative analysis with alternative spirocyclic scaffolds underscores the versatility of this structural class and provides a valuable reference for medicinal chemists seeking to fine-tune the properties of their lead compounds. The continued exploration of novel spirocyclic frameworks holds significant promise for the development of the next generation of therapeutic agents.

References

  • Armakovic, S. ADME calculator. armakovic.com. [Link]

  • Lipinski Rule of 5. [Link]

  • Lipinski's Rule-of-Five - NodePit. [Link]

  • tert-Butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. PubChem. [Link]

  • Lipinski's rule of 5. ProteinIQ. [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. [Link]

  • Lipinski Rule of Five. SCFBio. [Link]

  • PAINSfilter. GitHub. [Link]

  • PAINS Filters. Optibrium. [Link]

  • mipc - Molinspiration Property Calculator. [Link]

  • PAINS Model. Optibrium. [Link]

  • Help - SwissADME. [Link]

  • Molinspiration Cheminformatics. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Where do I find the PAINS substructure filter for identification of pan assay interference compounds?. [Link]

  • PAINS management: open source model to eliminate nuisance compounds. [Link]

  • SwissADME. [Link]

  • Calculation of molecular properties. Molinspiration. [Link]

  • Property Calculation, Molecular Database Search. Molinspiration. [Link]

  • Molecular Docking- Molsoft Online - Drug score- Lipinski's rule- Veber's rule. YouTube. [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. PubChem. [Link]

  • tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. Synthonix, Inc. [Link]

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. PubChemLite. [Link]

  • Druglikeness Evaluation-Webserver-ADMElab. [Link]

  • Practical PK Calculators. Drug Hunter. [Link]

  • Andrew Lloyd Webber Musicals. [Link]

  • Lipid Tools. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, a compound frequently utilized in the synthesis of novel therapeutics. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, information from structurally similar compounds indicates that it should be handled with care. Analogous spirocyclic compounds are known to cause skin, eye, and respiratory irritation[1]. Therefore, the following procedures assume the compound may possess these hazards.

I. Hazard Assessment and Classification

The initial and most critical step in the proper disposal of any chemical is a thorough hazard assessment. Based on the data for similar compounds, this compound should be treated as a hazardous substance.

Key Hazard Considerations:

  • Irritant: Potential for skin, eye, and respiratory irritation[1].

  • Combustibility: While not always highly flammable, many organic compounds can burn. Upon combustion, it may release toxic fumes such as carbon oxides and nitrogen oxides[1][2].

  • Environmental Hazards: The environmental fate of this specific compound is not well-documented. However, it is prudent to prevent its release into drains, waterways, or soil[1].

Based on these potential hazards, this compound will likely be classified as hazardous waste by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies.

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the waste, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.

Control Measure Specification
Engineering Controls All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[1][3].
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles[1][4].
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated[5].
Protective Clothing A laboratory coat is required. For larger quantities of waste, additional protective clothing may be necessary[1].
III. Waste Segregation and Containerization

Proper segregation and containerization are crucial to prevent dangerous chemical reactions and to ensure the waste is handled correctly by disposal services.

Step-by-Step Segregation and Containerization Protocol:

  • Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical waste; for solid waste, a high-density polyethylene (HDPE) container is typically suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[6][7] Do not use abbreviations or chemical formulas[8].

  • Segregation: This waste should be segregated as a non-halogenated organic solid. It is critical to avoid mixing it with incompatible waste streams.

    • Do NOT mix with:

      • Acids or bases[4][9].

      • Strong oxidizing agents[4].

      • Aqueous waste.

      • Other reactive chemical classes.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[10]. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][9].

IV. Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash[9][11].

Operational Steps for Disposal:

  • Collection: Carefully transfer the solid waste into the designated and labeled hazardous waste container using appropriate tools (e.g., a chemically resistant spatula). Avoid generating dust[12].

  • Decontamination: Decontaminate any surfaces or equipment that came into contact with the chemical. Use a suitable solvent (e.g., isopropanol or ethanol) and wipe with an absorbent material. The contaminated wipes should also be disposed of as hazardous waste in the same container.

  • Storage: Store the sealed waste container in the laboratory's SAA, away from sources of ignition and incompatible materials[1][9].

  • Waste Pickup: Arrange for the collection of the hazardous waste container with your institution's EHS department or a contracted waste disposal service. Ensure all necessary paperwork is completed accurately.

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Disposal of This compound assess_hazard 1. Hazard Assessment: Consult SDS and institutional guidelines. Assume irritant and potential environmental hazard. start->assess_hazard ppe 2. Don Appropriate PPE: Gloves, eye protection, lab coat. assess_hazard->ppe fume_hood 3. Work in Fume Hood: Minimize inhalation exposure. ppe->fume_hood select_container 4. Select Waste Container: Chemically compatible and properly labeled 'Hazardous Waste'. fume_hood->select_container transfer_waste 5. Transfer Waste: Avoid generating dust. Place in container. select_container->transfer_waste decontaminate 6. Decontaminate: Clean tools and surfaces. Dispose of contaminated materials in the same container. transfer_waste->decontaminate seal_store 7. Seal and Store: Close container tightly. Store in Satellite Accumulation Area (SAA). decontaminate->seal_store request_pickup 8. Request Pickup: Contact EHS for disposal by a licensed vendor. seal_store->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the disposal of this compound.

V. Regulatory Compliance

Adherence to all applicable regulations is mandatory. In the United States, chemical waste disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the management of hazardous chemicals in laboratories (29 CFR 1910.1450)[13][14]. Researchers must also comply with state and local regulations, as well as their institution's specific chemical hygiene plan[3].

VI. Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By following this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Missouri S&T. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Spill Containment, LLC. OSHA Guidelines For Labeling Laboratory Chemicals. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals: OSHA Laboratory Standard. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS: 1-Oxa-6-azaspiro[2.5]octane, N-BOC protected. [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • Capot Chemical. MSDS of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. [Link]

  • European Patent Office. Deprotection of N-BOC compounds. [Link]

  • University of St Andrews. Disposal of Laboratory Wastes (GUIDANCE). [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • The University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • École Polytechnique Fédérale de Lausanne. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Safrole. Laboratory Waste Disposal. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ChemUniverse. Request A Quote - this compound. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards and the implementation of appropriate control measures. This guide is designed to be your preferred source for procedural guidance on the safe handling of Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, fostering a culture of safety and building trust through value beyond the product itself.

Hazard Assessment and Risk Mitigation

Based on the Safety Data Sheet for the closely related compound, Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, it is prudent to assume that this compound may possess similar hazardous properties.[1] The primary anticipated hazards include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is imperative.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following PPE is mandatory when handling this compound.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting them from splashes, and aerosols.[2][3] Standard safety glasses do not offer sufficient protection.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[4]

Hand Protection: Selecting the Right Gloves

The ketone functional group in this compound necessitates careful selection of glove material. Nitrile gloves, while common in laboratories, may not offer sufficient protection against prolonged exposure to ketones.

  • Recommended Glove Types:

    • Butyl Rubber Gloves: These gloves offer excellent resistance to ketones and are a preferred choice for handling this compound.[5]

    • PVA (Polyvinyl Alcohol) Coated Gloves: Specifically designed for handling ketones and other organic solvents, these gloves provide a high level of protection.[6][7][8] Note that PVA gloves should not be used in aqueous solutions.

  • Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection, especially during procedures with a higher risk of contamination.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Table 1: Chemical Resistance of Common Glove Materials to Ketones

Glove MaterialResistance to Ketones (e.g., Acetone, MEK)Breakthrough TimeRecommendation for Handling this compound
Butyl Rubber Excellent> 240 minutesHighly Recommended
PVA Coated Excellent> 240 minutesHighly Recommended (for non-aqueous work)
Neoprene Good to FairVariableAcceptable for short-duration tasks with no direct contact
Nitrile Fair to Poor< 10 minutesNot Recommended for direct or prolonged contact
Latex Poor< 1 minuteNot Recommended

Data synthesized from various sources on chemical glove resistance.[5][9]

Body Protection: A Barrier Against Spills
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect skin and personal clothing from spills.[2]

  • Chemical-Resistant Apron: For procedures involving larger quantities of the compound, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Preventing Inhalation Exposure

All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[10] If a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with organic vapor cartridges is necessary. A full-face respirator will also provide eye and face protection.

  • Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

II. Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble PPE: Gather all necessary PPE and inspect it for integrity.

  • Review Emergency Procedures: Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Prepare Waste Containers: Have clearly labeled hazardous waste containers ready for solid and liquid waste.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Working in a Fume Hood: Conduct all manipulations of the compound, including weighing and transfers, inside a chemical fume hood.

  • Use of Spatulas and Scoops: Use designated tools for transferring the solid compound to prevent contamination.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Container Management: Keep containers of this compound tightly closed when not in use.[10]

  • Decontamination: After handling, decontaminate the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination, and dispose of disposable items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4 Wash_Hands Wash Hands Thoroughly Doff4->Wash_Hands

Caption: A logical sequence for donning and doffing PPE to minimize contamination risk.

III. Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of this compound and any contaminated materials must be handled as hazardous waste.[11][12] Adherence to institutional and regulatory guidelines is mandatory.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including unused compound, contaminated gloves, and weighing papers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, compatible, and labeled hazardous liquid waste container.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Waste Container Labeling

All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant")

  • The date of accumulation

Storage and Disposal
  • Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

Diagram 2: Chemical Waste Disposal Workflow

Waste_Disposal_Workflow Start Generation of Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers (Name, Hazards, Date) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Arrange Arrange for EHS Pickup Store->Arrange Dispose Licensed Disposal Arrange->Dispose

Caption: A streamlined workflow for the safe and compliant disposal of chemical waste.

IV. Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In Case of a Spill
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Allow only trained personnel with appropriate PPE to clean up the spill.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety, ensuring the well-being of laboratory personnel and the protection of the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.